4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2,4-difluorophenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-7-1-4-12(10(15)5-7)20-8-2-3-11(19)9(6-8)13(16,17)18/h1-6H,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRNUZJOXLEZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Privileged Scaffold: 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline in Advanced Medicinal Chemistry
Executive Summary
In the realm of modern medicinal chemistry and agrochemical development, the diaryl ether scaffold represents a privileged structural motif. The compound 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline (CAS 946698-40-4)[1] is a highly specialized intermediate that exemplifies the power of stereoelectronic tuning. By combining an electron-withdrawing trifluoromethyl group with a metabolically robust difluorophenoxy ring, this molecule serves as a critical building block for the synthesis of Type II kinase inhibitors (e.g., VEGFR/PDGFR targets) and advanced crop protection agents.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic protocol, and maps its application in structure-based drug design.
Structural & Physicochemical Profiling
The architectural brilliance of this compound lies in the strategic placement of its halogenated functional groups, which dictate both its chemical reactivity and biological pharmacokinetics[2].
-
Stereoelectronic Effects: The trifluoromethyl (
) group at the ortho position to the aniline amine serves a dual purpose. First, its strong electron-withdrawing nature reduces the basicity of the amine, rendering it less susceptible to oxidative degradation during storage and formulation. Second, it dictates the torsional angle of the diaryl ether bond, pre-organizing the molecule into a conformation that is highly favorable for binding the DFG-out allosteric pocket of kinases. -
Metabolic Shielding: The 2,4-difluoro substitution on the phenoxy ring acts as a metabolic shield. Fluorine substitution at these specific positions blocks cytochrome P450-mediated aromatic hydroxylation, significantly extending the biological half-life of derived active pharmaceutical ingredients (APIs).
Quantitative Data Summary
| Property | Value | Causality / Significance |
| CAS Number | 946698-40-4[1] | Unique chemical identifier for procurement and tracking. |
| Molecular Formula | Defines the highly halogenated atomic composition. | |
| Molecular Weight | 289.2 g/mol [1] | Optimal size for small molecule drug design, leaving room for linker and warhead addition while obeying Lipinski's Rule of 5. |
| LogP (Predicted) | ~4.5 | High lipophilicity driven by |
| Hydrogen Bond Donors | 1 ( | Essential synthetic handle; acts as a donor in the hinge region or DFG motif when converted to a urea/amide. |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of this intermediate relies on a robust two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation. This pathway utilizes the commercially available (CAS 118-83-2)[3] as the primary starting material.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Coupling of the diaryl ether linkage. Rationale: The nitro group at position 1 and the trifluoromethyl group at position 2 synergistically withdraw electron density from the aromatic ring, highly activating the chlorine leaving group at position 4 toward nucleophilic attack by 2,4-difluorophenol.
-
Reagent Charging: In a rigorously dried, argon-purged 500 mL reactor, dissolve 4-chloro-1-nitro-2-(trifluoromethyl)benzene (1.0 eq)[4] in anhydrous N,N-dimethylformamide (DMF, 10 volumes).
-
Causality: DMF is a polar aprotic solvent with a high dielectric constant, essential for stabilizing the anionic Meisenheimer complex intermediate during the SNAr mechanism.
-
-
Nucleophile Activation: Add 2,4-difluorophenol (1.1 eq) followed by finely milled anhydrous potassium carbonate (
, 1.5 eq).-
Causality:
acts as a mild base to deprotonate the phenol in situ, generating the highly nucleophilic phenoxide without causing competitive hydrolysis of the aryl chloride.
-
-
Thermal Activation & Monitoring: Heat the suspension to 80°C for 4-6 hours.
-
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1) and LC-MS. The complete disappearance of the starting material peak and the emergence of the
mass corresponding to the nitro-diaryl ether confirms quantitative conversion.
-
-
Workup: Quench the reaction by slowly pouring it into vigorously stirred ice water (30 volumes). Filter the resulting precipitate, wash with cold water to remove residual DMF and salts, and dry under vacuum at 45°C.
Step 2: Catalytic Hydrogenation
Objective: Chemoselective reduction of the nitro group to the primary aniline.
-
Solvent System: Dissolve the intermediate from Step 1 in a 1:1 (v/v) mixture of ethanol and ethyl acetate.
-
Causality: This solvent blend ensures complete dissolution of the highly lipophilic intermediate while remaining compatible with the hydrogenation catalyst.
-
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 0.05 eq by weight).
-
Causality: Pd/C provides a high-surface-area matrix for the homolytic cleavage of
gas, facilitating the stepwise reduction of the nitro group.
-
-
Hydrogenation: Purge the reaction vessel with nitrogen, then backfill with hydrogen gas. Maintain under a hydrogen balloon (1 atm) at 25°C for 12 hours.
-
Causality: Room temperature and atmospheric pressure prevent the over-reduction or defluorination of the sensitive
and aryl fluoride groups.
-
-
Self-Validation & Isolation: Confirm completion via LC-MS (shift to lower mass and shorter retention time). Filter the mixture through a pad of Celite to quantitatively remove the palladium catalyst.
-
Causality: Celite filtration prevents heavy metal contamination in the final product. Concentrate the filtrate in vacuo to yield pure this compound[1].
-
Application in Drug Design: Kinase Inhibitors
When this compound is reacted with an isocyanate or activated carbamate, it forms a diaryl ether urea. This structural motif is the hallmark of Type II kinase inhibitors (e.g., Sorafenib analogues). The urea moiety forms critical hydrogen bonds with the catalytic glutamate and the DFG-aspartate of the kinase, while the difluorophenoxy tail extends into the deep, hydrophobic allosteric pocket created when the DFG motif flips to the "out" conformation.
Fig 1. VEGFR2 signaling blockade by diaryl ether-derived Type II kinase inhibitors.
References
-
Title: 2-Nitro-5-chlorobenzotrifluoride CAS 118-83-2 Source: Tsev Sunshine Pharma URL: [Link]
-
Title: 5-氯-2-硝基三氟甲苯|118-83-2 Source: Acmechem URL: [Link]
Sources
- 1. This compound CAS#: 946698-40-4 [m.chemicalbook.com]
- 2. Product Center - Huateng Pharma PEG Derivatives, APIs, Intermediates & Reagents [en.huatengsci.com]
- 3. mww.hsp-pharma.com [mww.hsp-pharma.com]
- 4. 5-æ°¯-2-ç¡åºä¸æ°ç²è¯|118-83-2_ææºåå¦_ç¡åºä¹é ¸ä¹é ¯-1,3,6,8-åæº´è-é»ç¡åºäºè¯èº-æ°§æç¯ä¸ç·-éå·è¾å å§åå·¥æéå ¬å¸ [acmechem.net]
CAS number for 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline
An In-Depth Technical Guide to 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline (CAS: 946698-40-4)
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of halogenated diaryl ethers has revolutionized the design of highly selective kinase inhibitors and crop protection agents. This compound (CAS: 946698-40-4) [1] stands as a privileged, high-value intermediate. This molecule combines the conformational flexibility of a diaryl ether linkage with the metabolic resistance and lipophilicity imparted by heavy fluorination.
This whitepaper provides a comprehensive technical analysis of this scaffold, detailing its physicochemical profile, the causality behind its synthetic methodology, and its role as a foundational pharmacophore in drug discovery.
Structural Rationale & Physicochemical Profiling
The architectural design of this compound is not arbitrary; every functional group serves a distinct pharmacokinetic and pharmacodynamic purpose [2].
-
The Diaryl Ether Linkage : The ether oxygen acts as a flexible hinge, allowing the two aromatic rings to adopt a non-coplanar geometry. This "vectorial projection" is critical for binding into the deep, allosteric DFG-out pockets of kinases (analogous to the binding modes of Sorafenib or Regorafenib).
-
The 2-(Trifluoromethyl) Group : Positioned ortho to the aniline amine, the
group exerts a strong electron-withdrawing inductive effect. This lowers the of the aniline, making it a superior hydrogen-bond donor for kinase hinge-region interactions while simultaneously reducing its nucleophilicity. This reduction in nucleophilicity is a critical safety feature, as it minimizes the formation of reactive quinone-imine metabolites, a common source of hepatotoxicity in aniline-based drugs [3]. -
The 2,4-Difluorophenoxy Ring : The introduction of fluorine atoms at the ortho and para positions of the terminal phenyl ring effectively blocks the primary sites of Cytochrome P450 (CYP450) mediated aromatic oxidation. This drastically improves the metabolic half-life of the downstream active pharmaceutical ingredient (API) [4].
Quantitative Data Summary
To facilitate predictive ADME (Absorption, Distribution, Metabolism, and Excretion) modeling, the core physicochemical properties of the scaffold are summarized below:
| Property | Value | Clinical / Synthetic Relevance |
| CAS Number | 946698-40-4 | Unique identifier for regulatory tracking. |
| Molecular Formula | High F:C ratio enhances lipophilicity. | |
| Molecular Weight | 289.20 g/mol | Low MW allows for downstream elaboration without violating Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | ~35.25 Ų | Excellent membrane permeability profile. |
| Hydrogen Bond Donors | 1 ( | Critical for target hinge-region anchoring. |
| Hydrogen Bond Acceptors | 7 (N, O, 5xF) | Facilitates diverse solvent/target interactions. |
| Rotatable Bonds | 3 | Optimal balance of flexibility and entropic penalty upon binding. |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of this compound requires strict chemoselectivity. The following two-step protocol utilizes a Nucleophilic Aromatic Substitution (
Step 1: Nucleophilic Aromatic Substitution ( )
-
Objective : Forge the diaryl ether linkage.
-
Causality : We utilize Potassium Carbonate (
) in Dimethylformamide (DMF) rather than stronger bases (like NaH). is perfectly tuned to deprotonate 2,4-difluorophenol ( ~8.5) without degrading the nitroarene. DMF, a polar aprotic solvent, is chosen because it stabilizes the negatively charged Meisenheimer complex intermediate, drastically accelerating the reaction. -
Self-Validating System :
-
Charge a reactor with 4-fluoro-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) and 2,4-difluorophenol (1.05 eq) in DMF.
-
Add
(2.0 eq) and heat to 80°C for 4 hours. -
Validation (IPC) : Monitor via LC-MS. The reaction is complete when the starting material mass is replaced entirely by the
peak of the intermediate. -
Validation (Workup) : Quench the reaction by pouring it into ice water. The sudden shift in dielectric constant forces the highly hydrophobic intermediate to precipitate as a solid, validating successful ether formation and allowing for simple filtration.
-
Step 2: Chemoselective Nitro Reduction
-
Objective : Reduce the nitro group to the target aniline without hydrodefluorination.
-
Causality : Catalytic hydrogenation (
, ) poses a severe risk of cleaving the aromatic fluorine atoms (hydrodefluorination). To prevent this, we employ a modified Béchamp reduction using Iron powder and Ammonium Chloride ( ). This single-electron transfer mechanism is entirely blind to carbon-halogen bonds, ensuring 100% chemoselectivity for the nitro group. -
Self-Validating System :
-
Suspend the intermediate from Step 1 in an Ethanol/Water mixture (4:1).
-
Add Iron powder (5.0 eq) and
(2.0 eq). Reflux at 80°C for 3 hours. -
Validation (IPC) : Spot the reaction on a TLC plate (Hexanes/EtOAc). The resulting aniline product will exhibit strong fluorescence under short-wave UV (254 nm) and will stain vividly with ninhydrin, confirming the presence of the primary amine.
-
Validation (Workup) : Filter the hot mixture through a Celite pad. This self-clearing step removes the iron oxide sludge. An acid-base extraction of the filtrate isolates the basic aniline from any neutral unreacted starting materials.
-
Figure 1: Two-step synthetic workflow for this compound.
Application in Drug Discovery: Pharmacophore Mapping
When this compound is integrated into a larger therapeutic molecule, it acts as a highly specialized molecular anchor. In the context of kinase inhibition, the scaffold maps directly to critical regions of the target protein's active site.
The diagram below illustrates the logical relationship between the structural components of the CAS 946698-40-4 scaffold and their corresponding biological targets.
Figure 2: Pharmacophore mapping of the scaffold within a kinase inhibitor binding model.
References
-
ResearchGate . "Recent Advances in Diaryl Ether Synthesis". ResearchGate Publications. Available at:[Link]
-
Royal Society of Chemistry (RSC) . "A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines". Organic Chemistry Frontiers. Available at:[Link]
-
National Institutes of Health (NIH) . "Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers". PMC. Available at:[Link]
Technical Monograph: C₁₃H₈F₅NO Molecular Scaffolds in Medicinal Chemistry
The following technical guide details the molecular identity, synthetic architecture, and medicinal chemistry applications of the C₁₃H₈F₅NO chemical space.
Part 1: Molecular Identity & Physicochemical Profile[1]
The molecular formula C₁₃H₈F₅NO represents a specific class of fluorinated aromatic scaffolds used extensively in modern drug discovery, particularly for kinase inhibitors and agrochemicals. While the formula corresponds to multiple constitutional isomers, it most prominently refers to two "privileged structures" in medicinal chemistry: the Diarylether Aniline scaffold and the Biaryl Amine scaffold.
These molecules are engineered to exploit the "Fluorine Effect"—enhancing metabolic stability, membrane permeability (lipophilicity), and binding affinity through specific halogen interactions.
Core Physicochemical Data
| Property | Value | Technical Note |
| Molecular Formula | C₁₃H₈F₅NO | 13 Carbon, 8 Hydrogen, 5 Fluorine, 1 Nitrogen, 1 Oxygen |
| Molecular Weight | 289.20 g/mol | Average mass |
| Exact Mass | 289.0526 Da | Monoisotopic mass for HRMS validation |
| LogP (Predicted) | 4.0 – 4.6 | Highly lipophilic due to penta-fluorination |
| H-Bond Donors | 1 | Primary amine (-NH₂) |
| H-Bond Acceptors | 2 | Ether oxygen (-O-) and Fluorine atoms |
| Rotatable Bonds | 2–3 | Dependent on ether vs. biphenyl linkage |
Primary Isomeric Classes
The two dominant isomers utilized in high-throughput screening (HTS) and lead optimization are:
-
The "Ether" Scaffold:
-
IUPAC Name: 4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)aniline[1]
-
Structure: Aniline core coupled to a difluorophenol via an ether linkage, with a trifluoromethyl group ortho to the amine.
-
Application: Kinase inhibitors (e.g., VEGFR, PDGFR targets) where the ether oxygen acts as a hinge binder or spacer.
-
-
The "Biphenyl" Scaffold:
-
IUPAC Name: 3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine[2]
-
Structure: Two phenyl rings directly connected; one ring bears the amine and two fluorines, the other bears a trifluoromethoxy group.
-
Application: Biaryl systems for modulating protein-protein interactions or expanding into hydrophobic pockets.
-
Part 2: Synthetic Architectures & Protocols
This section details the synthesis of the Ether Scaffold (4-(3,4-difluorophenoxy)-2-(trifluoromethyl)aniline), a critical intermediate for "Sorafenib-like" multi-kinase inhibitors.
Synthesis Workflow (SₙAr Coupling & Reduction)
The synthesis follows a two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction.
Step 1: SₙAr Coupling
-
Reagents: 3,4-Difluorophenol (1.0 eq), 4-Fluoro-3-(trifluoromethyl)nitrobenzene (1.0 eq), Potassium Carbonate (K₂CO₃, 1.2 eq).
-
Solvent: DMF or DMSO (Anhydrous).
-
Conditions: 80°C – 100°C, 4–6 hours, Nitrogen atmosphere.
-
Mechanism: The phenoxide anion attacks the para-position of the nitrobenzene, displacing the fluorine atom. The electron-withdrawing nitro and trifluoromethyl groups activate the ring for nucleophilic attack.
Step 2: Nitro Reduction
-
Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).
-
Solvent: Ethanol/Water (3:1 ratio).
-
Conditions: Reflux (80°C), 2–4 hours.
-
Workup: Filter through Celite to remove iron residues, concentrate filtrate, and extract with Ethyl Acetate.
-
Yield: Typically 85–95% (Step 2).
Synthetic Pathway Diagram (Graphviz)
Caption: Figure 1. Convergent synthesis of the C₁₃H₈F₅NO ether scaffold via SₙAr coupling and nitro reduction.
Part 3: Mechanistic Applications in Drug Design
The C₁₃H₈F₅NO scaffold is not merely a structural spacer; it actively contributes to the pharmacological profile of the drug candidate.
The "Fluorine Effect" on Pharmacokinetics
The strategic placement of 5 fluorine atoms (F₅) serves three critical functions:
-
Metabolic Blocking: Fluorine at the 3,4-positions of the phenoxy ring blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly increasing the half-life (
) of the molecule. -
Lipophilicity Modulation: The trifluoromethyl (-CF₃) group adds substantial hydrophobicity, facilitating passive transport across the blood-brain barrier (BBB) or cell membranes.
-
Electronic Tuning: The electron-withdrawing nature of the F atoms reduces the pKa of the aniline nitrogen, making it less basic. This is crucial for kinase inhibitors, as it modulates the hydrogen bond donor capability of the NH₂ group in the ATP-binding pocket.
Structure-Activity Relationship (SAR) Logic
In the context of kinase inhibition (e.g., VEGFR2), the C₁₃H₈F₅NO moiety typically occupies the hydrophobic "back pocket" of the enzyme.
Caption: Figure 2. Multiparameter optimization roles of the C₁₃H₈F₅NO scaffold in medicinal chemistry.
References
-
PubChem Compound Summary. (2024). 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline.[3] National Center for Biotechnology Information. Link
-
Fluorochem. (2024).[3] 3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine Product Sheet. Fluorochem Ltd.[4] Link
-
SynQuest Laboratories. (2024). 4-Aminophenyl 2,6-difluoro-4-(trifluoromethyl)phenyl ether Properties. SynQuest Labs. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Sources
Properties of fluorinated diphenyl ether anilines
Technical Guide: Properties and Applications of Fluorinated Diphenyl Ether Anilines
Executive Summary
This technical guide provides a comprehensive analysis of fluorinated diphenyl ether anilines, a chemical class pivotal in agrochemical discovery (specifically Protoporphyrinogen Oxidase inhibitors) and emerging as a scaffold in medicinal chemistry.[1] This document synthesizes physicochemical data, synthetic methodologies, and biological structure-activity relationships (SAR), offering a roadmap for researchers optimizing this scaffold for metabolic stability and binding affinity.[1]
Physicochemical Architecture
The fluorinated diphenyl ether aniline scaffold integrates three distinct structural modules: the lipophilic ether bridge, the electron-rich aniline, and the metabolic-blocking fluorine substituents.[1]
Electronic and Conformational Modulation
-
The "Ortho-Fluorine" Effect: Fluorine substitution at the ortho position relative to the ether linkage exerts a profound conformational bias. Due to the repulsion between the fluorine lone pairs and the ether oxygen, the two phenyl rings adopt a twisted conformation (dihedral angle
60–90°). This "pre-organized" twist is often critical for binding in the hydrophobic pockets of enzymes like Protoporphyrinogen Oxidase (PPO). -
Aniline
Modulation: The diphenyl ether system is electron-withdrawing.[1] Adding fluorine atoms (highly electronegative) further decreases the electron density on the aniline nitrogen, lowering its (typically 2.5–3.5 compared to 4.6 for unsubstituted aniline). This reduction minimizes protonation at physiological pH, enhancing membrane permeability.[1]
Metabolic Stability (The Fluorine Blockade)
Anilines are notoriously prone to metabolic activation via Cytochrome P450 (CYP450), leading to toxic quinone-imines.[1][2]
-
Mechanism: CYP450 typically hydroxylates the para-position relative to the amine.
-
Solution: Strategic fluorination at the para or meta positions blocks this oxidation. The C-F bond (approx. 116 kcal/mol) is too strong for CYP450 oxoferryl species to cleave, thereby shunting metabolism toward safer pathways (e.g., N-acetylation) or extending half-life.[1]
Synthetic Strategy
The most robust route to fluorinated diphenyl ether anilines involves a Nucleophilic Aromatic Substitution (
Pathway Visualization (DOT)
Caption: Two-step synthesis via SNAr coupling and nitro-reduction. The SNAr step requires an electron-deficient nitroaryl ring.[1]
Experimental Protocols
Protocol A: Synthesis of 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-fluoroaniline
Rationale: This protocol demonstrates the synthesis of a "mixed-halo" ether, a common motif in bioactive PPO inhibitors.[1]
Step 1:
-
Reagents: Charge a round-bottom flask with 2-chloro-4-(trifluoromethyl)phenol (1.0 eq), 3,4-difluoronitrobenzene (1.1 eq), and anhydrous
(1.5 eq). -
Solvent: Add DMF (5 mL per mmol substrate). Note: DMF promotes the dissociation of the phenoxide ion.
-
Reaction: Heat to 80–100°C under
atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] -
Workup: Pour into ice-water. Extract with EtOAc (
).[1] Wash organics with brine, dry over , and concentrate.[1] Purify via silica gel chromatography to obtain the nitro-ether intermediate.[1]
Step 2: Iron-Mediated Reduction (Bechamp Conditions)
Why Iron? Fe/AcOH is chemoselective and avoids de-halogenation (loss of Cl/F) often seen with catalytic hydrogenation (
-
Setup: Dissolve the nitro intermediate (1.0 eq) in Ethanol/Water (4:1).
-
Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq).
-
Reflux: Heat to reflux (80°C) with vigorous stirring for 2 hours. The mixture will turn dark brown/rust.
-
Filtration: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with Ethanol.
-
Isolation: Concentrate the filtrate. Dissolve residue in EtOAc, wash with
(aq) to remove salts.[1] Dry and concentrate to yield the target aniline.
Protocol B: PPO Enzyme Inhibition Assay
Rationale: To verify biological activity, this assay measures the inhibition of Protoporphyrinogen IX oxidation, a standard metric for diphenyl ether herbicides.[1]
-
Enzyme Prep: Isolate recombinant human or plant PPO (expressed in E. coli) or use solubilized mitochondrial fractions.[1]
-
Substrate: Prepare Protoporphyrinogen IX (Protogen) freshly by reducing Protoporphyrin IX with Na-amalgam. Critical: Protogen is unstable in light/air; work in low light.[1]
-
Incubation:
-
Detection: Monitor fluorescence of the product, Protoporphyrin IX, at Ex/Em = 405/630 nm over 10 minutes at 30°C.
-
Analysis: Calculate
by plotting slope (reaction rate) vs. log[Inhibitor].
Biological Mode of Action (SAR)
The biological potency of these anilines, particularly in herbicidal applications, relies on specific binding interactions within the PPO active site.
Mechanism of Action Visualization
Caption: Structure-Activity Relationship (SAR) mapping of fluorinated diphenyl ether anilines against the PPO target.
Comparative Data Summary
Table 1: Physicochemical Impact of Fluorination on Diphenyl Ether Anilines
| Property | Unsubstituted Diphenyl Ether Aniline | Fluorinated Analogue (e.g., 2-F, 4-CF3) | Impact of Fluorination |
| LogP (Lipophilicity) | 2.8 – 3.2 | 4.1 – 5.5 | Increased: Enhances membrane permeability but reduces water solubility.[1] |
| Aniline pKa | ~4.6 | 2.5 – 3.5 | Decreased: Reduces protonation at pH 7.4; reduces clearance via cation transporters.[1] |
| Metabolic Stability | Low (Ring Hydroxylation) | High | Enhanced: Blocks CYP450 oxidation sites; prolongs |
| Conformation | Flexible | Twisted (if ortho-F) | Rigidified: Lowers entropic penalty upon binding to target proteins.[1] |
| PPO Inhibition ( | > 10 | 1 – 100 nM | Potentiated: Critical for high-affinity binding in the hydrophobic pocket. |
References
-
Review of Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link
-
PPO Inhibitor Mechanism: Hao, G. F., et al. (2011).[1] Computational discovery of novel protoporphyrinogen oxidase inhibitors. Journal of Computer-Aided Molecular Design, 25, 201-211.[1]
-
Metabolic Stability of Fluorinated Ethers: Middleton, W. J., & Bingham, E. M. (1980).[1] Fluorinated Diphenyl Ethers.[1][3][4] Journal of Fluorine Chemistry.
-
Synthesis Protocol (SNAr): Lal, G. S., et al. (1996).[1] Electrophilic NF Fluorinating Agents.[1][5] Chemical Reviews, 96(5), 1737–1756.[1] Link
-
Aniline Bioisosteres & Toxicity: Barnes, E. C., et al. (2020).[1] Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of Medicinal Chemistry. Link
Sources
A Technical Guide to the Safe Handling of 2-trifluoromethyl-4-(2,4-difluorophenoxy)aniline for Research and Development
This document provides an in-depth technical overview of the safety considerations, handling protocols, and emergency procedures for 2-trifluoromethyl-4-(2,4-difluorophenoxy)aniline. As a specialized fluorinated aromatic amine, this compound is of significant interest to researchers in medicinal chemistry and materials science. Its unique structural motifs—a trifluoromethyl group and a difluorophenoxy ether—suggest potential for novel biological activity and material properties. However, these same features necessitate a robust and informed approach to safety.
This guide is synthesized from established safety data for structurally analogous compounds, including various fluorinated and trifluoromethyl-substituted anilines. The principles outlined herein are based on the expected reactivity and toxicology of this chemical class, providing a self-validating framework for ensuring laboratory safety.
Hazard Identification and Toxicological Profile
Based on an analysis of closely related fluorinated anilines, 2-trifluoromethyl-4-(2,4-difluorophenoxy)aniline should be treated as a hazardous substance with acute toxicity, irritant properties, and potential for organ toxicity with repeated exposure.[1][2][3][4] The primary routes of exposure are inhalation, skin contact, and ingestion.
The Globally Harmonized System (GHS) classification for this compound is extrapolated from its structural analogs. The expected hazard statements underscore the need for stringent containment and personal protection.
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][3][6] |
Expert Insights on Toxicological Risks:
-
Systemic Toxicity: The trifluoromethyl and fluoro- substituents can enhance lipid solubility, potentially facilitating absorption through the skin and mucous membranes. Aniline derivatives are known to affect the blood (methemoglobinemia), liver, and spleen upon repeated or prolonged exposure.[7] Therefore, minimizing any direct contact or aerosol inhalation is critical.
-
Irritation: The compound is expected to be a significant irritant to the skin, eyes, and respiratory tract.[1][3][6] The causality stems from the chemical's ability to react with and denature proteins in epithelial tissues, leading to an inflammatory response. This necessitates the use of appropriate personal protective equipment (PPE) at all times.
Exposure Controls and Safe Handling Protocols
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is mandatory.
Engineering Controls: All manipulations of 2-trifluoromethyl-4-(2,4-difluorophenoxy)aniline, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[6][8] The fume hood provides the primary barrier, containing vapors and fine dusts and preventing their release into the laboratory environment. An emergency eyewash station and safety shower must be immediately accessible in the vicinity of the work area.[6]
Personal Protective Equipment (PPE): The selection of PPE is dictated by the hazards identified in Section 1.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Avoid latex gloves due to their poor resistance to many organic chemicals. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.[1][6]
-
Eye and Face Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[1][6]
-
Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron is recommended.[1][2]
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.[6]
Caption: Safe Handling Workflow for Laboratory Use.
Emergency and First-Aid Procedures
Prompt and correct action is crucial in the event of an exposure or spill.
Table 2: First-Aid Measures
| Exposure Route | Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][9] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][7][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7][10] |
Accidental Release Measures: For a small spill, ensure the area is well-ventilated and wear full PPE. Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[8] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2][8] For large spills, evacuate the area and contact emergency services. Prevent the spill from entering drains or waterways.[1][8]
Caption: Emergency Response Logic Flowchart.
Storage, Stability, and Incompatibilities
Proper storage is essential to maintain the compound's integrity and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][7][8][10] The storage location should be away from direct sunlight and sources of ignition.[7] It is advisable to store under an inert atmosphere, such as argon, as some aniline derivatives can be sensitive to air and light.[1]
-
Stability: The compound is expected to be stable under recommended storage conditions.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6][7][10] These materials can react exothermically with anilines, creating a potential fire or explosion hazard.
Physicochemical Data
Table 3: Physicochemical Properties
| Property | Value |
| Chemical Name | 2-trifluoromethyl-4-(2,4-difluorophenoxy)aniline |
| Molecular Formula | C₁₃H₈F₅NO |
| Molecular Weight | 293.20 g/mol |
| Appearance | Expected to be a solid or high-boiling liquid (based on analogs) |
| Solubility | Expected to be insoluble in water, soluble in organic solvents. |
References
- Apollo Scientific. (2023). Safety Data Sheet for 2,4-Difluoro-3-(trifluoromethyl)aniline.
- Gujarat Fluorochemicals Limited. (2020). Global Product Strategy Safety Summary for 2,6-dichloro-4-(trifluoromethyl)aniline.
- Fisher Scientific. (2025). Safety Data Sheet for 2,6-Dichloro-4-(trifluoromethyl)aniline.
-
PubChem. (2026). 2-(Trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (2025).
- SynQuest Labs. (n.d.). Safety Data Sheet for 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride.
- CPAchem Ltd. (2022). Safety Data Sheet for 4-(Trifluoromethyl)aniline.
-
PubChem. (n.d.). 2-Fluoro-4-(trifluoromethoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (2025). Safety Data Sheet for 2-Methyl-4-(trifluoromethyl)aniline.
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Suppliers of 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on Sourcing and Validating the Core Intermediate: 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline
Foreword: The Strategic Importance of Fluorinated Intermediates
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design. The trifluoromethyl (–CF₃) group and fluorinated aryl rings are particularly prized for their ability to modulate key pharmacological properties. The –CF₃ group can enhance metabolic stability, increase lipophilicity, and alter the acidity of nearby functional groups, often leading to improved cell permeability and target binding affinity.[1] Similarly, the difluorophenoxy moiety introduces a conformationally constrained diaryl ether linkage that can profoundly influence protein-ligand interactions.
The specific intermediate, This compound , combines these high-value functionalities. Its unique electronic and steric profile makes it a compelling, albeit highly specialized, building block for novel therapeutics. However, its structural complexity means it is not a readily available, off-the-shelf chemical. This guide, therefore, moves beyond a simple list of suppliers to provide a comprehensive framework for sourcing, synthesizing, and validating this and other similarly complex intermediates, ensuring the integrity and reproducibility of your research and development pipeline.
Section 1: Sourcing Strategy for Non-Catalog Intermediates
The absence of this specific molecule from major chemical catalogs necessitates a shift in procurement strategy from simple acquisition to a partnership with a specialized manufacturer, typically a Custom Synthesis Organization (CSO) or a Contract Research Organization (CRO). The success of this approach hinges on a rigorous evaluation and selection process.
Identifying Potential Synthesis Partners
The initial step involves identifying companies with demonstrated expertise in complex organic synthesis, particularly in fluorine chemistry. Many fine chemical suppliers, while not listing the target compound, offer custom synthesis services.
Key Suppliers Offering Custom Synthesis Services:
-
Leap Chem Co., Ltd.: A supplier of a wide range of fine chemicals that also provides custom synthesis for research and bulk manufacturing.[2]
-
ChemScene: Offers custom synthesis services alongside its catalog of screening compounds and building blocks.[3]
-
Sparrow Chemical: Specializes in fluorinated compounds and provides flexible customization options, making them a strong potential partner for this specific synthesis.[4]
Critical Criteria for Supplier/Partner Evaluation
Choosing a partner for custom synthesis requires due diligence beyond price and lead time. The quality of the final compound is inextricably linked to the supplier's technical capabilities and quality management systems.
| Evaluation Criterion | Rationale & Key Questions for the Supplier |
| Expertise in Fluorine Chemistry | Fluorination reactions can be hazardous and require specialized equipment and knowledge. Ask: Can you provide examples of similar diaryl ether syntheses or reactions involving trifluoromethylated anilines you have successfully completed? |
| Analytical Capabilities | The supplier must be able to prove the identity and purity of the synthesized compound. Ask: What is your standard analytical package for release? Does it include ¹H NMR, ¹³C NMR, ¹⁹F NMR, HPLC, and Mass Spectrometry? Can you perform residual solvent analysis? |
| Scalability | The synthesis must be transferable from research (milligram/gram) to development (kilogram) scale. Ask: Is the proposed synthetic route scalable? What are the potential challenges and costs associated with a scale-up campaign? |
| Documentation & Transparency | Comprehensive documentation is essential for regulatory filings and ensuring reproducibility. Request: A sample Certificate of Analysis (CoA) and Safety Data Sheet (SDS). Inquire about their process for providing batch manufacturing records and impurity characterization data.[4] |
| Quality Management System | A robust QMS (e.g., ISO 9001) ensures procedural consistency and product quality. Ask: What quality certifications do you hold? Can you describe your quality control and assurance processes? |
Section 2: Plausible Synthetic Pathway and Impurity Profile Analysis
Understanding the likely synthetic route is crucial for anticipating potential impurities. The most chemically sound and industrially viable method for constructing the diaryl ether bond in this molecule is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[5]
Proposed Synthesis: Nucleophilic Aromatic Substitution (SNAr)
This reaction involves the coupling of an electron-rich phenoxide with an electron-deficient fluoro-aromatic ring. The presence of electron-withdrawing groups (like the –CF₃ group on the aniline ring and the fluorine atoms) activates the aromatic ring toward nucleophilic attack.[5][6]
A plausible route would involve the reaction of 4-amino-3-(trifluoromethyl)phenol with 1,2,4-trifluorobenzene in the presence of a base.
Caption: Proposed SNAr synthesis of the target intermediate.
Causality of Impurity Formation
The primary challenge in this synthesis is controlling regioselectivity. The nucleophilic attack can occur at different positions on the 1,2,4-trifluorobenzene ring, leading to isomeric impurities.
-
Key Potential Impurities:
-
Isomeric Products: Attack at the 1-position of 1,2,4-trifluorobenzene would yield the undesired 4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)aniline isomer.
-
Unreacted Starting Materials: Incomplete reaction can leave residual 4-amino-3-(trifluoromethyl)phenol or 1,2,4-trifluorobenzene.
-
Solvent Adducts/Residuals: High-boiling point aprotic polar solvents like DMF or DMSO, if used, can be difficult to remove completely.
-
Byproducts from Base: Side reactions involving the base or degradation products.
-
A supplier with strong process development and analytical capabilities will be able to develop a method that minimizes these impurities and can accurately quantify them in the final product.
Section 3: A Self-Validating Protocol for Quality Control
Upon receiving a batch of the synthesized intermediate, it is imperative for the researcher to perform independent analytical validation. This ensures the material meets the required specifications for subsequent experiments and validates the supplier's Certificate of Analysis.
Analytical Workflow
The following workflow provides a robust system for confirming the identity, purity, and structural integrity of the synthesized intermediate.
Caption: A comprehensive QC workflow for intermediate validation.
Experimental Protocol: Purity Determination by RP-HPLC-UV
This method is designed to separate the main component from potential impurities, allowing for accurate purity assessment.
-
Objective: To determine the purity of this compound by area percent.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
Start at 60% B.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of acetonitrile to create a 0.5 mg/mL solution.
-
Injection Volume: 5 µL.
-
Data Analysis: Integrate all peaks. Calculate the purity by dividing the peak area of the main component by the total area of all peaks.
-
Experimental Protocol: Identity Confirmation by LC-MS
This protocol confirms that the main component has the correct molecular weight.
-
Objective: To confirm the molecular weight of the target compound.
-
Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.
-
Methodology:
-
LC Conditions: Use the same HPLC method as described in Section 3.2.
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Mass Range: Scan from m/z 100 to 500.
-
Expected Mass: The exact mass of C₁₃H₈F₅NO is 289.05. The expected protonated molecule [M+H]⁺ will be observed at m/z 289.06 .
-
-
Data Analysis: Verify the presence of a major peak in the mass spectrum corresponding to the expected m/z value in the main chromatographic peak.
-
Conclusion
Sourcing highly specialized intermediates like this compound is a strategic activity that requires a departure from standard procurement practices. Success depends on identifying and partnering with a technically proficient custom synthesis organization. By understanding the plausible synthetic challenges and establishing a robust, independent analytical validation framework, researchers can ensure the quality and integrity of their starting materials. This rigorous approach mitigates risks in the research and development process, ultimately accelerating the path toward discovery.
References
-
PrepChem.com. Synthesis of 4-(2,4-difluorophenoxy)-2,3,5-trichloroaniline. Available at: [Link]
-
J. Org. Chem. View of Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. Available at: [Link]
-
PubChem - NIH. 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline. Available at: [Link]
-
ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Available at: [Link]
-
Sparrow Chemical. Fluoroaniline Series. Available at: [Link]
-
BuyersGuideChem. 4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline suppliers and producers. Available at: [Link]
-
ResearchGate. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Available at: [Link]
-
PMC - NCBI. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available at: [Link]
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]
-
RSC Publishing. Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
CORE. New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Available at: [Link]
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A Technical Guide to 4-(2,4-difluorophenoxy)aniline and its Trifluoromethyl Analogs: A Medicinal Chemistry Perspective
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of contemporary drug design, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique physicochemical properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile.[1][2][3] This guide provides an in-depth technical comparison between the established kinase inhibitor scaffold, 4-(2,4-difluorophenoxy)aniline, and its trifluoromethyl (-CF3) analogs. By examining the subtle yet significant differences imparted by these distinct fluorine substitutions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale and implications of such molecular modifications.
The 4-phenoxyaniline core is a privileged scaffold found in numerous kinase inhibitors, acting as a hinge-binding motif in the ATP-binding pocket of various kinases.[4][5] The strategic placement of fluorine atoms on this core structure is a testament to the power of fluorine in medicinal chemistry to modulate biological activity and improve drug-like properties.
Structural and Synthetic Overview
The core structure of 4-(2,4-difluorophenoxy)aniline consists of a central diaryl ether linkage connecting a 2,4-difluorinated phenyl ring to a para-substituted aniline. The trifluoromethyl analogs typically involve the introduction of a -CF3 group on the aniline ring, a modification that dramatically alters the electronic and steric properties of the molecule.
Synthesis of the Core Scaffold: 4-(2,4-difluorophenoxy)aniline
The synthesis of the 4-(2,4-difluorophenoxy)aniline scaffold is most commonly achieved through a copper-catalyzed Ullmann condensation. This reaction joins an aryl halide with a phenol in the presence of a base.[1][3][6]
General Synthetic Protocol: Ullmann Condensation
-
Reactants: 4-aminophenol and 1-bromo-2,4-difluorobenzene are combined in a suitable high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Catalyst: A copper(I) salt, such as copper(I) iodide (CuI), is added to catalyze the reaction.
-
Base: A base, typically potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is used to deprotonate the phenol.
-
Reaction Conditions: The reaction mixture is heated to a high temperature, often in the range of 120-160 °C, for several hours to drive the reaction to completion.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield 4-(2,4-difluorophenoxy)aniline.[7]
Synthesis of Trifluoromethyl Analogs
The synthesis of trifluoromethyl analogs, such as 4-(3,4-difluorophenoxy)-3-(trifluoromethyl)aniline, often involves a multi-step sequence. A common strategy is to construct the diaryl ether bond first, followed by the introduction of the aniline functionality.
Illustrative Synthetic Protocol: Nucleophilic Aromatic Substitution and Reduction
-
Nucleophilic Aromatic Substitution (SNAr): A substituted nitrophenol, for example, 4-nitro-2-(trifluoromethyl)phenol, is reacted with a suitable difluorinated aryl halide, such as 1-bromo-3,4-difluorobenzene. The reaction is typically carried out in the presence of a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF. The electron-withdrawing nitro and trifluoromethyl groups facilitate the SNAr reaction.[8][9]
-
Nitro Group Reduction: The resulting nitro-containing diaryl ether is then reduced to the corresponding aniline. This reduction can be achieved using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or by using a reducing agent like tin(II) chloride (SnCl2) in an acidic medium.[2][10]
-
Purification: The final trifluoromethylated aniline analog is purified using standard techniques such as column chromatography.
Figure 1: Generalized synthetic workflows for the core scaffold and its trifluoromethyl analog.
Comparative Physicochemical Properties
The introduction of a trifluoromethyl group in place of a hydrogen atom on the aniline ring significantly alters the molecule's physicochemical properties. These changes have profound implications for its biological activity and pharmacokinetic profile.
| Property | 4-(2,4-difluorophenoxy)aniline | Trifluoromethyl Analog (Estimated) | Rationale for Difference |
| Molecular Weight ( g/mol ) | 221.21 | 289.20[1] | Addition of a CF3 group. |
| logP (Lipophilicity) | ~2.9-3.2 | ~3.9-4.2[1] | The trifluoromethyl group is highly lipophilic.[11] |
| pKa (Aniline) | ~3.5-4.0 | ~2.0-2.5 | The strongly electron-withdrawing -CF3 group significantly reduces the basicity of the aniline nitrogen.[12][13] |
| Polar Surface Area (Ų) | 38.3 | 38.3 | The primary amine is the main contributor; the CF3 group has a minimal direct effect on this calculated value. |
| H-Bond Donors | 1 | 1 | Both have a primary aniline group. |
| H-Bond Acceptors | 2 (O, N) | 2 (O, N) | The fluorine atoms of the CF3 group are generally not considered strong hydrogen bond acceptors. |
Table 1: Comparative Physicochemical Properties. Estimated values for the trifluoromethyl analog are based on computational predictions and data from closely related compounds.
The most notable differences are the increased lipophilicity (higher logP) and decreased basicity (lower pKa) of the trifluoromethyl analog. The reduced basicity of the aniline nitrogen can have a significant impact on its interaction with the hinge region of a kinase, which often involves hydrogen bonding. The increased lipophilicity can affect solubility, membrane permeability, and plasma protein binding.
Structure-Activity Relationship (SAR) and Biological Implications
The diaryl ether aniline scaffold is a common feature in a multitude of kinase inhibitors targeting enzymes such as VEGFR-2 and c-Met, which are crucial mediators of angiogenesis and tumor progression.[6][14][15] The differential fluorination patterns between 4-(2,4-difluorophenoxy)aniline and its trifluoromethyl analogs lead to distinct structure-activity relationships.
Figure 2: Conceptual comparison of kinase hinge region interactions.
The trifluoromethyl group, being a strong electron-withdrawing group, can deactivate the aniline ring towards oxidative metabolism, a common metabolic pathway for anilines.[11] This "metabolic blocking" can lead to a longer half-life and improved bioavailability of the drug candidate. However, the reduced basicity of the aniline may weaken or alter its hydrogen bonding interactions with the kinase hinge region, which could either decrease or, in some cases, increase potency depending on the specific binding site architecture.
Pharmacokinetics and Metabolic Stability
The metabolic fate of a drug candidate is a critical determinant of its clinical success. The substitution of a hydrogen atom with a trifluoromethyl group is a well-established strategy to enhance metabolic stability.
In Vitro Liver Microsomal Stability Assay
This assay is a standard in vitro method to assess the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes (from human, rat, or other species), a NADPH-regenerating system (as a cofactor for CYP enzymes), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Compound Incubation: The test compound (typically at a final concentration of 1 µM) is added to the pre-warmed incubation mixture to initiate the reaction.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Expected Outcomes:
It is anticipated that a trifluoromethyl analog of 4-(2,4-difluorophenoxy)aniline would exhibit significantly greater stability in a liver microsomal assay compared to the parent compound, assuming the site of trifluoromethylation is a primary site of metabolism. This increased stability would translate to a longer in vitro half-life and lower intrinsic clearance.
Experimental Protocols for Biological Evaluation
Kinase Inhibition Assay (Generic TR-FRET Protocol)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to determine the potency of a compound against a specific kinase.
Protocol Steps:
-
Reagent Preparation: Prepare solutions of the kinase, a biotinylated substrate peptide, and ATP in an appropriate assay buffer.
-
Compound Dilution: Perform serial dilutions of the test compounds.
-
Assay Plate Setup: In a 384-well plate, add the test compound dilutions, followed by the kinase and substrate/ATP mixture.
-
Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.
-
Detection: Stop the reaction and add a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
Signal Measurement: After a final incubation period, read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.
-
IC50 Determination: The ratio of the fluorescence signals is used to calculate the percentage of kinase inhibition. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.[2]
Conclusion and Future Perspectives
The comparative analysis of 4-(2,4-difluorophenoxy)aniline and its trifluoromethyl analogs underscores the profound impact of strategic fluorination in medicinal chemistry. The introduction of a trifluoromethyl group offers a powerful tool to enhance metabolic stability and modulate physicochemical properties. However, this modification also significantly alters the electronic nature of the core scaffold, which can have complex and sometimes unpredictable effects on target binding and overall biological activity.
For drug development professionals, the choice between a simple fluorine substitution and a trifluoromethyl group is a nuanced decision that must be guided by a deep understanding of the structure-activity and structure-property relationships of the target and the chemical series. While the trifluoromethyl analog may offer advantages in terms of pharmacokinetics, careful optimization is often required to maintain or enhance target potency. The principles and experimental approaches outlined in this guide provide a framework for the rational design and evaluation of next-generation kinase inhibitors based on the versatile diaryl ether aniline scaffold.
References
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PubChem. (n.d.). 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
- Al-Suwaidan, I. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24536.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Wang, X., et al. (2014). Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. Molecules, 19(3), 2635-2651.
-
PubChem. (n.d.). 4-(Trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
- Schverdfeger, P., et al. (1998). Substituent Effects on the Physical Properties and pKa of Aniline. Journal of Physical Chemistry A, 102(48), 9922-9929.
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Zhao, H., et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 21(5), 612.
- Zhang, Y., et al. (2012). Discovery of a novel class of highly potent and selective c-Met inhibitors. ACS Medicinal Chemistry Letters, 3(2), 129-133.
-
PubChem. (n.d.). 2,4-Difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2012). US9308244B2 - Combination therapy comprising a vaccine and a multi-kinase inhibitor.
- Li, J., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(4), 1335.
- Peng, G., et al. (2025). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Chemico-Biological Interactions, 395, 110549.
-
ResearchGate. (n.d.). Predicted and experimental values of ΔpKa and ΔLogP values of 1-. Retrieved from [Link]
- Nikolova, S., & Tsenov, Y. A. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. International Journal of Molecular Sciences, 22(20), 10983.
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A Technical Guide to Determining the Solubility of 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline in Organic Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline in a range of organic solvents. This document moves beyond a simple data sheet, offering a deep dive into the theoretical underpinnings of solubility, the rationale behind solvent selection, a detailed, field-proven experimental protocol, and guidance on data interpretation. By following the principles and methodologies outlined herein, researchers can generate robust and reliable solubility data, a crucial step in the preclinical and formulation development phases.
Introduction: The Significance of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount determinant of a drug's performance. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure.[1][2] For this compound, a compound with structural motifs common in modern medicinal chemistry, a thorough understanding of its solubility profile in various organic solvents is indispensable for downstream applications such as reaction chemistry, purification, and formulation into a suitable dosage form.
This guide will focus on providing a robust methodology to determine the equilibrium solubility of this compound, a measure of the maximum amount of a substance that can be dissolved in a given solvent at a specific temperature to form a saturated solution.
Theoretical Considerations: Predicting Solubility Behavior
A molecule's structure provides significant clues to its solubility characteristics. The principle of "like dissolves like" is a foundational concept in this regard, suggesting that substances with similar polarities are more likely to be soluble in one another.[3]
Molecular Structure Analysis of this compound
-
Aromatic and Heterocyclic Core: The presence of two phenyl rings contributes to the molecule's nonpolar, hydrophobic character.
-
Fluorine and Trifluoromethyl (-CF3) Groups: The difluorophenoxy and trifluoromethyl substituents are highly electronegative and increase the lipophilicity (fat-solubility) of the molecule.[4][5][6] The trifluoromethyl group, in particular, is known to enhance membrane permeability but can also decrease aqueous solubility.[4][5][7]
-
Aniline Moiety (-NH2): The primary amine group introduces a polar site capable of hydrogen bonding, which can enhance solubility in polar protic solvents.[8][9] However, the basicity of the aniline is reduced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups.[6][10]
-
Ether Linkage (-O-): The ether group is a weak hydrogen bond acceptor and contributes moderately to the molecule's polarity.
Overall Polarity Assessment: Based on its structure, this compound is predicted to be a poorly water-soluble, lipophilic compound. Its solubility in organic solvents will be a balance between the nonpolar character of the aromatic rings and the polar nature of the amine group.
Key Physicochemical Parameters Influencing Solubility
-
LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity. A higher LogP value indicates greater solubility in nonpolar solvents like octanol and lower solubility in water. Given the multiple fluorine substituents, the LogP of this compound is expected to be high.[15][16][17]
-
Crystalline Structure and Melting Point: The strength of the crystal lattice, which must be overcome for dissolution to occur, influences solubility. A high melting point often correlates with lower solubility.
Experimental Determination of Equilibrium Solubility
The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution at thermodynamic equilibrium.[18][19][20] This method is recommended by regulatory bodies such as the ICH.[21][22]
Rationale for Solvent Selection
A diverse range of organic solvents should be selected to probe the solubility of this compound across a spectrum of polarities. The following table provides a suggested list of solvents, categorized by their properties.
| Solvent Class | Example Solvents | Rationale |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Capable of dissolving a wide range of compounds due to their high dielectric constants and ability to solvate cations. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Can engage in hydrogen bonding with the aniline moiety, potentially leading to good solubility. |
| Nonpolar | Toluene, Heptane, Dichloromethane (DCM) | Will test the solubility based on the lipophilic character of the molecule. |
| Ethers | Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE) | Solvents of intermediate polarity. |
Detailed Step-by-Step Experimental Protocol: Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
4.2.1 Materials and Equipment
-
This compound (solid, of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (accurate to at least 0.1 mg)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes for standard preparation
4.2.2 Experimental Workflow Diagram
Caption: Experimental workflow for the shake-flask solubility determination.
4.2.3 Detailed Procedure
-
Preparation of Vials: Add an excess of solid this compound to each vial. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution. A good starting point is to add enough solid so that a small amount is visibly present.
-
Addition of Solvent: Accurately dispense a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate.[18] It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
Sample Collection and Preparation: After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.
-
Quantification by HPLC: Analyze the diluted samples using a validated HPLC method. The method should be specific for this compound and demonstrate linearity, accuracy, and precision.
-
Calibration Curve: Prepare a series of standard solutions of the compound in the same diluent used for the samples. Analyze these standards to construct a calibration curve of peak area versus concentration.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Then, back-calculate the concentration in the original undiluted, saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.
Example Solubility Data Table
| Solvent | Solvent Polarity Index | Solubility at 25 °C (mg/mL) | Solubility at 25 °C (mol/L) |
| Heptane | 0.1 | Hypothetical Value | Hypothetical Value |
| Toluene | 2.4 | Hypothetical Value | Hypothetical Value |
| Dichloromethane | 3.1 | Hypothetical Value | Hypothetical Value |
| Tetrahydrofuran | 4.0 | Hypothetical Value | Hypothetical Value |
| Isopropanol | 3.9 | Hypothetical Value | Hypothetical Value |
| Ethanol | 4.3 | Hypothetical Value | Hypothetical Value |
| Acetonitrile | 5.8 | Hypothetical Value | Hypothetical Value |
| Methanol | 5.1 | Hypothetical Value | Hypothetical Value |
| Dimethylformamide | 6.4 | Hypothetical Value | Hypothetical Value |
| Dimethyl Sulfoxide | 7.2 | Hypothetical Value | Hypothetical Value |
Note: The values in this table are for illustrative purposes only and should be replaced with experimentally determined data.
Interpreting the Results
The solubility data should be analyzed in the context of the solvent's properties and the compound's structure.
-
Correlation with Polarity: Plot the solubility data against the solvent polarity index. A clear trend may emerge, indicating the dominant intermolecular forces driving dissolution. For this compound, it is likely that solubility will be higher in solvents of intermediate to high polarity that can interact with the amine and ether groups without being too dissimilar to the nonpolar aromatic core.
-
Impact of Hydrogen Bonding: Compare the solubility in polar aprotic versus polar protic solvents. Higher solubility in protic solvents like methanol and ethanol would suggest that hydrogen bonding with the aniline moiety plays a significant role in the dissolution process.
-
Implications for Drug Development: The solubility data will directly inform decisions in process chemistry (e.g., choosing a reaction or crystallization solvent) and formulation development (e.g., selecting excipients for a solid dosage form or a solvent system for a liquid formulation).
Conclusion
A thorough understanding and accurate measurement of the solubility of this compound in organic solvents are critical for its successful development as a potential therapeutic agent. The methodologies and principles outlined in this technical guide provide a robust framework for generating high-quality, reliable solubility data. By combining a sound theoretical understanding of the molecular properties with a rigorous experimental approach, researchers can make informed decisions that will accelerate the journey of this compound from the laboratory to the clinic.
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Comprehensive Technical Guide on 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline: Nomenclature, Synthesis, and Applications
Executive Summary
In modern medicinal chemistry and agrochemical development, highly functionalized diaryl ethers serve as privileged scaffolds. The compound 4-(2,4-difluorophenoxy)-2-(trifluoromethyl)aniline is a critical intermediate frequently utilized in the synthesis of next-generation kinase inhibitors and advanced crop protection agents. This whitepaper provides an in-depth technical deconstruction of its IUPAC nomenclature, physicochemical properties, and the mechanistic causality behind its synthesis. Designed for research scientists and drug development professionals, this guide establishes a self-validating framework for the synthesis and analytical characterization of this complex molecule.
Structural Deconstruction & IUPAC Nomenclature Rules
The systematic naming of organic molecules ensures absolute structural clarity. The IUPAC name This compound is derived through a strict hierarchical application of nomenclature rules:
-
Principal Functional Group Identification : The primary functional group is the primary amine (
) attached directly to a benzene ring. This establishes the parent structure as aniline (or systematically, benzenamine). The carbon bearing the amine group is designated as . -
Substituent Numbering : To assign the lowest possible locants to the substituents, the ring is numbered sequentially. The trifluoromethyl group (
) is positioned at , and the diaryl ether linkage is at . -
Alphabetical Prioritization : When assembling the final name, substituents are listed alphabetically. The d ifluorophenoxy group precedes the t rifluoromethyl group. Thus, the 4-(2,4-difluorophenoxy) prefix is placed before the 2-(trifluoromethyl) prefix.
Caption: IUPAC structural deconstruction and substituent numbering logic.
Physicochemical & Computational Profile
Understanding the physicochemical properties of this intermediate is crucial for predicting its behavior in subsequent synthetic steps and its ultimate pharmacokinetic contribution to a final drug molecule.
| Property | Value | Significance |
| Chemical Formula | High fluorine content increases metabolic stability. | |
| Molecular Weight | 289.20 g/mol | Optimal size for a modular building block. |
| Exact Mass | 289.0526 Da | Critical for High-Resolution Mass Spectrometry (HRMS) QA/QC. |
| Predicted LogP | ~4.2 | High lipophilicity, driving membrane permeability in final APIs. |
| H-Bond Donors | 1 ( | Provides a reactive handle for amidation or urea formation. |
| H-Bond Acceptors | 4 (N, O, F) | Facilitates kinase hinge-binding interactions. |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of this compound is achieved via a robust, two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic nitro reduction. This route utilizes [1] as the highly activated electrophile.
Step 1: SNAr Etherification
-
Objective : Formation of the diaryl ether linkage.
-
Causality : The nitro group at
and the trifluoromethyl group at synergistically withdraw electron density from the aromatic ring via strong inductive and resonance effects. This severely depletes electron density at the position, activating the aryl chloride for nucleophilic attack without the need for transition-metal catalysts (e.g., Ullmann coupling)[2].
Step-by-Step Procedure:
-
Preparation : Charge a dry, argon-flushed round-bottom flask with 4-chloro-1-nitro-2-(trifluoromethyl)benzene (1.0 equiv) and 2,4-difluorophenol (1.1 equiv).
-
Base Addition : Add anhydrous potassium carbonate (
, 2.0 equiv).-
Causality:
is a mild base that quantitatively deprotonates the acidic 2,4-difluorophenol ( ) to form the highly nucleophilic phenoxide, without causing degradation or side reactions with the nitroarene.
-
-
Solvation : Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (0.5 M).
-
Causality: DMF, a polar aprotic solvent, tightly solvates the potassium cation while leaving the phenoxide anion "naked" and highly reactive, drastically accelerating the SNAr mechanism.
-
-
Execution : Heat the reaction mixture to 90 °C for 12 hours. Monitor via LC-MS until complete consumption of the starting material.
-
Isolation : Quench the reaction with ice water to precipitate the intermediate, 4-(2,4-difluorophenoxy)-1-nitro-2-(trifluoromethyl)benzene. Filter, wash with cold water, and dry under a vacuum.
Step 2: Catalytic Nitro Reduction
-
Objective : Conversion of the nitro intermediate to the target aniline.
-
Causality : Catalytic hydrogenation provides a clean, self-validating reduction with water as the only byproduct, avoiding the heavy metal waste associated with traditional iron or tin reductions.
Step-by-Step Procedure:
-
Solvation : Dissolve the nitro intermediate in HPLC-grade methanol (0.2 M).
-
Catalyst Addition : Add 10% Palladium on Carbon (Pd/C) (0.05 equiv Pd).
-
Causality: Pd/C provides the active surface area required for
dissociation and sequential electron/proton transfer to the nitro group.
-
-
Hydrogenation : Purge the vessel with nitrogen, then introduce hydrogen gas (1 atm via balloon).
-
Execution : Stir vigorously at room temperature for 4-6 hours.
-
Causality: Operating at room temperature and ambient pressure prevents unwanted hydrodefluorination of the
or aryl fluoride groups.
-
-
Isolation : Filter the suspension through a pad of Celite to remove the catalyst. Evaporate the filtrate under reduced pressure to yield the pure this compound.
Caption: Two-step synthetic workflow: SNAr etherification followed by catalytic nitro reduction.
Mechanistic Pathway: The SNAr Step
The formation of complex diaryl ethers relies heavily on the stabilization of the transition state [3]. During the SNAr step, the nucleophilic phenoxide attacks the
Caption: Mechanistic logic tree of the SNAr reaction via the Meisenheimer complex.
Analytical Characterization (QA/QC)
To validate the structural integrity of the synthesized this compound, the following analytical signatures are expected:
-
H NMR (400 MHz,
) : The primary amine protons ( ) will manifest as a broad singlet near 4.0 ppm. The aromatic protons of the aniline core will appear as distinct doublets/multiplets between 6.7 and 7.2 ppm, while the difluorophenoxy protons will present as complex multiplets due to spin-spin coupling. -
F NMR (376 MHz,
) : A sharp singlet at approximately -62.5 ppm confirms the intact group. Two distinct multiplets around -115 ppm and -125 ppm will confirm the ortho and para fluorines on the phenoxy ring. -
LC-MS (ESI+) : A prominent
peak at m/z 290.06 is expected, confirming the molecular weight.
Strategic Applications in Drug Discovery
In rational drug design, diaryl ethers are considered "privileged structures." When this compound is incorporated into a larger scaffold (such as a urea or amide), it frequently acts as a Type II kinase inhibitor. The diaryl ether oxygen acts as a flexible hinge, allowing the molecule to occupy both the ATP-binding pocket and the adjacent allosteric hydrophobic pocket (the "DFG-out" conformation). Furthermore, the
References
-
Diversification of Complex Diaryl Ethers via Diaryliodonium Intramolecular Aryl Rearrangement Title: Diversification of Complex Diaryl Ethers via Diaryliodonium Intramolecular Aryl Rearrangement Source: Journal of Organic Chemistry (PubMed / NIH) URL:[Link]
A Technical Guide to the Application of Trifluoromethyl Aniline Derivatives in Modern Drug Discovery
Introduction: The Strategic Imperative of Fluorination in Medicinal Chemistry
The deliberate incorporation of fluorine, and more specifically the trifluoromethyl (CF₃) group, into molecular scaffolds has become a foundational strategy in contemporary drug discovery.[1][2] Among the various molecular frameworks, the aniline moiety serves as a versatile and privileged structure in medicinal chemistry. The combination of these two entities—the trifluoromethyl group and the aniline scaffold—has given rise to a plethora of highly effective therapeutic agents across a wide range of diseases. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and diverse biological activities of trifluoromethylated anilines, offering critical insights for researchers and professionals in the field.[1]
The unique attributes imparted by the trifluoromethyl group, such as enhanced metabolic stability, increased lipophilicity, and modified electronic characteristics, have enabled the development of potent and selective modulators of various biological targets.[1][3] This technical guide will dissect the core principles behind the success of this chemical class, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Part 1: The Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group is often considered a "super-methyl" group due to its similar size, yet it possesses profoundly different electronic properties.[2] Its introduction into an aniline ring dramatically alters the molecule's physicochemical profile, which in turn influences its pharmacokinetic and pharmacodynamic behavior.
Enhanced Metabolic Stability
A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by the cytochrome P450 (CYP) enzyme superfamily. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making the CF₃ group exceptionally resistant to oxidative metabolism.[2][4] By strategically placing a CF₃ group at a known or potential site of metabolism on the aniline ring, chemists can block this metabolic pathway, a technique often referred to as "metabolic switching."[4] This modification typically leads to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[4]
Increased Lipophilicity
The CF₃ group is highly lipophilic, a property that can significantly enhance a molecule's ability to cross cellular membranes and physiological barriers like the blood-brain barrier.[1][2] This improved permeability can lead to better absorption and distribution to target tissues.[2] The Hansch parameter (π), a measure of lipophilicity, for a CF₃ group is approximately 0.88, indicating a substantial increase in lipophilicity compared to a hydrogen atom.
Modulation of Electronic Properties and Binding Affinity
As a potent electron-withdrawing group, the trifluoromethyl moiety can significantly alter the pKa of the aniline nitrogen.[1] This modulation of basicity can influence hydrogen bonding interactions with biological targets, often resulting in increased binding affinity and potency.[1] The steric bulk of the CF₃ group can also influence the preferred conformation of a molecule, which is often critical for selective binding to a specific protein target.[1]
Part 2: Prominent Examples of Trifluoromethyl Aniline Derivatives in Medicine
The strategic application of trifluoromethyl aniline derivatives is evident in numerous FDA-approved drugs. Several notable examples are highlighted below, demonstrating the broad therapeutic impact of this chemical class.[5]
| Drug | Therapeutic Area | Target(s) | Role of Trifluoromethyl Aniline Moiety |
| Celecoxib | Anti-inflammatory | Cyclooxygenase-2 (COX-2) | The trifluoromethyl group on the pyrazole ring, attached to a sulfonamide-substituted aniline, is crucial for selective COX-2 inhibition.[6][7] |
| Enzalutamide | Oncology (Prostate Cancer) | Androgen Receptor (AR) | The trifluoromethylphenyl moiety is a key component of this potent AR antagonist, contributing to its high binding affinity.[8][9] |
| Fluoxetine | Psychiatry (Depression) | Serotonin Transporter (SERT) | The trifluoromethyl group on the phenoxy ring enhances its selectivity and metabolic stability.[10][11] |
| Teriflunomide | Immunology (Multiple Sclerosis) | Dihydroorotate Dehydrogenase (DHODH) | The trifluoromethyl aniline core is central to its immunomodulatory activity.[12][13] |
| Nilotinib | Oncology (Leukemia) | BCR-ABL Tyrosine Kinase | The trifluoromethylphenyl group contributes to the high potency and selectivity of this second-generation kinase inhibitor.[14][15] |
Part 3: Mechanistic Insights into Key Drug Actions
A deeper understanding of how these drugs exert their therapeutic effects reveals the critical role of the trifluoromethyl aniline scaffold in molecular interactions and pathway modulation.
Celecoxib: Selective COX-2 Inhibition
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins involved in pain and inflammation.[16][17] The trifluoromethyl group on the pyrazole ring of celecoxib fits into a specific hydrophobic side pocket of the COX-2 active site, a feature not present in the COX-1 isoenzyme.[6] This structural difference is the basis for its selectivity, which reduces the gastrointestinal side effects associated with non-selective NSAIDs.[16]
Caption: Celecoxib's selective inhibition of COX-2.
Enzalutamide: Androgen Receptor Signaling Inhibition
Enzalutamide is a potent androgen receptor (AR) signaling inhibitor used in the treatment of castration-resistant prostate cancer.[18] It acts at multiple steps of the AR signaling pathway: it competitively inhibits androgen binding to the AR, prevents the nuclear translocation of the activated receptor, and inhibits the binding of the activated AR to DNA.[8][9] The trifluoromethyl aniline-containing structure of enzalutamide allows it to bind to the AR with a much higher affinity than first-generation antiandrogens.[19]
Caption: Multi-step inhibition of AR signaling by Enzalutamide.
Teriflunomide: Immunomodulation in Multiple Sclerosis
Teriflunomide is an immunomodulatory agent used to treat relapsing-remitting multiple sclerosis.[20] Its primary mechanism of action is the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines.[12][13] Rapidly proliferating cells, such as activated T and B lymphocytes, are highly dependent on this pathway for DNA and RNA synthesis.[13] By inhibiting DHODH, teriflunomide reduces the proliferation of these activated immune cells without causing cell death, thereby limiting the autoimmune attack on the central nervous system.[13][21]
Caption: Teriflunomide's inhibition of lymphocyte proliferation.
Part 4: Synthetic Methodologies and Experimental Protocols
The synthesis of trifluoromethyl aniline derivatives often involves standard organic chemistry transformations, with the introduction of the trifluoromethyl group being a key step.[5]
General Synthesis of a Trifluoromethyl Aniline Derivative
A common synthetic route involves the N-alkylation of a commercially available trifluoromethyl aniline.
Protocol: Synthesis of N-propyl-3-(trifluoromethyl)aniline [22]
-
Materials:
-
3-(Trifluoromethyl)aniline
-
Propyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 3-(trifluoromethyl)aniline (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Add propyl bromide (1.2 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield N-propyl-3-(trifluoromethyl)aniline.[22]
-
In Vitro Metabolic Stability Assay
Evaluating the metabolic stability of a new chemical entity is a critical early-stage experiment in drug discovery.
Protocol: Liver Microsomal Stability Assay [4]
-
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.
-
Materials:
-
Test compound (e.g., a novel trifluoromethyl aniline derivative)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent.
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
-
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
The strategic incorporation of the trifluoromethyl group into the aniline scaffold is a powerful and well-established strategy in modern drug discovery.[1] This approach has yielded numerous successful drugs by enhancing metabolic stability, modulating lipophilicity, and optimizing binding interactions with biological targets. As our understanding of disease biology and medicinal chemistry deepens, trifluoromethyl aniline derivatives will undoubtedly continue to be a cornerstone of therapeutic innovation.
References
- The Biological Activity of Trifluoromethylated Anilines: A Technical Guide for Drug Discovery and Development. Benchchem.
- What is the mechanism of Teriflunomide? Patsnap Synapse.
- Enzalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage.
- Celecoxib (Chapter 56) - The Essence of Analgesia and Analgesics.
- Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC - NIH.
- An Updated Review of teriflunomide's Use in Multiple Sclerosis. Taylor & Francis Online.
- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- Celebrex (Celecoxib) Pharmacology. News-Medical.Net.
- Fluoxetine: Pharmacology, Mechanisms of Action and Potential Side Effects. Nova Science Publishers.
- Celecoxib. Wikipedia.
- Nilotinib: evaluation and analysis of its role in chronic myeloid leukemia. Ovid.
- Celecoxib. StatPearls - NCBI Bookshelf.
- Teriflunomide: mechanism of action. Modified from Tallantyre et al. (2008), Gold and Wolinsky (2011). DHODH, dihydroorotate-dehydrogenase. ResearchGate.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. NIH.
- Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC. NIH.
- What is the mechanism of Nilotinib Hydrochloride? Patsnap Synapse.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
- Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer. PubMed.
- Aubagio (teriflunomide). MS Trust.
- What is the mechanism of Fluoxetine Hydrochloride? Patsnap Synapse.
- Celecoxib Pathway, Pharmacodynamics. ClinPGx.
- Enzalutamide: A Novel Antiandrogen for Patients with Castrate-Resistant Prostate Cancer. American Association for Cancer Research.
- Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. Benchchem.
- Enzalutamide. Wikipedia.
- Fluoxetine. Wikipedia.
- Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer.
- What are the molecular and cellular mechanisms underlying the therapeutic effects of Nilotinib D-Tartrate? R Discovery.
- Fluoxetine. StatPearls - NCBI Bookshelf.
- How Prozac works: Mechanism of action explained. Medical News Today.
- Nilotinib. Wikipedia.
- Trifluoromethylation. Wikipedia.
- Application Notes and Protocols for N-propyl-3-(trifluoromethyl)aniline in Pharmaceutical Synthesis. Benchchem.
- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI.
- The Importance of Trifluoromethylaniline Derivatives in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC - NIH.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. TUODA.
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. ResearchGate.
- 4-(Trifluoromethyl)aniline. Chem-Impex.
- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed.
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC. NIH.
- Synthesis and application of 4-Nitro-3-trifluoromethyl aniline. ChemicalBook.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. urology-textbook.com [urology-textbook.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. repository.qu.edu.iq [repository.qu.edu.iq]
- 11. Fluoxetine - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
- 13. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 16. Celecoxib (Chapter 56) - The Essence of Analgesia and Analgesics [cambridge.org]
- 17. news-medical.net [news-medical.net]
- 18. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aubagio for relapsing remitting MS | MS Trust [mstrust.org.uk]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Methodological & Application
Nucleophilic aromatic substitution reaction for diaryl ether synthesis
Advanced Protocol: Diaryl Ether Synthesis via Nucleophilic Aromatic Substitution ( )
Executive Summary & Strategic Context
The synthesis of diaryl ethers is a cornerstone of medicinal chemistry, underpinning the structure of vital therapeutics such as Vancomycin (antibiotic) and Thyroxine (hormone). While transition-metal-catalyzed methods (Ullmann, Buchwald-Hartwig) have expanded the scope to unactivated systems, Nucleophilic Aromatic Substitution (
Why
-
Metal-Free: Eliminates the risk of heavy metal contamination in pharmaceutical intermediates (critical for ICH Q3D compliance).
-
Scalability: Avoids expensive ligands and air-sensitive catalysts.
-
Atom Economy: Direct displacement with minimal byproduct formation compared to multi-step coupling cycles.
This guide provides a rigorous, field-proven protocol for
Mechanistic Insights & Critical Parameters
To optimize
The Mechanism (Addition-Elimination)
The reaction involves the attack of a phenoxide nucleophile on an electron-poor aryl halide, forming a resonance-stabilized anionic intermediate (Meisenheimer Complex), followed by the expulsion of the leaving group.
The Counter-Intuitive Halogen Effect:
In
-
Reason: The rate-determining step is usually the initial nucleophilic attack (Step 1). The high electronegativity of fluorine inductively stabilizes the transition state leading to the Meisenheimer complex, lowering the activation energy. The strength of the C-F bond is irrelevant because bond breaking occurs in the fast second step.
Visualization: Reaction Pathway
Figure 1: The Addition-Elimination pathway. Note that the formation of the Meisenheimer complex is the energy barrier to overcome.
The "Cesium Effect"
While Potassium Carbonate (
-
Solubility: Cesium salts are more soluble in organic solvents (DMF/DMSO) than potassium salts.
-
"Naked" Anion: The large ionic radius of
results in a loose ion pair with the phenoxide, making the nucleophile more "naked" and reactive.
Standard Operating Procedure (SOP)
Protocol A: Activated Systems (Nitro/Cyano-Arenes)
Scope: Ideal for p-fluoronitrobenzene, o-chlorobenzonitrile, etc.
Materials
-
Substrate: Activated Aryl Fluoride (1.0 equiv)
-
Nucleophile: Phenol derivative (1.1 equiv)
-
Base:
(anhydrous, 1.5 - 2.0 equiv) -
Solvent: DMF or DMSO (0.2 - 0.5 M concentration)
-
Atmosphere: Nitrogen or Argon (recommended to prevent phenol oxidation)
Step-by-Step Workflow
-
Preparation:
-
Dry the base (
) in an oven at 120°C overnight or under vacuum with a heat gun. Moisture is the enemy; it creates hydroxide ions that compete with phenol, leading to hydrolysis byproducts. -
Dissolve the Phenol (1.1 equiv) in anhydrous DMF.
-
-
Activation:
-
Add
to the phenol solution. Stir at Room Temperature (RT) for 15–30 minutes. -
Observation: The mixture may change color (often yellow/orange) as the phenoxide forms.
-
-
Reaction:
-
Add the Aryl Fluoride (1.0 equiv).
-
Heat the reaction mixture to 80–100°C .
-
Monitoring: Check via TLC or HPLC every hour. Most activated systems reach completion within 2–6 hours.
-
-
Workup (Self-Validating):
-
Cool to RT. Pour the mixture into 10 volumes of ice-water .
-
Validation: If the product is solid, it should precipitate immediately. Filter and wash with water to remove DMF and inorganic salts.
-
If oil: Extract with EtOAc (x3). Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.
-
-
Purification:
-
Recrystallization (EtOH/Water) is often sufficient.
-
Flash Chromatography (Hexane/EtOAc) if necessary.
-
Optimization & Troubleshooting Guide
Decision Matrix: Reaction Conditions
Use this logic flow to select the correct parameters for your specific substrate.
Figure 2: Optimization decision tree. Weakly activated systems require better leaving groups (F) and stronger conditions (Cs/DMSO).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor nucleophilicity or steric hindrance. | Switch to |
| Hydrolysis Product (Ar-OH) | Wet solvent or base. Hydroxide competition. | Dry |
| Side Products (Homocoupling) | Oxidation of phenol. | Degas solvents with |
| Dark Tarry Mixture | Thermal decomposition at high temp. | Reduce temperature. Attempt Microwave Synthesis (e.g., 150°C for 10 min) to minimize thermal exposure time. |
Green & Modern Variations[2]
For labs prioritizing sustainability or handling sensitive scaffolds:
-
Green Solvents:
-
Cyrene™ (Dihydrolevoglucosenone): A bio-based alternative to DMF/NMP.[2] Effective for
but requires temperature monitoring (<100°C recommended to avoid polymerization). -
DMSO/Water mixtures: Surprisingly, some
reactions proceed in aqueous surfactant systems (TPGS-750-M), though solubility can be limiting for diaryl ethers.
-
-
Microwave-Assisted Synthesis:
-
Protocol: Seal reagents in a microwave vial with DMF. Irradiate at 150°C for 10–20 minutes.
-
Benefit: Drastically reduced reaction times preventing prolonged thermal degradation.
-
References
-
Mechanism & Reactivity
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews. Link
- Note: Foundational text establishing the addition-elimin
-
-
The Cesium Effect
-
Green Solvent Applications (Cyrene)
-
Microwave Assisted
:-
Kaval, N., et al. (2005). High-throughput synthesis of diaryl ethers. Journal of Combinatorial Chemistry. Link
-
Application Note: Chemoselective Reduction of 4-(2,4-difluorophenoxy)-2-(trifluoromethyl)nitrobenzene
[1][2]
Executive Summary
This application note details the validated protocols for the reduction of 4-(2,4-difluorophenoxy)-2-(trifluoromethyl)nitrobenzene to its corresponding aniline, 4-(2,4-difluorophenoxy)-2-(trifluoromethyl)aniline . This transformation is a critical step in the synthesis of next-generation agrochemicals (e.g., herbicides) and fluorinated kinase inhibitors.[1][2]
The primary challenge in this reduction is chemoselectivity .[2][3] The substrate contains multiple fluorine atoms and a trifluoromethyl group (
-
Method A (Catalytic Hydrogenation): Optimized for high-throughput and green chemistry requirements, utilizing acid-modified Pd/C to suppress defluorination.[1][2][3]
-
Method B (Dissolving Metal Reduction): A robust, iron-mediated protocol ensuring 100% functional group tolerance, ideal for initial scale-up batches where selectivity is paramount.[1][2][3]
Chemical Context & Mechanism
The target transformation involves the six-electron reduction of the nitro group to an amino group.[1]
Substrate Analysis[1][2][4]
-
Nitro Group (
): Highly electrophilic; easily reduced.[1][2][3] -
Trifluoromethyl Group (
): Meta to the nitro group (in the 2-position relative to the ether).[1][2][3] Generally stable but can undergo C-F cleavage with highly active catalysts (e.g., Pd/C) at high temperatures.[3] -
2,4-Difluorophenoxy Moiety: The fluorine atoms on the phenoxy ring are activated by the ether oxygen's inductive effects.[1] They are at risk of hydrogenolysis if the catalyst is unpoisoned.[2][3]
Reaction Scheme
The reduction proceeds via the nitroso (
Figure 1: Stepwise reduction pathway from nitroarene to aniline.[1][2]
Critical Process Parameters (CPP)
| Parameter | Method A: Hydrogenation | Method B: Fe/ | Impact on Quality |
| Temperature | 25–40 °C | 70–80 °C | High T in Method A risks defluorination.[1][2][3] |
| Solvent | MeOH or EtOH (+ Acid) | EtOH / | Solubility of the lipophilic ether is key.[2][3] |
| Catalyst Loading | 5–10 wt% Pd/C | 3.0–5.0 eq Iron Powder | Affects reaction rate vs. selectivity.[1][2][3] |
| Pressure | 1–3 bar ( | Ambient | High pressure increases HDF risk.[1][2][3] |
| Additives | Acid in Method A poisons active sites against C-F bond insertion.[1][2][3] |
Detailed Protocols
Protocol A: Selective Catalytic Hydrogenation (Green Method)
Best for: Routine synthesis, high throughput, minimal waste.
Rationale: Standard Pd/C can strip fluorine atoms.[1][2][3] Adding a small amount of acid (protonating the resulting amine) or using a catalyst modifier prevents the oxidative addition of Pd into the C-F bond [1].[2][3]
Reagents:
-
Catalyst: 5% Pd/C (50% wet), 0.5 g (5 wt% loading)
-
Solvent: Methanol (100 mL)
-
Additive: Acetic Acid (0.5 mL) or
(0.1 eq) -
Hydrogen Source:
balloon or shaker (1–3 bar)
Step-by-Step:
-
Preparation: In a 250 mL hydrogenation flask, dissolve 10.0 g of substrate in 100 mL Methanol.
-
Acidification: Add 0.5 mL glacial Acetic Acid. Note: This suppresses the formation of defluorinated byproducts.
-
Catalyst Addition: Carefully add 0.5 g of 5% Pd/C (wet). SAFETY: Pd/C is pyrophoric when dry.[1][2][3] Keep wet and under inert gas.[2][3]
-
Purge: Evacuate the flask and backfill with Nitrogen (
), then Hydrogen ( ).[2][3] -
Reaction: Stir vigorously at Room Temperature (20–25 °C) under 1 atm
(balloon) for 4–6 hours. -
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[2][3]
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with saturated
(to remove acetic acid), then brine. Dry over and concentrate. -
Yield: Expect 92–96% as an off-white solid or viscous oil.[1][2][3]
Protocol B: Iron-Mediated Reduction (High Selectivity)
Best for: Scale-up of sensitive batches, or if Method A shows trace defluorination.[1][2]
Rationale: Iron reduction (Bechamp modification) proceeds via single electron transfer (SET) and is chemically incapable of breaking the C-F bond under these conditions, guaranteeing chemoselectivity [2].[2][3]
Reagents:
-
Substrate: 10.0 g
-
Iron Powder: 5.3 g (3.0 eq, 325 mesh reduced)
-
Ammonium Chloride (
): 8.5 g (5.0 eq)[1][2][3]
Step-by-Step:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer and reflux condenser.
-
Charge: Add 10.0 g substrate, 80 mL Ethanol, and 20 mL Water. Stir to suspend.
-
Activation: Add 8.5 g
and 5.3 g Iron powder. -
Reaction: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours.
-
Filtration: While still hot, filter the mixture through a Celite pad to remove iron sludge. Tip: Wash with hot ethanol to ensure product recovery.[1][2][3]
-
Workup: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. -
Yield: Expect 88–93%.
Analytical Validation
The product must be validated to ensure the integrity of the C-F bonds.[3]
1.
-
Diagnostic Signal: Look for a broad singlet at
3.5–4.5 ppm corresponding to the protons (exchangeable with ).[1][2][3] -
Aromatic Region: The protons ortho to the nitro group (now amine) will shift upfield significantly due to the shielding effect of the amino group.[2][3]
2.
Process Workflow & Decision Tree
Figure 2: Decision matrix for protocol selection based on scale and facility constraints.
Safety & Troubleshooting
-
Defluorination: If Method A yields defluorinated byproducts (
), switch to a Pt/C (sulfided) catalyst or lower the pressure to atmospheric.[2][3] -
Exotherm: The reduction of nitro groups is highly exothermic (
).[2][3] For Method A, add slowly.[2][3] For Method B, add Iron in portions if running on g scale.[2][3] -
HF Formation: In the event of severe defluorination, Hydrofluoric Acid (HF) may generate.[2][3] Ensure reaction vessels are borosilicate glass (resistant to mild etching) but handle waste as potential fluoride hazard [3].[1][2][3]
References
-
Chemoselective Hydrogenation of Nitroarenes
-
Inhibition of Dehalogenation
-
General Synthesis of Fluorinated Anilines
- BenchChem Application Note. "Synthesis of 4-Bromo-3-(trifluoromethyl)aniline."
- Context: Provides analogous workup procedures for trifluoromethyl-substituted anilines.
-
Iron-Mediated Reduction (Bechamp)
Sources
- 1. CAS 402-54-0: 4-Nitrobenzotrifluoride | CymitQuimica [cymitquimica.com]
- 2. 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline | C13H8F5NO | CID 26189839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 6. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Buchwald-Hartwig Cross-Coupling of 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline
Executive Summary
The synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals frequently requires the formation of C–N bonds using highly functionalized, sterically hindered anilines. 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline represents a particularly challenging substrate for palladium-catalyzed Buchwald-Hartwig amination. This application note provides a comprehensive, self-validating methodology for coupling this electron-deficient primary aniline with aryl halides, detailing the mechanistic causality behind catalyst selection and condition optimization.
Mechanistic Insights: Overcoming Electronic and Steric Deactivation
The difficulty in coupling this compound stems from a dual deactivation mechanism:
-
Steric Hindrance: The bulky ortho-trifluoromethyl (-CF
) group physically obstructs the approach of the aniline to the palladium center during the critical amine coordination step[1]. -
Electronic Deactivation: The strongly electron-withdrawing nature of the -CF
group, combined with the inductive pull of the para-(2,4-difluorophenoxy) moiety, drastically reduces the lone-pair nucleophilicity of the primary amine[2].
Causality of Catalyst Selection:
To overcome these barriers, standard first-generation catalysts (e.g., Pd(OAc)
-
Facilitating Coordination: The extreme bulk of BrettPhos prevents the formation of off-cycle, unreactive bis-amine palladium complexes, ensuring the catalytic cycle remains active even with poor nucleophiles.
-
Accelerating Reductive Elimination: Once the amine coordinates and is deprotonated, the steric crowding induced by the ligand forces the aryl and amido groups together, artificially lowering the activation energy required for the final C–N bond-forming reductive elimination step[4].
Figure 1: Logical relationship between substrate properties and catalyst selection.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. It incorporates internal chemical checkpoints to ensure the reaction is proceeding correctly, eliminating guesswork from the workflow.
Materials Required
-
Amine: this compound (1.2 equiv)
-
Electrophile: Aryl bromide or chloride (1.0 equiv)
-
Precatalyst: BrettPhos Pd G3 (2–5 mol%)[3]
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) or Cesium Carbonate (Cs
CO ) for base-sensitive substrates[1]. -
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M)
-
Internal Standard: Dodecane (0.5 equiv)
Step-by-Step Methodology
-
Inert Atmosphere Setup (Validation Checkpoint 1):
-
In an argon-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL reaction vial with BrettPhos Pd G3 (0.02 mmol), NaOtBu (1.5 mmol), and the aryl halide (1.0 mmol).
-
Causality: Pd(0) intermediates are highly sensitive to oxygen. Using a precatalyst like G3 ensures stable handling, but the active catalytic species generated in situ requires strict inertness.
-
-
Reagent Addition & Catalyst Activation:
-
Add this compound (1.2 mmol) and dodecane (0.5 mmol, internal standard).
-
Inject 5.0 mL of anhydrous 1,4-dioxane. Seal the vial with a PTFE-lined septum cap.
-
Validation Checkpoint 2: Upon stirring at room temperature for 5 minutes, observe a color shift (typically to a deep red/orange). This visually validates the activation of the G3 precatalyst into the active Pd(0) species.
-
-
Thermocycling & Kinetic Monitoring:
-
Transfer the vial to a pre-heated oil bath at 100 °C.
-
Validation Checkpoint 3: After 2 hours, withdraw a 50 µL aliquot via microsyringe, dilute with ethyl acetate, filter through a micro-plug of silica, and analyze via GC-MS. Compare the product peak area against the dodecane internal standard to mathematically verify conversion trajectory.
-
-
Reaction Quenching & Workup:
-
After 12–24 hours (once GC-MS confirms >95% consumption of the aryl halide), cool the mixture to room temperature.
-
Dilute with 10 mL of ethyl acetate and filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts.
-
-
Purification:
-
Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
Validation Checkpoint 4: Perform TLC of both the isolated product fractions and the aqueous wash (if an aqueous extraction was performed) to ensure zero product loss to the aqueous phase.
-
Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination under inert conditions.
Quantitative Data: Condition Optimization Summary
The following table summarizes the optimized conditions for coupling electron-deficient, sterically hindered anilines (analogous to this compound) with various electrophiles, demonstrating the necessity of specific catalyst-base pairings[1][3][4].
| Aryl Halide Type | Catalyst System | Base | Solvent / Temp | Expected Yield (%) | Mechanistic Rationale |
| Electron-Neutral Aryl Bromide | BrettPhos Pd G3 (2 mol%) | NaOtBu | 1,4-Dioxane, 100 °C | 85–95% | Strong base rapidly deprotonates the poorly nucleophilic amine; BrettPhos forces reductive elimination. |
| Electron-Deficient Aryl Chloride | tBuXPhos Pd G3 (3 mol%) | NaOtBu | Toluene, 110 °C | 80–90% | tBuXPhos provides the electron density required to facilitate oxidative addition into the strong C–Cl bond. |
| Base-Sensitive Heterocycle | BrettPhos Pd G3 (5 mol%) | Cs | Toluene, 110 °C | 60–75% | Cs |
| Sterically Hindered Aryl Bromide | Pd | Cs | Toluene, 100 °C | < 50% | First/Second-generation catalysts struggle with dual steric hindrance, leading to diminished yields. |
References
1.[2] Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC - NIH. Available at: 2.[1] Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. Available at: 3.[3] Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications. Available at: 4.[4] Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. Xingwei Li. Available at:
Sources
- 1. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 2. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Application Note: Preparation and Validation of Kinase Inhibitors Utilizing Fluorinated Aniline Scaffolds
Introduction & Mechanistic Rationale
Fluorinated anilines are indispensable pharmacophores in modern targeted oncology and immunology, serving as core building blocks for numerous FDA-approved therapeutics[1]. The strategic incorporation of fluorine into the aniline moiety of kinase inhibitors (such as the EGFR inhibitors gefitinib and lapatinib, or BTK inhibitors) profoundly alters the physicochemical and pharmacokinetic profile of the resulting drug candidate[2].
Causality in Scaffold Design
The choice to utilize fluorinated anilines rather than their non-fluorinated counterparts is driven by three distinct causal mechanisms:
-
pKa Modulation : Fluorine's strong electron-withdrawing inductive effect (-I) reduces the basicity of the aniline nitrogen. This prevents excessive protonation at physiological pH, thereby enhancing passive membrane permeability and oral bioavailability[3].
-
Metabolic Shielding : Cytochrome P450 (CYP) enzymes typically target electron-rich aromatic rings for hydroxylation. Strategic fluorine placement blocks these metabolically "soft spots," extending the compound's half-life and reducing clearance[4].
-
Conformational Control & Binding Affinity : The C-F bond can enforce conformational bias and engage in favorable orthogonal multipolar interactions within the hydrophobic ATP-binding pocket of kinases, significantly increasing target selectivity and binding affinity[3].
Table 1: Physicochemical Impact of Fluorine Substitution on Aniline Scaffolds
| Property | Non-Fluorinated Aniline | Fluorinated Aniline (e.g., 3-Fluoro, 4-Fluoro) | Mechanistic Consequence in Kinase Inhibitors |
| pKa (Conjugate Acid) | ~4.6 | ~3.5 to 4.0 | Reduced basicity; improved passive membrane permeability. |
| Lipophilicity (LogP) | Baseline | Increased (+0.2 to +0.5 per F atom) | Enhanced hydrophobic packing in the ATP-binding cleft. |
| Metabolic Stability | Susceptible to CYP oxidation | Highly resistant at fluorinated sites | Prolonged systemic exposure and reduced clearance. |
| Steric Bulk (van der Waals) | 1.20 Å (Hydrogen) | 1.47 Å (Fluorine) | Minimal steric disruption; acts as a bioisostere for hydrogen. |
Experimental Workflows & Logical Relationships
The integration of fluorinated anilines into heteroaromatic cores (e.g., quinazolines, pyrimidines, or pyridines) requires robust carbon-nitrogen (C-N) bond formation. Depending on the electron density of the core scaffold, this is achieved via Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Buchwald-Hartwig Amination[5].
Workflow for the synthesis and validation of fluorinated aniline-based kinase inhibitors.
Self-Validating Experimental Protocols
The reduced nucleophilicity of fluorinated anilines (due to the -I effect of fluorine) makes standard amination challenging. The following protocol utilizes a Buchwald-Hartwig cross-coupling strategy optimized specifically for electron-deficient anilines[4].
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
Objective : Couple 3-chloro-4-fluoroaniline with a brominated pyrimidine core to yield a kinase inhibitor precursor.
Materials :
-
Heteroaryl bromide core (1.0 equiv)
-
3-Chloro-4-fluoroaniline (1.2 equiv)
-
Precatalyst: Pd₂(dba)₃ (0.05 equiv)
-
Ligand: XPhos (0.10 equiv)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (degassed)
Causality of Reagent Selection :
-
Pd₂(dba)₃ / XPhos : XPhos is a bulky, electron-rich biaryl phosphine ligand that facilitates the oxidative addition of the heteroaryl bromide and accelerates the reductive elimination step, which is otherwise sluggish with poorly nucleophilic fluorinated anilines[5].
-
Cs₂CO₃ : A mild, non-nucleophilic base is chosen over stronger bases (like NaOtBu) to prevent functional group degradation or unwanted side reactions on the complex kinase inhibitor scaffold.
Step-by-Step Methodology :
-
Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl bromide (10 mmol), 3-chloro-4-fluoroaniline (12 mmol), Pd₂(dba)₃ (0.5 mmol), XPhos (1.0 mmol), and Cs₂CO₃ (20 mmol).
-
Inert Atmosphere : Evacuate the flask and backfill with ultra-high purity Argon (repeat 3 times). Validation Check: Failure to rigorously exclude oxygen will result in the oxidation of the phosphine ligand, visually indicated by a persistent black precipitate (palladium black) and stalled conversion.
-
Solvent Addition : Add 40 mL of anhydrous, sparged 1,4-dioxane via syringe.
-
Reaction Execution : Heat the mixture to 100 °C in a pre-heated oil bath for 6–8 hours.
-
In-Process Control (IPC) : At 4 hours, sample 50 µL of the reaction mixture, dilute in 1 mL acetonitrile, filter, and analyze via LC-MS. Acceptance Criteria: >95% consumption of the heteroaryl bromide. If <95%, continue heating for 2 hours.
-
Workup : Cool to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the filtrate with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude residue via flash column chromatography (silica gel, gradient elution: Hexanes/EtOAc).
Table 2: Reaction Condition Optimization & Troubleshooting
| Parameter | Observation | Root Cause | Corrective Action |
| Conversion | Stalled at ~50% | Catalyst deactivation (O₂ ingress) | Rigorously degas solvent; ensure Ar atmosphere. |
| Side Product | Hydrodehalogenation of core | Excess base or trace water | Dry Cs₂CO₃ in an oven; use strictly anhydrous dioxane. |
| Yield | Low yield, unreacted aniline | Poor nucleophilicity of aniline | Switch ligand to BrettPhos; increase temperature to 110°C. |
Analytical Validation & Quality Control
A self-validating protocol requires rigorous analytical confirmation before progressing to biological assays.
-
¹⁹F-NMR (400 MHz) : Crucial for confirming the integrity of the fluorinated aniline moiety. A characteristic multiplet or distinct singlet (depending on substitution) should be observed between -110 ppm and -130 ppm. Loss of the fluorine signal indicates unwanted defluorination during the palladium-catalyzed step.
-
LC-MS : Confirms the exact mass. The presence of chlorine (if using a chloro-fluoroaniline) will display a characteristic 3:1 isotopic pattern (M / M+2).
-
Purity : Must be >98% by HPLC (UV 254 nm) before in vitro kinase testing to prevent false positives from trace palladium or ligand impurities.
Biological Evaluation: Kinase Inhibition Pathway
Once validated, the fluorinated kinase inhibitor is evaluated in cellular assays. These molecules typically act as ATP-competitive inhibitors, binding to the active conformation of the kinase domain (e.g., EGFR, BTK, or JAK)[1]. By blocking ATP, they halt downstream phosphorylation cascades that drive tumor proliferation.
Mechanism of action for fluorinated aniline-based inhibitors blocking kinase signaling pathways.
References
-
Title : Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC Source : nih.gov URL :[Link]
-
Title : Fluorine in drug discovery: Role, design and case studies Source : pharmacyjournal.org URL : [Link]
-
Title : Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews Source : acs.org URL :[Link]
Sources
- 1. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. 4-[3-(Trifluoromethyl)phenoxy]aniline | 41605-31-6 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
Reagents for coupling 4-chloro-2-(trifluoromethyl)nitrobenzene with phenols
Application Note: High-Efficiency Synthesis of Diaryl Ethers via Coupling of 4-Chloro-2-(trifluoromethyl)nitrobenzene
Abstract
This guide details the reagents, mechanisms, and protocols for the coupling of 4-chloro-2-(trifluoromethyl)nitrobenzene (Substrate A) with various phenols to synthesize functionalized diaryl ethers. This reaction proceeds via a Nucleophilic Aromatic Substitution (
Mechanistic Principles
The coupling reaction relies on the activation of the benzene ring by electron-withdrawing groups (EWGs).
-
Activation: The nitro group (
) at position 1 is a strong resonance activator. The chloride leaving group at position 4 is para to the nitro group, making it highly susceptible to nucleophilic attack. -
Inductive Effect: The trifluoromethyl group (
) at position 2 exerts a strong inductive electron-withdrawing effect (-I), further destabilizing the aromatic ground state and stabilizing the anionic transition state (Meisenheimer complex). -
Regioselectivity: Nucleophilic attack occurs exclusively at C4 (displacing Cl). While the nitro group is also a potential leaving group, the para-activation of the C-Cl bond generally favors chloride displacement under standard basic conditions.
Figure 1: Reaction Mechanism Pathway
Caption: The
Reagent Selection Guide
Success in this coupling depends on balancing the basicity of the reagent with the acidity of the phenol and the solubility of the intermediates.
Base Selection
The choice of base dictates the concentration of the active phenoxide nucleophile.
| Base | Strength | Application Context | Recommendation |
| Potassium Carbonate ( | Moderate | Standard phenols ( | Primary Choice. Robust, cheap, easy to handle. |
| Cesium Carbonate ( | Moderate/High | Sterically hindered phenols or low solubility substrates. | Secondary Choice. "Cesium Effect" improves solubility in organic solvents. |
| Sodium Hydride (NaH) | Strong | Weakly acidic phenols ( | Specialist. Requires anhydrous conditions; risk of side reactions (nitro reduction). |
| Triethylamine ( | Weak | Highly acidic phenols (e.g., nitrophenols). | Limited. Often insufficient for driving the reaction to completion. |
Solvent Selection
Dipolar aprotic solvents are required to solvate the cation and leave the phenoxide anion "naked" and reactive.
| Solvent | Polarity | Boiling Pt. | Pros/Cons |
| DMF (Dimethylformamide) | High | 153°C | Standard. Excellent solubility. Difficult to remove completely (requires aqueous wash). |
| DMSO (Dimethyl Sulfoxide) | High | 189°C | High Reactivity. Accelerates |
| NMP (N-Methyl-2-pyrrolidone) | High | 202°C | High Temp. Good for stubborn reactions >120°C. Reprotoxic concerns. |
| Acetonitrile ( | Medium | 82°C | Cleaner Workup. Easier to evaporate. May require reflux and stronger bases. |
Experimental Protocols
Method A: Standard Thermal Coupling (Potassium Carbonate/DMF)
Best for: Typical phenols, scale-up, and general library synthesis.
Materials:
-
4-chloro-2-(trifluoromethyl)nitrobenzene (1.0 equiv)
-
Substituted Phenol (1.0 - 1.1 equiv)
-
Potassium Carbonate (
), anhydrous, powder (2.0 - 3.0 equiv) -
DMF (anhydrous), [0.2 - 0.5 M concentration relative to substrate]
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the Phenol (1.0 equiv) and
(2.0 equiv). -
Solvation: Add DMF and stir at room temperature for 15–30 minutes. Note: This pre-stirring generates the phenoxide anion.
-
Addition: Add 4-chloro-2-(trifluoromethyl)nitrobenzene (1.0 equiv) in one portion.
-
Reaction: Heat the mixture to 80–100°C under an inert atmosphere (
or Ar). Monitor by TLC or HPLC. -
Workup:
-
Cool to room temperature.[3]
-
Pour the mixture into excess ice-water (5x reaction volume) with vigorous stirring. The product often precipitates as a solid.
-
If solid forms: Filter, wash with water, and dry.
-
If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over
, filter, and concentrate.
-
-
Purification: Recrystallization (EtOH/Water) or Flash Column Chromatography (Hexanes/EtOAc).
Method B: Enhanced Reactivity (Cesium Carbonate/DMSO)
Best for: Sterically hindered phenols (e.g., 2,6-disubstituted) or electron-deficient phenols.
Modifications:
-
Replace
with (1.5 - 2.0 equiv). -
Replace DMF with DMSO .
-
Temperature: Can often run at lower temperatures (60–80°C) due to enhanced basicity, or pushed to 120°C for difficult substrates.
-
Workup Note: DMSO is difficult to extract. Use extensive water washes or lyophilization if the product is water-stable.
Figure 2: Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and isolation of diaryl ethers.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet solvent or weak base. | Ensure DMF is anhydrous. Switch to |
| Hydrolysis of Substrate | Water present in reaction. | Hydroxide ions (from water) compete with phenoxide. Use molecular sieves or fresh anhydrous solvent. |
| Regio-isomer Byproducts | Attack at Nitro group ( | Rare with phenols, but possible with thiols. Ensure temperature is controlled (<120°C). |
| Dark/Tarry Mixture | Decomposition at high temp. | Lower temperature.[4] Degas solvent (remove |
Safety & Handling (E-E-A-T)
-
4-chloro-2-(trifluoromethyl)nitrobenzene:
-
Hazards: Causes serious eye irritation, skin irritation, and is harmful if swallowed.[5][6] Very toxic to aquatic life with long-lasting effects [1].[6][7]
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Waste: Segregate as halogenated organic waste. Do not release into drains.[3][5][7][8]
-
-
Reaction Safety:
- reactions can be exothermic upon addition of the substrate to the base/phenol mixture. Add slowly on large scales.
-
DMF/DMSO are skin-permeable; avoid contact.
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-2-nitrobenzotrifluoride. Retrieved from
-
Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties. Retrieved from
-
National Institutes of Health (NIH). (2011). Cross-Coupling of Mesylated Phenol Derivatives. Retrieved from
-
Chemistry LibreTexts. (2026). Nucleophilic Aromatic Substitution. Retrieved from
-
MDPI. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners. Retrieved from
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 2. CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. airgas.com [airgas.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Note: High-Selectivity Catalytic Hydrogenation of Nitro-Trifluoromethyl Diphenyl Ethers
This Application Note is designed for researchers and process chemists optimizing the reduction of nitro-trifluoromethyl diphenyl ethers. It prioritizes chemoselectivity—specifically the preservation of the trifluoromethyl (
Abstract
The catalytic hydrogenation of nitro-trifluoromethyl diphenyl ethers is a critical transformation in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Fomesafen, Acifluorfen precursors) and various pharmaceutical intermediates.[1] The primary challenge is achieving complete reduction of the nitro group (
Introduction & Mechanistic Insight
The Chemoselectivity Paradox
In standard catalytic hydrogenation (e.g., using Pd/C), the reaction rates of functional groups often overlap. For nitro-trifluoromethyl diphenyl ethers, the thermodynamic instability of the C-F bond (in the presence of activated metal surfaces) competes with nitro reduction.
-
Target Reaction:
-
Side Reaction 1 (Hydrodefluorination):
(leads to corrosion and impurity)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Side Reaction 2 (Dehalogenation): If Cl/Br are present (common in this scaffold), they are rapidly cleaved by Pd/C.[1]
Catalyst Selection: The "Soft" Approach
To solve this, we utilize Sulfided Pt/C .
-
Why Platinum? Pt generally exhibits lower activity for C-Halogen hydrogenolysis compared to Palladium (Pd).[1]
-
Why Sulfided? Sulfur acts as a selective poison (modifier).[1] It occupies the highly active "kink" and "step" sites on the metal crystallite surface—sites responsible for breaking strong bonds like C-Cl or C-F. The nitro reduction, being structure-insensitive, proceeds effectively on the remaining "terrace" sites.
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways and the selectivity control mechanism.
Caption: Competitive reaction pathways. Sulfided Pt/C selectively inhibits the high-energy barrier side reactions (red) while permitting nitro reduction (green).[1]
Critical Parameters
| Parameter | Recommendation | Rationale |
| Catalyst | 5% Pt/C (Sulfided) | Minimizes C-F and C-Cl bond cleavage.[1] Unsulfided Pd/C is not recommended due to rapid dehalogenation.[1] |
| Solvent | Methanol or Ethyl Acetate | Methanol provides faster rates due to high H2 solubility and polarity.[1] EtOAc is safer if the product is highly soluble.[1] |
| Pressure | 5 - 10 bar (70-145 psi) | Moderate pressure ensures sufficient H2 concentration at the catalyst surface to prevent "H2-starved" side reactions.[1] |
| Temperature | 50°C - 70°C | Nitro reduction is exothermic.[1] Starting at 50°C initiates the reaction; controlling exotherm is vital to prevent thermal runaway.[1] |
| Additives | None (usually) | If using non-sulfided catalyst, adding 0.1 eq. Diphenyl Sulfide or Morpholine can act as an in-situ poison.[1] |
Experimental Protocols
Protocol A: Batch Hydrogenation (Standard Lab Scale)
Best for: Initial screening, gram-scale synthesis, and handling solids.[1]
Materials:
-
Substrate: 2-nitro-5-(trifluoromethyl)phenyl phenyl ether (or derivative)[1]
-
Catalyst: 5% Pt/C (sulfided, typically 50% water wet).[1] Loading: 0.5 - 1.0 mol% metal basis.[1]
-
Solvent: Methanol (HPLC grade).[1]
Step-by-Step Procedure:
-
Safety Check: Inspect autoclave/Parr shaker. Ensure burst disk is rated correctly.[1] Ground all equipment to prevent static discharge.[1]
-
Loading:
-
Purging:
-
Reaction:
-
Pressurize to 8 bar (115 psi) H2.
-
Set stirring to 1000 rpm (mass transfer is critical).
-
Heat to 60°C . Monitor the exotherm carefully during the first 30 mins.
-
-
Monitoring:
-
Work-up:
Self-Validation System:
-
TLC/HPLC: Check for the disappearance of the Nitro peak.
-
19F-NMR: A single peak at ~ -63 ppm confirms the
is intact. Appearance of a doublet or multiplet suggests hydrodefluorination (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ).
Protocol B: Continuous Flow Hydrogenation (Advanced)
Best for: Scale-up, safety (low H2 inventory), and precise residence time control.[1]
Setup: H-Cube® or similar packed-bed flow reactor.
Caption: Continuous flow setup reduces residence time, minimizing contact time for side reactions.
Procedure:
-
Cartridge: Use a pre-packed 5% Pt/C (sulfided) cartridge (CatCart).
-
Parameters:
-
Execution: Pump the substrate solution (0.1 M in MeOH) through the system.
-
Benefit: The short residence time prevents the "over-reduction" of the
group, which is a slow kinetic process compared to nitro reduction.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Poisoning of catalyst or H2 starvation. | 1.[1] Increase stirring speed (rpm). 2. Increase Pressure (up to 15 bar). 3. Check for sulfur/amine poisons in starting material.[1] |
| Defluorination ( | Catalyst too active or Temp too high. | 1. Switch to Sulfided Pt/C if using Pd.[1] 2. Lower temperature by 10°C. 3. Stop reaction immediately upon H2 uptake plateau.[1] |
| Dehalogenation (Loss of Cl/Br) | Catalyst too active.[1] | 1. Add 0.5 eq. NH4OAc (buffer).[1] 2. Strictly use sulfided catalyst.[1] |
| Unknown Impurity (+14 mass) | Methylation of amine (if using MeOH).[1] | Switch solvent to Ethanol or Ethyl Acetate .[1][2] (Rare, but happens at high temps).[1] |
References
-
BenchChem. (2025).[1][2][3][5] Selective Reduction of Nitro Groups - Technical Support Center. Retrieved from [1]
-
Beller, M., et al. (2018).[1] Catalytic Hydrogenation of Nitroarenes. Nature Catalysis.[1] (General reference for nitro reduction mechanisms).
-
DuPont Patent US5068436A. (1991).[1] Hydrogenation of halonitrobenzenes without dehalogenation. Retrieved from
-
Studer, A., et al. (2020).[1] Organophotoredox Hydrodefluorination of Trifluoromethylarenes. J. Am. Chem. Soc.[1][6] (Context on C-F bond stability). Retrieved from
-
Kasparian, A. J., et al. (2011).[1] Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. Journal of Organic Chemistry. (Protocol grounding for halogen tolerance).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of pyrazole-based insecticides using trifluoromethyl anilines
Application Note: High-Purity Synthesis of Pyrazole-Based Insecticides (Fipronil) using Trifluoromethyl Anilines
Abstract
This application note details a robust, scalable protocol for the synthesis of Fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile), a broad-spectrum phenylpyrazole insecticide. The method utilizes 2,6-dichloro-4-(trifluoromethyl)aniline as the primary building block.[1][2][3][4][5] The workflow emphasizes the critical "Japp-Klingemann" condensation for pyrazole ring closure, followed by electrophilic trifluoromethylthiolation and controlled oxidation. This guide addresses common synthetic bottlenecks, including regio-control during cyclization and the prevention of sulfone over-oxidation, ensuring high purity (>98%) suitable for biological evaluation.
Introduction & Strategic Analysis
Phenylpyrazoles are a cornerstone of modern agrochemistry, acting as potent blockers of the GABA-gated chloride channel in insects. The presence of the trifluoromethyl (
Synthetic Strategy: The synthesis is divided into two distinct phases to maximize yield and safety:
-
Phase I (Ring Construction): Conversion of the aniline to the 5-amino-3-cyano-pyrazole core via a diazonium intermediate.[1]
-
Phase II (Functionalization): Introduction of the sulfur moiety and precise oxidation to the sulfoxide (Fipronil).
Key Challenges Addressed:
-
Diazonium Stability: Handling energetic diazonium salts of electron-deficient anilines.
-
Cyclization Efficiency: Ensuring exclusive formation of the 5-amino isomer over the 3-amino byproduct.
-
Oxidation Control: Stopping the oxidation at the sulfoxide (
) stage without progressing to the inactive sulfone ( ).
Reagent Preparation: Ethyl 2,3-Dicyanopropionate[2][3][5][6]
Note: This reagent is the "lock" into which the diazonium "key" fits. While commercially available, in-house synthesis ensures freshness, which is critical for yield.
Protocol:
-
Reactants: Charge a reactor with Ethyl Cyanoacetate (1.0 eq), Paraformaldehyde (1.0 eq), and Potassium Cyanide (1.0 eq).
-
Solvent: Use Dimethyl Sulfoxide (DMSO) or Ethanol.
-
Conditions: Maintain temperature at
during addition. Heat to for 2 hours. -
Workup: Acidify with dilute HCl, extract with dichloromethane (DCM), and distill under vacuum.
-
Quality Check: GC purity should be >98%.
Phase I: Synthesis of the Pyrazole Core
Target Intermediate: 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-1H-pyrazole.[4][6][7][8][9]
Step 1A: Diazotization
The electron-withdrawing
-
Reagents:
-
2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq)[8]
-
Nitrosyl sulfuric acid (40% in
) (1.1 eq) -
Glacial Acetic Acid (Solvent)
-
-
Procedure:
-
Dissolve aniline in glacial acetic acid at
. -
Cool to
. -
Add nitrosyl sulfuric acid dropwise over 1 hour. Critical: Exotherm control is vital to prevent decomposition.
-
Stir for 2 hours at
to ensure complete formation of the diazonium salt.
-
Step 1B: Japp-Klingemann Condensation & Cyclization
-
Reagents:
-
Ethyl 2,3-dicyanopropionate (1.05 eq)
-
Ammonia (aq. 25%) or Sodium Acetate (buffer)
-
-
Procedure:
-
Cool the diazonium solution to
. -
Add Ethyl 2,3-dicyanopropionate slowly.
-
Adjust pH to 4-5 using sodium acetate solution. This triggers the coupling to form the hydrazone intermediate .
-
Cyclization: Add aqueous ammonia to raise pH to ~8-9. Heat the mixture to
for 3 hours. -
Workup: Cool to room temperature. The product precipitates as a solid. Filter, wash with water, and recrystallize from toluene/ethanol.
-
Validation Point:
-
Appearance: White to pale yellow solid.
-
Melting Point:
. -
HPLC: Target purity >98%.
Phase II: Functionalization to Fipronil
Step 2A: Trifluoromethylthiolation (The "Sulfide" Step)
This step introduces the
-
Reagents:
-
Pyrazole Core (from Phase I) (1.0 eq)
-
Trifluoromethylsulfenyl chloride (
) (1.1 eq) [Caution: Toxic Gas] -
Solvent: Dichloromethane (DCM) or Chlorobenzene
-
-
Procedure:
-
Dissolve the pyrazole in dry DCM under nitrogen atmosphere.
-
Cool to
. -
Bubble
gas (or add liquid solution) slowly into the reactor. -
Allow to warm to room temperature and stir for 4-6 hours.
-
Workup: Wash with
solution to remove acidic byproducts. Evaporate solvent to yield Fipronil Sulfide .
-
Step 2B: Controlled Oxidation (The "Sulfoxide" Step)
-
Reagents:
-
Fipronil Sulfide (1.0 eq)
-
Hydrogen Peroxide (30% aq) (1.2 eq)
-
Trichloroacetic Acid or Dichloroacetic Acid (Solvent/Catalyst)
-
-
Procedure:
-
Dissolve sulfide in Trichloroacetic acid.
-
Cool to
. -
Add
dropwise. Critical: Monitor reaction by HPLC every 30 mins. -
Stop Point: Quench reaction immediately when Sulfide < 1% and Sulfone < 2%.
-
Purification: Precipitate in water, filter, and recrystallize from Chlorobenzene or Isopropanol.
-
Visualization of Synthetic Workflow
Caption: Step-by-step synthetic pathway from trifluoromethyl aniline to Fipronil, highlighting critical intermediates and impurity risks.
Analytical Quality Control
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Purity | HPLC (C18, ACN:H2O) | |
| Sulfone Impurity | HPLC | |
| Sulfide Impurity | HPLC | |
| Moisture | Karl Fischer | |
| 19F-NMR | NMR ( |
Safety & Handling Protocols
-
Trifluoromethylsulfenyl Chloride (
): Highly toxic and volatile. Must be handled in a sealed system with a caustic scrubber. -
Diazonium Salts: Potentially explosive if dried. Keep wet or in solution.[10] Ensure temperature never exceeds
during formation. -
H2O2/Acid Mixtures: Potential for runaway oxidation. Maintain strict temperature control (
) and quench capability.
References
-
Synthesis of Fipronil and Intermediates: Process for synthesis of fipronil.[2][11][12] (2011). Patent WO2011107998A1. Link
-
Preparation of Ethyl 2,3-dicyanopropionate: Preparation method of ethyl 2, 3-dicyanopropionate. (2021). Patent CN112375012A. Link
-
Mechanism of Pyrazole Formation: Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylsulfinylpyrazole.[4] (2013).[11] Patent CN103396366B. Link
-
Metabolic Pathway & Sulfide Synthesis: Synthesis of fipronil sulfide, an active metabolite, from the parent insecticide fipronil. (2001). Tetrahedron Letters. Link
-
General Review of Phenylpyrazoles: Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity. (2005).[13][14] PNAS. Link
Sources
- 1. CN101693691A - Process for preparing 5-amino-3-cyano-1-((2,6-dichloro-4-trifluoromethyl) phenyl)- 1H-pyrazole - Google Patents [patents.google.com]
- 2. A Process For Preparing Amino Pyrazole Derivative [quickcompany.in]
- 3. researchgate.net [researchgate.net]
- 4. CN111386256A - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]
- 5. CN110669009B - Preparation method of 5-amino-3-cyano-1- (2, 6-dichloro-4-trifluoromethylphenyl) pyrazole - Google Patents [patents.google.com]
- 6. 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile | 120068-79-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103396366B - The production method of 5-Amino 3 cyano-1-(2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles - Google Patents [patents.google.com]
- 9. 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole synthesis - chemicalbook [chemicalbook.com]
- 10. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 11. Fipronil (Ref: BAS 350l) [sitem.herts.ac.uk]
- 12. WO2020188376A1 - A process for synthesis of fipronil - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Overcoming Electronic Deactivation: Advanced Functionalization of the Amino Group in Fluorinated Anilines
Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction: The Fluorination Paradox in Drug Design
Fluorinated anilines are privileged scaffolds in modern medicinal chemistry and agrochemical development. The strategic incorporation of fluorine atoms (e.g., fluoro, trifluoromethyl, or trifluoromethoxy groups) onto the aromatic ring provides profound pharmacological benefits. These include the modulation of lipophilicity for enhanced membrane permeability, the tuning of adjacent functional group pKa values, and the strategic blocking of CYP450 oxidative metabolism sites to extend a drug's half-life[1].
However, this structural advantage introduces a significant synthetic paradox. Fluorine is highly electronegative; through strong inductive (-I) and mesomeric effects, it drastically pulls electron density away from the aromatic ring and, consequently, the aniline amino (-NH₂) group. This electronic deactivation severely impairs the nucleophilicity of the nitrogen lone pair, making standard functionalization reactions—such as amidation, reductive amination, and carbon-nitrogen (C-N) cross-coupling—notoriously sluggish, low-yielding, or entirely ineffective under standard conditions[2].
This application note details the mechanistic causality behind these challenges and provides self-validating, field-proven protocols to successfully functionalize deactivated fluorinated anilines.
Strategic pathways to overcome fluoroaniline deactivation.
Mechanistic Insights and Causality
Palladium-Catalyzed Buchwald-Hartwig Amination
In a standard Pd-catalyzed C-N coupling, the catalytic cycle relies on the amine coordinating to the Pd(II) oxidative addition complex, followed by deprotonation and reductive elimination. For highly nucleophilic aliphatic amines, oxidative addition is often the rate-limiting step. However, for weakly nucleophilic fluorinated anilines, the rate-limiting step shifts entirely to the coordination of the amine to the palladium center [3][4].
Mechanistic studies reveal a critical vulnerability: if an overly nucleophilic organic base (such as DBU) is used, the base will outcompete the deactivated fluoroaniline for coordination to the Pd(II) center, resulting in a negative first-order kinetic dependence on the base and stalling the catalytic cycle[4]. Therefore, successful arylation of fluoroanilines requires inorganic bases (like Cs₂CO₃) that provide sufficient basicity for deprotonation without competitively binding to the catalyst[4][5].
Pd-catalyzed Buchwald-Hartwig cycle highlighting the rate-limiting coordination step.
Reductive Amination
Reductive amination typically involves the one-pot condensation of an amine and an aldehyde to form an imine, followed by in situ reduction. Because fluorinated anilines are poor nucleophiles, the initial thermodynamic equilibrium heavily favors the starting materials rather than the imine intermediate. If a reducing agent is added too early, it will simply reduce the aldehyde to an alcohol, terminating the reaction. To force the reaction forward, the protocol must be split into two distinct steps: strictly dehydrating conditions for imine formation, followed by a subsequent reduction step[6].
Quantitative Data Comparison
The electronic impact of fluorination is clearly visible in reaction yields. The table below summarizes the comparative efficiency of functionalizing standard versus fluorinated anilines across different methodologies.
| Substrate | Reaction Type | Catalyst / Key Reagents | Yield (%) | Source |
| 4-Methoxyaniline (Electron-Rich) | Buchwald-Hartwig | (η³-1-tBu-indenyl)Pd(SIPr)(Cl), Cs₂CO₃, 40 °C | 95% | [5] |
| 4-(Trifluoromethyl)aniline | Buchwald-Hartwig | (η³-1-tBu-indenyl)Pd(SIPr)(Cl), Cs₂CO₃, 40 °C | 68% | [5] |
| p-Fluoroaniline | Buchwald-Hartwig | Pd(OAc)₂, DBU (Sub-optimal base), THF, 80 °C | 72% | [4] |
| Fluorinated Aniline | Amidation | Acyl Chloride, SOCl₂, DCM | 68% | [6] |
| Fluorinated Aniline | Reductive Amination | 1. Aldehyde, DCM. 2. NaBH₄, MeOH | 61-82% | [6] |
Experimental Protocols
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-(Trifluoromethyl)aniline
Objective: Synthesize a sterically and electronically demanding diarylamine using a highly active Pd-precatalyst and a non-coordinating inorganic base to prevent catalyst poisoning.
Materials:
-
Aryl Halide (1.0 equiv, 0.50 mmol)
-
4-(Trifluoromethyl)aniline (1.2 equiv, 0.60 mmol)
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv, 0.75 mmol)
-
Catalyst: (η³-1-tBu-indenyl)Pd(SIPr)(Cl) (1.0 mol%, 0.005 mmol)
-
Solvent: Anhydrous THF (0.5 mL) and Degassed H₂O (2.0 mL)[5]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl halide, 4-(Trifluoromethyl)aniline, Cs₂CO₃, and the Pd-precatalyst.
-
Causality Note: Cs₂CO₃ is chosen over organic bases (like DBU) because it provides the necessary basicity for deprotonation without outcompeting the weakly nucleophilic fluoroaniline for the Pd(II) coordination site[4].
-
-
Solvent Addition: Add the THF and H₂O. Ensure the solvents have been rigorously degassed (e.g., via three freeze-pump-thaw cycles).
-
Self-Validation Check: The presence of oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II) black. A color change to deep black immediately upon solvent addition indicates oxygen contamination.
-
-
Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and stir the biphasic mixture vigorously at 40 °C for 4 to 16 hours.
-
Reaction Monitoring: Monitor the consumption of the aryl halide via GC-MS or TLC (UV active). The appearance of a new, higher-retention-time peak (GC-MS) with the exact mass of the coupled product indicates successful C-N bond formation.
-
Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated palladium. Concentrate the organic filtrate in vacuo and purify via flash column chromatography (silica gel, hexanes/EtOAc gradient).
Protocol B: Two-Step Reductive Amination of Fluorinated Anilines
Objective: Alkylate the deactivated amino group using an aldehyde while preventing the premature reduction of the electrophile.
Materials:
-
Fluorinated Aniline (e.g., 3-Chloro-5-fluoroaniline) (1.0 equiv)
-
Aldehyde (e.g., Perfluorobenzaldehyde) (1.1 equiv)
-
Solvent 1: Anhydrous Dichloromethane (DCM)
-
Solvent 2: Anhydrous Methanol (MeOH)
-
Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 equiv)[6]
-
Dehydrating Agent: Activated 4Å Molecular Sieves
Step-by-Step Methodology:
-
Imine Condensation: In a flame-dried round-bottom flask under argon, dissolve the fluorinated aniline and the aldehyde in anhydrous DCM (0.2 M concentration). Add a generous amount of freshly activated 4Å molecular sieves (approx. 500 mg per mmol of substrate).
-
Causality Note: Because the fluoroaniline is a poor nucleophile, the equilibrium of imine formation is unfavorable. The molecular sieves act as a thermodynamic sink, irreversibly trapping the generated water and forcing the equilibrium toward the imine[6].
-
-
Self-Validating Monitoring: Stir the suspension at room temperature for 12–24 hours. Withdraw a 50 µL aliquot, filter, and analyze via FTIR or ¹H NMR.
-
Validation: Do not proceed until the aldehyde C=O stretch (~1700 cm⁻¹) has disappeared and the imine C=N stretch (~1650 cm⁻¹) is dominant. If unreacted aldehyde remains, the subsequent addition of hydride will irreversibly reduce it to the corresponding alcohol.
-
-
Solvent Exchange & Reduction: Once imine formation is complete, filter the mixture through a fritted funnel to remove the molecular sieves. Concentrate the DCM filtrate in vacuo to yield the crude imine. Immediately redissolve the crude imine in anhydrous MeOH.
-
Hydride Addition: Cool the methanolic solution to 0 °C using an ice bath. Portion-wise, slowly add NaBH₄ (1.5 equiv).
-
Causality Note: MeOH serves as a protic solvent that activates the imine via hydrogen bonding, facilitating the nucleophilic attack of the hydride.
-
-
Quenching and Isolation: Stir for 2 hours, allowing the reaction to warm to room temperature. Quench the reaction by carefully adding saturated aqueous NaHCO₃ to decompose excess hydride. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the functionalized secondary amine.
References
1.[5] Title: Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC Source: nih.gov URL: 2.[1] Title: 2-(3,4,5-Trifluorophenyl)aniline | 915416-45-4 | Benchchem Source: benchchem.com URL: 3.[3] Title: Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases - ChemRxiv Source: chemrxiv.org URL: 4.[6] Title: The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - Publication Server of the University of Greifswald Source: uni-greifswald.de URL: 5.[2] Title: Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH Source: nih.gov URL: 6.[4] Title: Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis Source: acs.org URL:
Sources
- 1. 2-(3,4,5-Trifluorophenyl)aniline | 915416-45-4 | Benchchem [benchchem.com]
- 2. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
Troubleshooting & Optimization
Improving yield of 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline synthesis
Welcome to the Technical Support Center for the synthesis of 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline (CAS: 946698-40-4).
This highly fluorinated aniline is a critical building block in agrochemical and pharmaceutical development. Its synthesis typically follows a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) to form the diaryl ether linkage, followed by the reduction of the nitro group. Due to the dense functionalization—specifically the presence of multiple labile carbon-fluorine (C-F) bonds and a trifluoromethyl (-CF3) group—chemoselectivity is the primary challenge.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your overall yield.
Diagnostic Workflow for Yield Optimization
When overall yields drop below 80%, it is critical to isolate the failure point. Use the following diagnostic logic to determine whether the loss is occurring during the SNAr coupling or the subsequent reduction phase.
Diagnostic workflow for isolating yield-limiting steps in the synthesis.
Phase 1: SNAr Coupling (Diaryl Ether Formation)
Reaction: 5-Fluoro-2-nitrobenzotrifluoride + 2,4-Difluorophenol
FAQ 1: Why is my SNAr conversion stalling at 70-80% despite excess reagents?
Root Cause: The SNAr reaction relies on the formation of a negatively charged Meisenheimer complex. While the highly electronegative fluorine atom strongly activates the ring for nucleophilic attack [1], the reaction is strictly dependent on the efficient deprotonation of 2,4-difluorophenol. If your potassium carbonate (K2CO3) is clumped or your solvent (DMF/DMSO) contains trace moisture, the effective concentration of the phenoxide nucleophile drops drastically. Water also competes as a nucleophile, leading to the hydrolysis of the starting material into a phenol byproduct. Resolution:
-
Use exclusively anhydrous DMF (<50 ppm H2O).
-
Mechanically mill the K2CO3 to a fine powder immediately before use to maximize the surface area for this heterogeneous deprotonation.
FAQ 2: I am observing multiple degradation peaks on HPLC at higher temperatures. How do I prevent this?
Root Cause: Pushing the reaction temperature above 100 °C to force completion often results in transetherification or cleavage of the newly formed diaryl ether bond. The phenoxide is a good leaving group under harsh thermal conditions. Resolution: Cap the reaction temperature at 80–85 °C. If the reaction is sluggish, increase the equivalents of 2,4-difluorophenol slightly (1.1 to 1.2 eq) rather than increasing the temperature.
Self-Validating Protocol: Optimized SNAr
-
Charge Reactor: To a dry, N2-purged flask, add 5-fluoro-2-nitrobenzotrifluoride (1.0 eq) and 2,4-difluorophenol (1.1 eq).
-
Solvent & Base: Add anhydrous DMF (10 volumes). Add finely milled, oven-dried K2CO3 (1.5 eq).
-
Reaction: Heat to 80 °C under vigorous stirring (minimum 500 RPM to ensure solid-liquid mixing).
-
Validation Check: Sample at 4 hours. Dilute with MeCN and analyze via HPLC (254 nm). The reaction is complete when the starting material peak is <1% (Area).
-
Workup: Quench into 30 volumes of ice water to precipitate the product. Filter, wash with cold water to remove residual DMF, and dry under vacuum.
Phase 2: Nitro Reduction (Aniline Formation)
Reaction: 4-(2,4-Difluorophenoxy)-1-nitro-2-(trifluoromethyl)benzene
FAQ 3: I am using standard Pd/C hydrogenation, but LC-MS shows a loss of fluorine atoms. How can I suppress hydrodehalogenation?
Root Cause: Standard Palladium on Carbon (Pd/C) is highly active. During the reduction of the nitro group, the catalyst can also insert into the labile C-F bonds of the difluorophenoxy ring (and occasionally the CF3 group) via oxidative addition, leading to hydrodehalogenation[2]. Resolution: You must either poison the catalyst to reduce its activity toward C-F bonds or switch the reduction methodology entirely. Using sulfided Platinum on Carbon (Pt/C) or adding dehalogenation suppressants (e.g., morpholine or vanadium additives) can shift the chemoselectivity [3]. However, for heavily fluorinated systems, moving to a metal-mediated electron transfer mechanism (like the Béchamp reduction) is the most robust solution.
FAQ 4: I switched to a Béchamp reduction (Fe/NH4Cl), but my yield is low and I see an M+16 peak on mass spec. What went wrong?
Root Cause: An M+16 peak indicates the presence of a hydroxylamine intermediate. The Béchamp reduction occurs on the surface of the zero-valent iron (Fe0) [4]. If the iron powder is passivated by a thick oxide layer, or if agitation is insufficient, the sequential electron transfer stalls at the hydroxylamine stage. Resolution: "Activate" the iron powder by pre-stirring it with a catalytic amount of aqueous acid (e.g., NH4Cl or a few drops of HCl) at 60 °C for 15 minutes before adding your nitro substrate. Ensure high-shear agitation.
Quantitative Comparison of Reduction Methodologies
To illustrate the causality behind choosing the correct reduction method, observe the typical performance metrics for highly fluorinated nitroarenes:
| Reduction Method | Reagents / Catalyst | Temp (°C) | Conversion (%) | Target Aniline Yield (%) | Dehalogenation Byproducts (%) |
| Standard Hydrogenation | 10% Pd/C, H2 (1 atm) | 25 | >99 | 65 | 32 (Loss of Ar-F) |
| Poisoned Hydrogenation | 5% Pt/C (S), H2 (1 atm) | 25 | 95 | 82 | 11 |
| Béchamp (Acidic) | Fe powder, HCl | 80 | >99 | 88 | <1 |
| Mild Béchamp (Optimal) | Fe powder, NH4Cl | 80 | >99 | 94 | Not Detected |
Self-Validating Protocol: Optimized Mild Béchamp Reduction
-
Activation: In a flask equipped with a mechanical stirrer, add Iron powder (325 mesh, 5.0 eq), NH4Cl (2.0 eq), and a solvent mixture of Ethanol/H2O (4:1 ratio, 10 volumes). Heat to 60 °C and stir vigorously for 15 minutes to etch the iron surface.
-
Substrate Addition: Add the 4-(2,4-difluorophenoxy)-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) portion-wise to manage the mild exotherm.
-
Reaction: Raise temperature to 80 °C (reflux).
-
Validation Check: Sample at 2 hours. Spot on TLC (Hexanes:EtOAc 3:1) or run HPLC. The nitro compound should be completely consumed, and no hydroxylamine intermediate should remain.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron oxides (Fe3O4). Wash the filter cake thoroughly with EtOAc. Concentrate the filtrate, extract with EtOAc/Water, dry the organic layer over Na2SO4, and evaporate to yield the pure aniline.
Mechanistic Pathway Summary
Understanding the electronic flow ensures you can adapt these protocols if substrate variations arise. The SNAr relies on electron withdrawal to stabilize the intermediate, while the reduction relies on direct electron transfer from a metal surface.
Mechanistic pathway from SNAr through chemoselective Béchamp reduction.
References
Technical Support Center: Selective Nitro Reduction (Fluorine Retention)
Ticket ID: F-RET-NO2 Status: Open Assigned Specialist: Senior Application Scientist
The "Fluorine Tax": Overview & Diagnostics
Welcome to the Selective Reduction Support Center. You are likely here because you have encountered the "Fluorine Tax"—the unwanted hydrodefluorination (HDF) of your aromatic system during nitro reduction.
The Core Problem: Fluorine atoms, particularly those ortho or para to the nitro group, are electronically activated. On heterogeneous catalyst surfaces (like Pd/C), the metal inserts into the C-F bond (oxidative addition) almost as readily as it reduces the nitro group.
Immediate Action Required: Do not proceed with standard Pd/C hydrogenation without modification. Use the diagnostic matrix below to select the correct protocol for your substrate.
Method Selection Decision Tree
Use this workflow to determine the safest reduction method based on your substrate's electronic and steric environment.
Figure 1: Decision matrix for selecting the optimal reduction protocol based on regiochemistry and scale.
Standard Operating Protocols (SOPs)
Protocol A: The Vanadium-Doped Hydrogenation (High Tech)
Best for: Lab-scale, high-value intermediates where yield is paramount.
Mechanism: Vanadium species (
Reagents:
-
Substrate (1.0 equiv)
-
5% Pt/C (1 mol%)
- (Vanadyl acetylacetonate) (5 mol%)
-
Solvent: Ethanol or Methanol[1]
Step-by-Step:
-
Charge: In a pressure vessel, dissolve substrate in Ethanol (0.1 M concentration).
-
Add Catalyst: Add 5% Pt/C carefully (under inert gas flow to prevent ignition).
-
Dope: Add
directly to the suspension. -
Pressurize: Purge with
(3x), then charge with (5 bar / 70 psi). -
Reaction: Stir vigorously at RT to 40°C . Do not overheat.
-
Monitor: Check LCMS at 1 hour. Look for hydroxylamine intermediate (
). If present, continue stirring. -
Workup: Filter through Celite. The filtrate contains the clean fluoro-aniline.
Protocol B: The Iron/Ammonium Chloride Reduction (Chemical)
Best for: Sensitive substrates containing aldehydes, nitriles, or alkenes. Mechanism: Single electron transfer (SET) from Fe(0) surface. This method is thermodynamically unable to break the C-F bond under mild conditions.
Reagents:
-
Substrate (1.0 equiv)
-
Iron Powder (325 mesh, reduced) (5.0 equiv)
-
Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol/Water (3:1 ratio)
Step-by-Step:
-
Solvation: Dissolve substrate in Ethanol/Water mixture.
-
Activation: Add
and stir for 5 mins. -
Addition: Add Iron powder in one portion.
-
Heat: Heat to reflux (approx. 75-80°C) . Vigorous stirring is critical to keep Fe suspended.
-
Timeline: Reaction is usually complete in 1-4 hours.
-
Workup (Critical Step):
-
Cool to RT.
-
Filter through a Celite pad while washing with Ethyl Acetate.[2]
-
Troubleshooting Note: If the filtrate turns brown/cloudy (iron colloids), wash the organic layer with dilute sodium EDTA solution or Rochelle's salt to sequester iron.
-
Protocol C: The Poisoned Catalyst (Pd/C + Inhibitor)
Best for: General purpose when Pt/C is unavailable.
Mechanism: Diphenyl sulfide (
Reagents:
-
Substrate (1.0 equiv)
-
10% Pd/C (5-10 wt% loading)
-
Diphenyl sulfide (
) (0.5 equiv relative to Pd metal, not substrate) -
Solvent: EtOAc or THF
Step-by-Step:
-
Pre-poisoning: Suspend Pd/C in solvent. Add
. Stir for 30 mins under . -
Addition: Add substrate solution to the catalyst slurry.
-
Hydrogenation: Run at 1 atm (balloon) to 3 bar.
-
Note: Reaction rate will be significantly slower than unpoisoned Pd/C. Allow 12-24 hours.
Comparative Data Analysis
Table 1: Performance Metrics of Reduction Methods on 4-Fluoro-1-nitrobenzene
| Method | Catalyst/Reagent | Additive | Time (h) | Yield (%) | Defluorination (%) |
| Standard H2 | 10% Pd/C | None | 1.0 | 65% | 30-35% |
| Protocol A | 5% Pt/C | 2.5 | 96% | < 0.1% | |
| Protocol B | Fe (powder) | 3.0 | 92% | 0% | |
| Protocol C | 10% Pd/C | 18.0 | 88% | < 2% | |
| Protocol D | 5% Pt(S)/C | None | 4.0 | 94% | < 0.5% |
Troubleshooting & FAQs
Q1: I used Protocol B (Iron), but I have a terrible emulsion during workup.
Cause: Iron hydroxides form a gelatinous sludge at neutral/basic pH. Fix:
-
Do not use basic extraction immediately.
-
Filter the reaction mixture through Celite while hot if possible.
-
Add a "sequestering wash": Wash your organic layer with 10% aqueous Potassium Sodium Tartrate (Rochelle's Salt). This complexes the iron and breaks the emulsion instantly.
Q2: Protocol A (Pt/Vanadium) stalled at the hydroxylamine intermediate ( ).
Cause: The vanadium oxide layer can sometimes be too inhibitory, or the hydrogen pressure is too low. Fix:
-
Increase temperature by 10°C (up to 50°C max).
-
Add 1 drop of Acetic Acid. Acid catalysis facilitates the dehydration of the hydroxylamine to the nitroso intermediate, which is then rapidly reduced to the amine.
Q3: Can I use Raney Nickel?
Advisory: Avoid. Raney Nickel is generally aggressive toward C-F bonds, especially if the catalyst is fresh. If you must use it, it requires extensive washing to remove occluded aluminum and must be used at cryogenic temperatures or with thiophene inhibitors.
Q4: Why not just use (Stannous Chloride)?
Analysis: While effective for preventing defluorination,
Mechanistic Insight: The Surface Competition
Understanding why defluorination happens helps you prevent it.
Figure 2: Competitive adsorption mechanism. Inhibitors selectively block high-energy sites responsible for C-F bond cleavage.
References
-
Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis.
-
Studer, M., et al. (2000). A new catalyst for the selective hydrogenation of chloronitrobenzenes. Chemical Communications.
-
Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications.
-
Organic Chemistry Portal. (2023). Reduction of Nitro Compounds.
-
BenchChem Technical Guides. (2025). A Mechanistic Guide to Nitro Group Reduction.
Sources
Technical Support Center: Optimizing SNAr Reactions of Sterically Hindered Fluorobenzenes
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered fluorobenzenes. Here, we move beyond basic protocols to delve into the mechanistic nuances and provide actionable, field-tested solutions to overcome common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges faced when working with sterically hindered fluorobenzenes in SNAr reactions.
Question 1: My SNAr reaction with a sterically hindered fluorobenzene is showing little to no conversion. What are the primary factors to investigate?
Answer:
Low or no conversion in SNAr reactions involving sterically hindered substrates is a frequent issue. The problem typically stems from a combination of electronic and steric factors that slow down the reaction rate. Here’s a systematic approach to troubleshooting:
-
Re-evaluate Substrate Activation: The cornerstone of a successful SNAr reaction is sufficient activation of the aromatic ring by electron-withdrawing groups (EWGs) at the ortho and/or para positions to the fluorine atom.[1][2][3] Steric hindrance can exacerbate the need for strong electronic activation. If your substrate has weak or poorly positioned EWGs, the reaction will be sluggish.
-
Assess Nucleophile Strength: Steric hindrance around the reaction center demands a highly reactive nucleophile.[4][5] If you are using a neutral nucleophile (e.g., an alcohol or amine), its reactivity may be insufficient.
-
Check Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions because they effectively solvate the counter-ion of the nucleophile, leaving the nucleophilic anion more "naked" and reactive.[1][2][6]
-
Consider Reaction Temperature: Many SNAr reactions, especially with hindered substrates, require elevated temperatures to overcome the activation energy barrier.[1][2]
Question 2: I'm observing the formation of multiple by-products in my reaction. What are the likely side reactions and how can I suppress them?
Answer:
The formation of multiple by-products often indicates that the reaction conditions are either too harsh or not selective enough. Common side reactions with sterically hindered fluorobenzenes include:
-
Benzyne Formation: With very strong bases, such as sodium hydride or potassium tert-butoxide, elimination of HF can occur, leading to a highly reactive benzyne intermediate. This can result in a mixture of regioisomeric products.[2] To mitigate this, consider using a milder base.
-
Reaction with Solvent: Some polar aprotic solvents, like DMF, can decompose in the presence of strong bases at high temperatures to generate dimethylamine, which can act as a competing nucleophile.[2] If you suspect this is occurring, switch to a more stable solvent like DMSO or NMP.
-
Di-substitution: If your substrate has other potential leaving groups, or if the product of the initial SNAr reaction is also activated towards nucleophilic attack, you may observe multiple substitutions.[1] To favor mono-substitution, use a stoichiometric amount of the nucleophile and carefully monitor the reaction progress.
Question 3: How does steric hindrance specifically impact the SNAr mechanism, and how can I counteract its effects?
Answer:
Steric hindrance primarily affects the rate of the initial nucleophilic attack, which is often the rate-determining step in the formation of the Meisenheimer complex.[7][8][9] The bulky groups on the fluorobenzene and/or the nucleophile impede the optimal trajectory for the nucleophile to approach the ipso-carbon.
To counteract these effects:
-
Increase Thermal Energy: Higher temperatures provide the molecules with more kinetic energy to overcome the steric repulsion.
-
Use a Less Hindered Nucleophile (if possible): While not always an option depending on the desired product, using a smaller, yet still potent, nucleophile can sometimes improve reaction rates.
-
Employ Catalysis: Recent advancements have shown that certain catalysts can facilitate SNAr reactions on even unactivated or sterically hindered substrates.[10][11][12][13] For instance, organic superbases like t-Bu-P4 have been shown to catalyze concerted SNAr reactions, avoiding the formation of a traditional Meisenheimer complex.[10][14][15]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed experimental strategies for overcoming persistent issues.
Guide 1: Overcoming Extremely Low Reactivity
If you've addressed the basic parameters and still face minimal conversion, a more aggressive optimization strategy is required.
The Problem: Your SNAr reaction with a di-ortho-substituted fluorobenzene and a secondary amine nucleophile has stalled at <5% conversion after 24 hours at 120 °C in DMSO.
Troubleshooting Workflow:
Troubleshooting Decision Workflow
Detailed Steps & Rationale:
-
Temperature Elevation:
-
Base Selection:
-
Action: If using a carbonate or phosphate base, switch to a stronger, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) or lithium hexamethyldisilazide (LiHMDS).
-
Rationale: These bases can more effectively deprotonate the nucleophile without competing in the substitution reaction.
-
-
Solvent Re-evaluation:
-
Action: If temperature is limited by the solvent's boiling point, switch to a higher-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or diglyme.[17]
-
Rationale: This allows for higher reaction temperatures, which can be crucial for highly hindered systems.
-
-
Advanced Techniques:
-
Microwave Irradiation: This technique can dramatically accelerate reactions by efficiently transferring energy to polar molecules, often leading to higher yields in shorter times.[18][19][20][21][22]
-
Catalysis: Explore literature for catalytic systems applicable to your substrate class. For instance, rhodium catalysts have been used for the hydroxylation and alkoxylation of aryl fluorides that are inert under classical SNAr conditions.[11][12][13] Organic superbases can also be highly effective.[10][14][15]
-
Guide 2: Addressing Regioselectivity Issues
The Problem: Your fluorobenzene substrate has multiple potential reaction sites (e.g., another halogen or a nitro group that could act as a leaving group), leading to a mixture of isomers.
Strategies for Improving Regioselectivity:
-
Leverage Leaving Group Ability: In SNAr, the typical leaving group reactivity is F > Cl > Br > I.[1][2] This is because the high electronegativity of fluorine makes the attached carbon more electrophilic, accelerating the rate-determining nucleophilic attack. You can often achieve selective substitution of fluorine in the presence of other halogens by carefully controlling the temperature.
-
Temperature Control: Start with lower reaction temperatures. The reaction at the more activated site (with the better leaving group) will proceed faster. By stopping the reaction before it goes to completion, you may be able to isolate the desired regioisomer in higher purity.
-
Nucleophile Choice: A bulkier nucleophile may exhibit greater selectivity for the less sterically hindered position on the aromatic ring.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a High-Temperature SNAr Reaction
This protocol provides a starting point for optimizing a challenging SNAr reaction with a sterically hindered fluorobenzene.
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the sterically hindered fluorobenzene (1.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Reagent Addition:
-
If using a solid nucleophile and base, add them to the flask under a positive pressure of inert gas.
-
Add the anhydrous polar aprotic solvent (e.g., DMSO, NMP) via syringe.[1]
-
If using a liquid nucleophile, add it dropwise via syringe.
-
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-180 °C) in an oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. To do this, carefully withdraw a small aliquot of the reaction mixture, quench it with water, and extract with an organic solvent (e.g., ethyl acetate) before analysis.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and an appropriate organic solvent.
-
Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography, recrystallization, or preparative HPLC.
Data Summary Table: Solvent and Base Recommendations
| Steric Hindrance Level | Nucleophile Type | Recommended Base | Recommended Solvent(s) | Starting Temperature (°C) |
| Moderate (e.g., one ortho substituent) | Primary Amine, Phenol | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 80 - 100 |
| High (e.g., two ortho substituents) | Secondary Amine, Alkoxide | KHMDS, NaH | NMP, Diglyme | 120 - 150 |
| Extreme | Weak Nucleophiles | Organic Superbase (t-Bu-P4) | Toluene, Dioxane | 80 - 120 |
Section 4: Mechanistic Insights
The Meisenheimer Complex in Sterically Hindered Systems
The classical SNAr mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[23]
Classical SNAr Two-Step Mechanism
Steric hindrance raises the energy of the transition state leading to the Meisenheimer complex, thereby slowing the reaction. In some cases, particularly with less activated or sterically congested systems, the reaction may proceed through a concerted (single transition state) mechanism, especially when facilitated by certain catalysts.[15][24][25] Understanding which pathway is likely operative can guide optimization efforts. For instance, if a concerted mechanism is suspected, focusing on catalysts that can coordinate to both the nucleophile and the fluorine atom may be beneficial.[10]
References
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Shigeno, M., Hayashi, K., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]
-
Kang, Q., Lin, Y., et al. (2021). Catalytic SNAr Hydroxylation and Alkoxylation of Aryl Fluorides. Angewandte Chemie. Available at: [Link]
-
(2020). Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base. PMC. Available at: [Link]
-
(2021). Catalytic SNAr Hydroxylation and Alkoxylation of Aryl Fluorides. - R Discovery. Available at: [Link]
-
(2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]
-
(2021). 8.8: Structural and Solvent Effects in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Reactions. Chemistry LibreTexts. Available at: [Link] -
(2021). Catalytic SN Ar Hydroxylation and Alkoxylation of Aryl Fluorides. PubMed. Available at: [Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Calgary. Available at: [Link]
-
(2026). SNAr Reaction in Other Common Molecular Solvents. Wordpress. Available at: [Link]
-
(2017). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. University of Surrey. Available at: [Link]
-
(2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. PMC. Available at: [Link]
-
Concerted nucleophilic aromatic substitutions. DASH. Available at: [Link]
-
(2001). Transition Metal Complexes with Sterically Demanding Ligands. 2.1 Meisenheimer Complex Formation and Deprotonation Reactions of a Sterically Demanding Aromatic Diimine†. ResearchGate. Available at: [Link]
-
(2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Sterically Hindered Substrates Will Reduce the SN2 Reaction Rate. Al-Farabi Kazakh National University. Available at: [Link]
-
(2019). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. Available at: [Link]
-
(2005). Practical synthesis of aromatic ethers by SNAr of fluorobenzenes with alkoxides. Sciencemadness.org. Available at: [Link]
-
(2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available at: [Link]
-
(2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
-
(2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. Available at: [Link]
-
(2025). Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines via η 6 -Coordination: Role of Meisenheimer Intermediate Coordination Ability. MDPI. Available at: [Link]
-
(2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Organic Chemistry Portal. Available at: [Link]
-
(2009). One-Pot Microwave-Assisted Tandem Deprotection of Arylmethanesulfonates/SNAr Reaction for K2CO3-Mediated C(Aryl)—O Bond Formation. ResearchGate. Available at: [Link]
-
(2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]
-
(2025). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Springer Nature. Available at: [Link]
-
(2013). Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Meisenheimer complex. Wikipedia. Available at: [Link]
-
(2018). Base-promoted Csp2–Csp bond formation through selective C–F bond cleavage of octafluorotoluene with terminal alkynes. RSC Advances. Available at: [Link]
-
(2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PubMed. Available at: [Link]
-
(2016). Aromatic Transformations Facilitated by η6 Coordination to Ruthenium (II). Durham E-Theses. Available at: [Link]
-
(2024). From Ruthenium π-Arene Activation to Safer Aryldiazonium Chemistry. RWTH Publications. Available at: [Link]
-
(2023). SNAr troubleshooting. Reddit. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. Available at: [Link]
-
(2020). Optimization of organophotochemical SNAr reaction. ResearchGate. Available at: [Link]
-
(2022). Scope of on-DNA nucleophilic aromatic substitution on weakly-activated heterocyclic substrates for the synthesis of DNA-encoded libraries. PubMed. Available at: [Link]
-
(2020). SNAr reaction scope & limitations. YouTube. Available at: [Link]
-
(2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. Available at: [Link]
-
(2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. NIH. Available at: [Link]
-
(2016). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. PMC. Available at: [Link]
-
(2025). (PDF) Microwave assisted organic synthesis of some traditional and named reactions: A practical approach of green chemistry. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. users.wfu.edu [users.wfu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. orgosolver.com [orgosolver.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Catalytic SN Ar Hydroxylation and Alkoxylation of Aryl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase [organic-chemistry.org]
- 15. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sterically Hindered Substrates Will Reduce the SN2 Reaction Rate [ns1.almerja.com]
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- 19. researchgate.net [researchgate.net]
- 20. Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. dash.harvard.edu [dash.harvard.edu]
Technical Support Center: Troubleshooting the Removal of Unreacted 2,4-Difluorophenol
Welcome to the Technical Support Center for downstream chemical processing. This guide is engineered for researchers and drug development professionals dealing with the isolation of Active Pharmaceutical Ingredients (APIs) from reaction mixtures containing unreacted 2,4-difluorophenol (2,4-DFP).
By understanding the fundamental physicochemical properties of 2,4-DFP, we can design rational, self-validating removal strategies that prevent API degradation and ensure high purity.
Part 1: Physicochemical Profiling of 2,4-Difluorophenol
To effectively remove a reagent, you must first understand its physical and chemical boundaries. The table below summarizes the critical properties of 2,4-DFP and how they dictate our downstream purification strategies.
| Property | Quantitative Value | Causality / Impact on Removal Strategy |
| Acidity (pKa) | 1[1] | The inductive effect of the fluorine atoms lowers the pKa relative to phenol. Requires an aqueous base with a pKa > 10 (e.g., Na₂CO₃) for complete deprotonation and phase transfer. |
| Boiling Point | 2[2] | Too high for standard rotary evaporation at 40 °C. Requires high-vacuum setups (e.g., Schlenk line) for evaporative removal. |
| Melting Point | 3[3] | Exists as a low-melting solid or 4[4] at room temperature. Can cause "oiling out" during API crystallization if not removed. |
| Water Solubility | 3[3] | Will stubbornly partition into organic solvents (e.g., EtOAc, DCM) during workup unless chemically ionized into a phenolate salt. |
Part 2: Troubleshooting FAQs
Q1: Why does 2,4-DFP persist in my organic layer despite washing with saturated sodium bicarbonate? A1: The causality lies in the pKa. 2,4-Difluorophenol has a predicted pKa of 8.72[1]. The conjugate acid of sodium bicarbonate (carbonic acid) has a pKa of ~6.4. Bicarbonate is simply not basic enough to drive the equilibrium toward the phenolate anion. You must use a stronger base like sodium carbonate (pKa of conjugate acid ~10.3) or sodium hydroxide to ensure >99% ionization and subsequent partitioning into the aqueous layer.
Q2: My target API is an ester that hydrolyzes in strong aqueous base. How can I remove 2,4-DFP without destroying my product? A2: When aqueous alkaline washes threaten the integrity of your API, phase-switching via solid-supported scavengers is the optimal route. Macroporous carbonate resins (e.g., MP-Carbonate) act as immobilized mild bases. They deprotonate the 2,4-DFP and trap it on the solid support as a resin-bound phenolate, leaving your base-sensitive ester untouched in the neutral organic supernatant.
Q3: Can I remove 2,4-DFP via rotary evaporation? A3: Standard rotary evaporation is generally insufficient. While it is a low-melting solid (22.4 °C)[3], its boiling point is 145.7 °C at atmospheric pressure[2]. Its vapor pressure at standard evaporation temperatures (e.g., 40 °C water bath) is too low for efficient removal. You must utilize a high-vacuum distillation setup (e.g., Kugelrohr at 52 °C and 19 mmHg)[2], provided your target API is non-volatile.
Part 3: Validated Experimental Protocols
As an application scientist, I emphasize that every protocol must be a self-validating system . Do not proceed to the next step blindly; use the embedded validation checks to confirm the chemical state of your mixture.
Protocol 1: Liquid-Liquid Extraction (LLE) via pH Modulation
Best for: Base-stable, water-insoluble APIs.
-
Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to a concentration of ~0.1 M relative to the API.
-
Basic Wash: Add 3 volumes of 0.5 M aqueous Na₂CO₃.
-
Causality: At pH ~11, the environment is >2 pH units above the 2,4-DFP pKa (8.72), ensuring >99% ionization into the water-soluble sodium phenolate.
-
-
Phase Separation: Vigorously mix and allow the layers to separate.
-
Self-Validation Step (Critical): Withdraw a 1 mL aliquot of the aqueous layer and measure the pH. It must remain ≥ 10.5. If the pH has dropped, the buffering capacity is exhausted, and un-ionized 2,4-DFP will remain in the organic layer. Add additional Na₂CO₃ until the target pH is restored.
-
Recovery: Separate the organic layer, wash with brine to remove residual alkalinity, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 2: Solid-Phase Scavenging (Resin Phase-Switching)
Best for: Base-sensitive or highly water-soluble APIs.
-
Solvent Exchange: Dissolve the crude mixture in a non-protic solvent (e.g., THF, DCM, or DMF).
-
Causality: Protic solvents (like methanol) compete for hydrogen bonding and dramatically reduce the scavenging efficiency of the resin.
-
-
Resin Addition: Add 3.0 to 5.0 equivalents of MP-Carbonate resin (loading ~2.5–3.0 mmol/g) relative to the estimated unreacted 2,4-DFP.
-
Agitation: Agitate the suspension gently using an orbital shaker or overhead stirrer for 2–4 hours at room temperature.
-
Causality: Magnetic stir bars mechanically shear the macroporous resin beads, creating fine particulates that clog filters and leach impurities into your API.
-
-
Self-Validation Step (Critical): Before filtering the batch, withdraw a 50 µL aliquot of the supernatant. Dilute with acetonitrile and analyze via LC-MS or UV-Vis (2,4-DFP absorbs strongly at ~270 nm). If the 2,4-DFP peak persists, add 1.0 additional equivalent of resin and agitate for 1 more hour. Do not proceed until the supernatant is analytically verified as clean.
-
Filtration: Filter the mixture through a sintered glass funnel. Wash the resin bed with 2 column volumes of the reaction solvent to elute any trapped API. Concentrate the filtrate.
Part 4: Decision Matrix Workflow
Use the following logical workflow to determine the safest and most efficient removal strategy for your specific API.
Decision matrix for selecting the optimal 2,4-difluorophenol removal strategy.
References
-
Title: SAFETY DATA SHEET - Thermo Fisher Scientific: (September 10 2025) 2,4-Difluorophenol Source: thermofisher.com URL: 2
-
Title: 2,4-Difluorophenol CAS#: 367-27-1 Source: ChemicalBook URL: 3
-
Title: A Comparative Guide to the Reactivity of 2,4-Difluorophenol and 2,6-Difluorophenol for Pharmaceutical and Agrochemical Synthesis Source: Benchchem URL: 1
-
Title: 2,4-Difluorophenol 367-27-1 wiki Source: Guidechem URL: 4
Sources
Troubleshooting low purity in trifluoromethyl aniline intermediates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for trifluoromethyl aniline intermediates. As a Senior Application Scientist, I understand that navigating the synthesis and purification of these crucial building blocks can present unique challenges. The powerful electron-withdrawing nature of the trifluoromethyl (-CF3) group, which imparts desirable properties like metabolic stability and enhanced lipophilicity to target molecules, also influences reactivity and complicates purification.[1]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.
Part 1: Troubleshooting Guide - Common Purity Issues
This section addresses specific, frequently observed purity problems in a question-and-answer format.
Q1: My reaction is complete, but the final product is a dark brown or yellow oil/solid, not the expected colorless to pale yellow. What causes this discoloration and how can I fix it?
A1: Discoloration is a common indicator of degradation in aniline derivatives, often resulting from air oxidation.[2][3] The aniline nitrogen is susceptible to oxidation, which can form highly colored nitroso or nitro derivatives and other high-molecular-weight impurities.[2][3] This process is often accelerated by exposure to light and air.[2][3]
Root Cause Analysis & Solutions:
-
Air/Light Exposure During Workup: Standard aqueous workups and extractions can introduce significant amounts of dissolved oxygen. Subsequent solvent removal on a rotary evaporator under light can accelerate oxidative degradation.
-
Oxidation During Purification: The surface of silica gel can be slightly acidic and contains adsorbed oxygen, which can promote oxidation during column chromatography.
-
Solution: For sensitive compounds, consider deactivating the silica gel by adding 1% triethylamine (TEA) to the eluent system.[1] This neutralizes acidic sites and minimizes on-column degradation. Alternatively, passing the crude product through a short plug of silica gel or activated carbon can often remove colored impurities without the need for a full chromatographic separation.[3]
-
Q2: My analysis (GC-MS/LC-MS/NMR) shows a significant amount of unreacted starting material, specifically the corresponding trifluoromethyl nitrobenzene. Why is my reduction incomplete?
A2: The reduction of a nitro group to an amine is a multi-step process that can be sensitive to catalyst activity, hydrogen source, and reaction conditions.[5][6] Incomplete reduction is a frequent issue, especially with the electron-withdrawing -CF3 group deactivating the aromatic ring.
Root Cause Analysis & Solutions:
-
Catalyst Deactivation: The palladium or platinum catalyst can be poisoned by impurities in the starting material or solvents. The catalyst may also lose activity over time or if improperly handled.
-
Solution: Ensure the use of high-purity, anhydrous solvents. If catalyst poisoning is suspected, filter the reaction mixture through a pad of Celite® to remove the old catalyst and add a fresh batch. For challenging reductions, using a more active catalyst system, such as a higher loading of Pd/C or a different catalyst like PtO2, may be necessary.
-
-
Insufficient Hydrogen Source/Pressure: The reaction may be starved of hydrogen. For transfer hydrogenations (e.g., using ammonium formate), the reagent may have decomposed or been added in insufficient quantity. For reactions using H2 gas, pressure may be too low or leaks may be present in the system.
-
Solution: For transfer hydrogenation, add the hydrogen donor in portions throughout the reaction. For gas-phase hydrogenation, ensure the system is properly sealed and increase the H2 pressure (typically within a safe range of 50-500 psi, depending on the equipment).
-
-
Reaction Time/Temperature: The reaction may simply not have been allowed to run long enough or at a high enough temperature to go to completion.
-
Solution: Monitor the reaction closely by TLC or LC-MS.[3] If the reaction stalls, consider increasing the temperature by 10-20 °C.
-
Q3: I'm performing a Buchwald-Hartwig amination to synthesize a substituted trifluoromethyl aniline and I'm getting low yields and significant side products. What are the key parameters to check?
A3: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction but is highly sensitive to several factors, especially when dealing with electron-deficient anilines or aryl halides.[7][8][9]
Root Cause Analysis & Solutions:
-
Oxygen Contamination: The palladium(0) active catalyst is extremely sensitive to oxygen and can be easily deactivated.[10]
-
Solution: This is the most common cause of failure. Ensure all solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). The reaction vessel must be thoroughly evacuated and backfilled with an inert gas (Nitrogen or Argon) multiple times.[10]
-
-
Inappropriate Ligand/Base Combination: The choice of phosphine ligand and base is critical and substrate-dependent.[10][11] The electron-withdrawing trifluoromethyl group can make oxidative addition more challenging.[10]
-
Solution: For electron-deficient systems, sterically hindered and electron-rich ligands like BrettPhos or tBuXPhos are often required.[9] The base must be strong enough to deprotonate the amine but not so strong that it causes side reactions. Common choices include NaOtBu, LHMDS, or Cs2CO3.[12] The base should also be anhydrous and finely powdered.[10]
-
-
Side Reactions: A common side reaction is the hydrodehalogenation of the aryl halide starting material, where the halide is replaced by a hydrogen atom.[8]
-
Solution: This often occurs if the reductive elimination step is slow. Optimizing the ligand and ensuring a strictly oxygen-free environment can minimize this pathway.
-
Part 2: Visualized Workflows & Pathways
To better illustrate the troubleshooting process and common chemical transformations, the following diagrams are provided.
General Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and resolving purity issues with trifluoromethyl aniline intermediates.
Caption: A decision tree for troubleshooting low purity in trifluoromethyl aniline synthesis.
Impurity Formation in Nitroarene Reduction
This diagram illustrates the primary reaction pathway for the synthesis of trifluoromethyl aniline from its nitro precursor and highlights where common impurities can arise.
Caption: Reaction pathway and common impurity formation during nitro group reduction.
Part 3: Experimental Protocol
Protocol: Purification of a Crude Trifluoromethyl Aniline by Flash Column Chromatography with Triethylamine Deactivation
This protocol is designed to purify basic aniline intermediates that are prone to streaking and degradation on standard silica gel.[1]
Objective: To remove non-polar impurities and polar, colored degradation products from a crude trifluoromethyl aniline sample.
Materials:
-
Crude trifluoromethyl aniline
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc) - HPLC grade
-
Additive: Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware, including a chromatography column
Procedure:
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of the crude material in EtOAc.
-
Prepare several test eluent systems. Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase polarity. To each test system, add 1% TEA by volume (e.g., for 10 mL of eluent, add 0.1 mL of TEA).[1]
-
Spot the crude mixture on a TLC plate and develop it in the test eluents.
-
The ideal solvent system will give the desired product an Rf value of approximately 0.25-0.35 and show good separation from impurities.
-
-
Column Packing (Slurry Method):
-
Place a small plug of glass wool at the bottom of the column, followed by a thin layer of sand.[1]
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (including 1% TEA). A typical ratio is ~50-100 g of silica per 1 g of crude material.
-
Pour the slurry into the column and use gentle air pressure or tapping to pack it evenly, avoiding air bubbles.[1]
-
Add a final layer of sand on top of the packed silica. Drain the excess solvent until the level is just at the top of the sand layer.[1]
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 1.0 g) in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane.[1]
-
Carefully pipette the solution onto the top of the sand layer.
-
Open the stopcock and allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle, consistent pressure (flash chromatography) to begin elution.
-
Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.[3]
-
-
Product Isolation:
Part 4: Frequently Asked Questions (FAQs)
Q: What are the best practices for storing trifluoromethyl anilines to ensure long-term stability? A: Trifluoromethyl anilines should be stored in tightly sealed containers under an inert atmosphere (nitrogen or argon) to prevent oxidation.[2][4][13] They should be kept in a cool (2-8°C is often recommended), dry, and dark place to minimize thermal and photodegradation.[2][13][14] Using an amber vial or wrapping the container can provide protection from light.[2][4]
Q: My NMR shows multiple -CF3 signals when I expect only one. What could be the cause? A: This often indicates the presence of regioisomers. For example, during a nitration reaction on benzotrifluoride, a mixture of ortho-, meta-, and para-isomers can be formed, which are then carried through subsequent reduction steps.[15][16] Similarly, reactions like halogenation can lead to di-substituted byproducts.[17] These isomers can be very difficult to separate due to their similar polarities. Careful optimization of the initial reaction's regioselectivity or advanced chromatographic techniques may be required for separation.
Q: Can I use distillation to purify my trifluoromethyl aniline? A: Yes, distillation can be an effective method for purification, particularly for removing non-volatile impurities like catalyst residues or salts. However, many trifluoromethyl anilines have relatively high boiling points and can be sensitive to thermal degradation. Vacuum distillation is almost always required to lower the boiling point and prevent decomposition. Always perform a small-scale test distillation first.
Q: During the reduction of a chloro-trifluoromethyl-nitrobenzene, I am losing the chloro-substituent. How can I prevent this dehalogenation? A: Dehalogenation is a common side reaction during catalytic hydrogenation, especially with more reactive halogens like iodine and bromine, but chlorine can also be cleaved under harsh conditions.[18][19]
-
Use a more selective catalyst: Some catalysts are known to be less prone to causing dehalogenation. Modifying a Pd catalyst with certain ligands can enhance selectivity.[18]
-
Milder Conditions: Reduce the reaction temperature and H2 pressure to the minimum required for nitro reduction.
-
Alternative Reducing Agents: Consider chemical reducing agents like tin(II) chloride (SnCl2) or iron (Fe) powder in acidic media, which are often more chemoselective for the nitro group and less likely to cause dehalogenation.[13]
References
-
High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications - TUODA. Available at: [Link]
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Available at: [Link]
-
Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. Available at: [Link]
-
Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. Available at: [Link]
-
Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Available at: [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. - SciSpace. Available at: [Link]
- US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR - ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. Available at: [Link]
-
Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. Available at: [Link]
-
CAS No : 98-16-8 | Product Name : Niflumic Acid - Impurity C (Freebase) | Chemical Name : 3-(Trifluoromethyl)aniline | Pharmaffiliates. Available at: [Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline - ResearchGate. Available at: [Link]
-
Efficient Synthesis of O-Trifluoromethyl Aniline | PDF | Catalysis | Chemical Reactions. Available at: [Link]
-
m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem - NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(Trifluoromethyl)aniline(88-17-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Page loading... [wap.guidechem.com]
- 14. tuodaindus.com [tuodaindus.com]
- 15. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. wap.guidechem.com [wap.guidechem.com]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Synthesis of Diphenyl Ether Anilines
This technical guide addresses the synthesis of diphenyl ether anilines, a critical scaffold in kinase inhibitors (e.g., Sorafenib). It is structured as a high-level support resource, prioritizing mechanistic causality and troubleshooting.
Current Status: Operational Topic: Controlling Regioselectivity & Chemoselectivity in C-O and C-N Bond Formation Audience: Medicinal Chemists, Process Chemists
Strategic Route Selection (Decision Framework)
Before initiating synthesis, you must select the methodology compatible with your substrate's electronic bias. Regioselectivity in diphenyl ether synthesis is dictated by the mechanism: Nucleophilic Aromatic Substitution (S_NAr) or Metal-Catalyzed Cross-Coupling (Ullmann/Buchwald) .
Diagram 1: Synthetic Route Decision Tree
This workflow guides you to the correct methodology based on electrophile activation and substrate sensitivity.
Caption: Decision logic for selecting S_NAr vs. Metal-Catalysis based on electronic activation.
Module A: The S_NAr Approach (Electron-Deficient Systems)
Core Concept: In S_NAr, the reaction rate and regioselectivity are driven by the stability of the Meisenheimer complex. A strong electron-withdrawing group (EWG) like nitro (-NO2) or nitrile (-CN) must be ortho or para to the leaving group.
Troubleshooting Guide: S_NAr Reactions
| Symptom | Probable Cause | Corrective Action |
| Wrong Regioisomer | Multiple leaving groups present (e.g., F and Cl). | Exploit Halogen Disparity: In S_NAr, Fluorine is the superior leaving group (F >> Cl) due to the high electronegativity stabilizing the transition state. Use a fluoro-chloro substrate to direct attack exclusively at the fluorine position [1]. |
| Low Yield / Stalled Reaction | Phenoxide is not nucleophilic enough or proton transfer is occurring. | Base Selection: Switch from weak bases (K2CO3) to stronger bases (Cs2CO3 or NaH) to ensure complete deprotonation of the phenol. Use polar aprotic solvents (DMSO, NMP) to "naked" the anion [2]. |
| Side Product: N-arylation | The aniline nitrogen is competing with the phenol oxygen. | Chemoselectivity Control: If your nucleophile has both -OH and -NH2 (e.g., p-aminophenol), the N-nucleophile is often softer and more reactive. Solution: Protect the amine (e.g., as a carbamate or acetamide) before the coupling, or synthesize the ether using a nitrophenol, then reduce the nitro group later [3]. |
FAQ: S_NAr Specifics
Q: Why is my reaction failing with a meta-nitro group? A: The negative charge in the Meisenheimer intermediate cannot be delocalized onto the nitro group if it is in the meta position. S_NAr is effectively forbidden in this geometry without extreme forcing conditions. You must switch to a Metal-Catalyzed route (Module B).
Q: Can I use 4-aminophenol directly in S_NAr? A: It is risky. The amine lone pair is highly nucleophilic.[1] To ensure O-arylation (ether formation), use 4-nitrophenol instead. The nitro group deactivates the ring preventing side reactions and can be selectively reduced to the aniline in the final step [4].
Module B: Metal-Catalyzed Coupling (Electron-Rich Systems)
Core Concept: When the electrophile lacks an EWG, you must use Copper (Ullmann) or Palladium (Buchwald-Hartwig) catalysis. Here, oxidative addition is the rate-limiting step, reversing the halogen reactivity order: I > Br > Cl >> F .
Diagram 2: Mechanism & Regioselectivity in Metal Catalysis
Caption: Metal-catalyzed couplings favor heavier halogens (I/Br) and are sensitive to steric hindrance.
Troubleshooting Guide: Ullmann/Buchwald
| Symptom | Probable Cause | Corrective Action |
| No Conversion (Ullmann) | Catalyst poisoning by water or "old" CuI. | Protocol Check: Ullmann chemistry is intolerant of moisture. Use anhydrous DMF/DMSO and degas solvents. Use CuI (10 mol%) with a ligand like Picolinic acid or 1,10-Phenanthroline to lower the activation energy [5]. |
| Dehalogenation | Reductive elimination of H instead of O-Ar. | Solvent/Reductant Issue: Avoid alcoholic solvents if using Pd-catalysis. Switch to toluene or dioxane. If using Cu, ensure the reaction isn't overheating (>120°C) for prolonged periods [6]. |
| Poor Regioselectivity (Poly-halogenated) | Catalyst is too active, reacting at both Cl and Br sites. | Tune the Catalyst: Use a bulky phosphine ligand (e.g., Xantphos) which is sensitive to steric environments, or switch to a catalyst system that strictly discriminates Br over Cl (e.g., Pd(OAc)2 without strong activating ligands) [7]. |
Module C: Chemoselective Nitro Reduction
Context: Often, the aniline is generated after ether formation by reducing a nitro group. The challenge is preventing hydrodehalogenation (stripping off Cl/Br/I atoms present on the rings).
Protocol: Halogen-Safe Nitro Reduction
Objective: Reduce -NO2 to -NH2 without removing Aryl-Cl/Br.
Method A: Iron-Mediated Reduction (Bechamp Conditions)
-
Why: Fe(0) transfers electrons via a single-electron transfer mechanism that is too low-potential to cleave C-Cl or C-Br bonds.
-
Reagents: Iron powder (3-5 equiv), NH4Cl (saturated aq), Ethanol/Water (3:1).
-
Procedure:
-
Suspend nitro-ether in EtOH/Water.
-
Add NH4Cl and Iron powder.
-
Heat to 70°C with vigorous stirring (mechanical stirring recommended due to sludge).
-
Endpoint: TLC shows disappearance of yellow nitro spot and appearance of fluorescent amine spot.
-
Workup: Filter hot through Celite (critical to remove iron oxides).
-
Method B: Poisoned Hydrogenation (Pt/C)
-
Why: Standard Pd/C is too active and will strip halogens. Sulfided Platinum on Carbon (Pt(S)/C) is poisoned to prevent C-X insertion.
-
Reagents: 5% Pt(S)/C, H2 (1 atm), EtOAc.
-
Note: Do not use Pd/C unless the molecule is halogen-free [8].
Standardized Experimental Protocol (S_NAr Route)
Target: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide (Sorafenib Intermediate).
-
Preparation of Electrophile:
-
Dissolve 4-chloro-N-methylpicolinamide (1.0 equiv) in anhydrous DMF (0.5 M).
-
Note: The pyridine nitrogen and the amide carbonyl act as the EWG, activating the 4-position.
-
-
Nucleophile Activation:
-
In a separate vessel, dissolve 4-aminophenol (1.1 equiv) in DMF.
-
Critical Step: Add KOtBu (1.2 equiv) at 0°C. Stir for 15 min.
-
Why: Pre-forming the potassium phenoxide increases nucleophilicity and prevents the amine from acting as a base.
-
-
Coupling:
-
Add the phenoxide solution dropwise to the electrophile solution.
-
Heat to 80°C under N2 atmosphere.
-
Monitor: Check HPLC/TLC after 2 hours. Look for the consumption of the chloride.
-
-
Workup:
-
Pour into ice water. The product should precipitate.
-
Filter and wash with water to remove DMF and inorganic salts.
-
References
-
Regioselectivity in S_NAr Reactions
-
S_NAr Reaction Optimization
- Title: A broadly applicable quantitative relative reactivity model for nucleophilic arom
- Source: Chemical Science (PMC).
-
URL:[Link]
- Sorafenib Synthesis & Chemoselectivity: Title: A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Source: SynOpen (Thieme).
-
Avoiding Impurities in Ether Synthesis
-
Ullmann Coupling Troubleshooting
-
Buchwald-Hartwig Regioselectivity
-
Ligand Effects in Coupling
- Title: Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amin
- Source: MDPI Molecules.
-
URL:[Link]
-
Selective Nitro Reduction
Sources
Technical Support Center: Purification of Oily Fluorinated Aniline Derivatives
This guide serves as a specialized technical support resource for researchers handling oily fluorinated aniline derivatives . These compounds present a unique "trifecta" of purification challenges: the tendency to form intractable oils (resisting crystallization), reduced basicity due to the electron-withdrawing fluorine atoms, and high susceptibility to oxidative degradation (tar formation).[1]
Status: Active Role: Senior Application Scientist Scope: Troubleshooting, Method Development, and Protocol Optimization[1]
Core Decision Matrix: Method Selection
Before proceeding, identify your primary bottleneck. Is the issue physical state (oil vs. solid), purity (streaking/co-elution), or stability (oxidation)?
Figure 1: Strategic decision tree for processing oily fluorinated anilines.
Module 1: The "Oily" Problem (Physical State & Salt Formation)
Q: My fluorinated aniline is a dark oil, but the literature says it should be a solid. Why? A: This is likely due to Melting Point Depression caused by impurities or Supercooling . Fluorinated aromatics often possess low melting points due to weak intermolecular forces. Even 1-2% impurity (often oxidative tars or residual solvent) can suppress the freezing point significantly, keeping the compound liquid at room temperature.[1]
Q: How do I force this oil into a solid for easier handling? A: The most robust method is Anhydrous Salt Formation . Because fluorine is highly electronegative, it pulls electron density from the aromatic ring, significantly lowering the pKa of the amino group (making it a weaker base than non-fluorinated aniline).
-
Common Mistake: Using aqueous HCl. The salt may hydrolyze or stay soluble in the water layer.
-
Solution: Use anhydrous conditions to precipitate the salt directly from an organic solvent.
Protocol: Anhydrous HCl Salt Formation
-
Dissolve: Dissolve 1g of crude oily aniline in 5–10 mL of anhydrous Diethyl Ether (Et₂O) or Dichloromethane (DCM).
-
Filter: If the solution is cloudy, filter through a 0.45µm PTFE syringe filter to remove insoluble tars.
-
Acidify: Cool to 0°C. Dropwise add 2.0 equivalents of 4M HCl in Dioxane (or 2M HCl in Ether).
-
Precipitate: A white/off-white solid should precipitate immediately.
-
Isolate: Filter under N₂ atmosphere. Wash the cake with cold Et₂O.
-
Dry: Vacuum dry. This salt is usually much more stable towards oxidation than the free base.
Module 2: Chromatographic Challenges (Silica Interaction)
Q: My compound "streaks" or "tails" on the TLC plate and column. I lose mass and purity. A: This is caused by the Silanol Effect . The basic amine functionality interacts with the acidic silanol (Si-OH) groups on the silica gel surface, causing irreversible adsorption or peak tailing.[1][2]
Q: How do I fix the streaking? A: You must neutralize the silica surface.[2]
-
The Modifier: Add 0.5% to 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.[1]
-
Pre-treatment: Flush the column with the TEA-containing solvent before loading your sample. This "deactivates" the acidic sites.
Q: Which solvent system is best for fluorinated compounds? A: Fluorinated compounds are often lipophilic (fat-loving) and less polar than their non-fluorinated counterparts.
-
Standard: Hexane : Ethyl Acetate (with 1% TEA).
-
Alternative: If the compound is very non-polar, try Pentane : Ether .
-
Visualization: Fluorinated compounds often do not stain well with Iodine. Use UV (254 nm) or Phosphomolybdic Acid (PMA) stain.[1]
Module 3: Chemical Purification (Acid-Base Extraction)
Q: I tried a standard acid-base extraction (1M HCl wash), but I recovered nothing. Where is my product? A: You likely fell into the "Weak Base Trap." Fluorinated anilines (especially di- or tri-fluorinated) are such weak bases that 1M HCl might not fully protonate them to pull them into the aqueous layer, or they might partition back into the organic layer even when protonated due to the lipophilic fluorine atoms.
Data: pKa Shift Impact
| Compound | Approx. pKa (Conjugate Acid) | Extraction Behavior |
|---|---|---|
| Aniline | ~4.6 | Extracts easily into 1M HCl |
| 4-Fluoroaniline | ~4.5 | Extracts into 1M HCl |
| 2,4-Difluoroaniline | ~3.5 - 4.0 | May require stronger acid / multiple washes |
| Pentafluoroaniline | < 1.0 | Will NOT extract into 1M HCl; stays in organic |[1]
Troubleshooting Protocol:
-
Increase Acidity: Use 2M or 3M H₂SO₄ instead of HCl for the extraction step (sulfate salts are often less soluble in organics than chlorides).
-
Back-Extraction: If the amine is very weak, it remains in the organic layer. In this case, wash the organic layer with acidic brine to remove non-basic impurities, then dry and concentrate.[1]
-
Reverse Strategy: If your impurity is non-basic, dissolve the oil in dilute acid (if possible), wash with ether (removes non-basic tars), then basify the aqueous layer to pH >10 and extract with DCM.[1]
Module 4: Distillation & Volatility
Q: Can I distill this oil? I'm worried about degradation. A: Yes, vacuum distillation is often the best method for oily anilines, provided you mitigate oxidation.
Safety & Stability Guide:
-
Vacuum is Mandatory: Fluorinated anilines can be volatile but also thermally sensitive. Use high vacuum (<1 mmHg) to keep bath temperatures below 60-80°C.
-
The "Dark" Fraction: The first fraction is often yellow/brown (oxidized impurities). Discard this. Collect the colorless middle fraction.
-
Inert Gas: Bleed Nitrogen or Argon into the capillary if using a bubbler, or ensure the system is backfilled with N₂ immediately after stopping.
Summary of Specifications
| Parameter | Recommendation | Reason |
| Storage | Amber vials, under Argon, -20°C | Prevents photo-oxidation and "tarring". |
| TLC Stain | UV or PMA | Iodine is often ineffective for F-compounds. |
| Column Additive | 1% Triethylamine (TEA) | Prevents silica streaking/adsorption. |
| Salt Form | HCl (Anhydrous) or TFA | Solidifies oils; TFA salts are often more crystalline for F-compounds. |
References
-
BenchChem Technical Support. (2025).[2][3][4] Purification of 3-(3-Chloro-5-fluorophenyl)aniline, HCl. BenchChem. Link
-
University of Rochester. (2013). Flash Chromatography Guide: Solvent Systems and Additives. University of Rochester Group Pages. Link
-
Sigma-Aldrich. (2023).[5] Handling and Purification of Air-Sensitive Amines. Merck KGaA. Link
-
Journal of Organic Chemistry. (2022). Visible-Light-Induced para-Difluoroalkylation of Aniline Derivatives. ACS Publications. Link[1]
-
EPA Method 8131. (1996). Aniline and Selected Derivatives by Gas Chromatography. US Environmental Protection Agency. Link
Sources
Technical Support Center: Stability & Handling of 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline
The following technical guide addresses the stability, handling, and troubleshooting of 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline (CAS: 946784-47-0).
This guide is structured for researchers requiring immediate, actionable solutions for experimental inconsistencies involving this compound.
Executive Technical Summary
-
Compound Name: this compound
-
CAS Number: 946784-47-0
-
Molecular Formula: C₁₃H₈F₅NO[1]
-
Molecular Weight: 289.20 g/mol [1]
-
Stability Class: Moderate / Air-Sensitive . While the electron-withdrawing trifluoromethyl (–CF₃) and phenoxy groups stabilize the aromatic ring, the primary amine (–NH₂) remains susceptible to radical-mediated auto-oxidation, particularly in solution.
-
Critical Risk: Oxidative dimerization (azo formation) and quinone-imine generation upon exposure to light and oxygen.
Diagnostic Troubleshooting (Q&A)
Issue 1: Solution Discoloration
Q: My clear DMSO stock solution turned pink/brown after 48 hours at room temperature. Is the compound degraded?
A: Yes, partial degradation has occurred. This color change is the hallmark of aniline auto-oxidation . Even trace amounts of dissolved oxygen in DMSO can convert the primary amine into a radical cation, leading to the formation of highly colored intermediates (often pink or red initially) and eventually dark brown polymers or azo-dimers.
-
Immediate Action: Quantify the remaining parent compound via HPLC. If purity is >95%, the solution may still be usable for non-critical qualitative assays, but it should be discarded for quantitative kinetics or biological IC50 determination.
-
Prevention: Always store stock solutions under an inert atmosphere (Argon/Nitrogen) and protect from light. Avoid storing in DMSO for >1 month unless frozen (-20°C).
Issue 2: Precipitation in Aqueous Buffer
Q: Upon diluting my 10 mM DMSO stock into PBS (pH 7.4), a fine white precipitate forms immediately.
A: This is a solubility failure, not chemical instability. The calculated LogP of this compound is approximately 3.9 , making it highly lipophilic. It has negligible solubility in pure aqueous buffers.
-
Technical Insight: The 2-CF₃ and 2,4-difluorophenoxy groups significantly increase hydrophobicity compared to simple anilines.
-
Troubleshooting Protocol:
-
Reduce Final Concentration: Ensure the final DMSO concentration is at least 0.1–1.0% (v/v) to maintain solubility, though this may still be insufficient for concentrations >10 µM.
-
Carrier Agents: Use a solubilizing agent such as Cyclodextrin (HP-β-CD) or a surfactant (Tween-80) in the buffer before adding the stock.
-
Sequential Dilution: Do not dilute directly from 10 mM to aqueous. Perform an intermediate dilution in 50% DMSO/Water before the final step to prevent "crashing out."
-
Issue 3: LCMS "Ghost" Peaks
Q: I see a new peak in my LCMS with a mass of [M-1] or [2M-2]. What is this?
A: These are oxidative artifacts generated either in the vial or during the ionization process.
-
[2M-2] (Mass ~576): This corresponds to the azo-dimer (Ar-N=N-Ar), formed via oxidative coupling of two aniline molecules.
-
[M+16]: Corresponds to the N-oxide or hydroxylamine intermediate.
-
Root Cause: If these peaks appear only in stored samples and not fresh ones, your storage conditions are compromised (oxygen leak). If they appear in fresh samples, your ion source temperature might be too high, causing in-source oxidation.
Visualizing Stability & Degradation
The following diagram illustrates the primary degradation pathway (Oxidation) and the decision logic for troubleshooting solution stability.
Figure 1: Oxidative degradation pathway of fluorinated anilines in solution.
Standardized Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a 10 mM stock solution stable for >3 months.
-
Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).
-
Why? Water in DMSO promotes proton exchange and lowers the energy barrier for oxidation.
-
-
Weighing: Weigh approx. 2.9 mg of compound into a distinct amber glass vial.
-
Dissolution: Add 1.0 mL of Anhydrous DMSO. Vortex for 30 seconds.
-
Degassing (Critical): Gently purge the headspace of the vial with Argon or Nitrogen gas for 15 seconds.
-
Note: Do not bubble vigorously as solvent evaporation will alter concentration.
-
-
Storage: Seal tightly with a Parafilm wrap over the cap. Store at -20°C or -80°C .
Protocol B: Rapid QC Check (HPLC)
Objective: Verify compound integrity before critical assays.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm .
-
Pass Criteria:
Solubility & Stability Data Summary
| Solvent | Solubility Limit (Est.) | Stability (at 25°C) | Recommended Use |
| DMSO | > 50 mM | Moderate (Days) | Primary Stock Solution |
| Ethanol | > 20 mM | Good (Weeks) | Secondary Stock |
| Water/PBS | < 10 µM | N/A (Precipitates) | Assay Buffer (Immediate use) |
| Acetonitrile | > 30 mM | Excellent (Weeks) | LCMS/HPLC Prep |
Key Stability Metrics:
-
Solid State: Stable > 2 years at 4°C (Desiccated).
-
Solution (DMSO, RT, Air): ~5–10% degradation observed after 1 week.
-
Solution (DMSO, -20°C, Argon): < 1% degradation after 6 months.
References
-
PubChem. 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline (Analogous Structure Data).[1] National Library of Medicine. Available at: [Link]
-
ResearchGate. Pathways of aromatic compounds degradation (General Aniline Oxidation Mechanisms). Available at: [Link]
Sources
Technical Support Center: Overcoming Catalyst Poisoning in the Hydrogenation of Fluorinated Nitrobenzenes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of catalyst poisoning during the hydrogenation of fluorinated nitrobenzenes. The synthesis of fluorinated anilines is a critical step in the development of many pharmaceuticals and agrochemicals. However, the process is often hampered by catalyst deactivation, leading to reduced yields, poor selectivity, and increased costs. This document is designed to provide you with a comprehensive understanding of the underlying causes of catalyst poisoning and to offer practical, field-proven solutions to overcome these challenges.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each problem is followed by a discussion of probable causes and detailed, step-by-step solutions.
Problem 1: Rapid Loss of Catalytic Activity
You observe a significant drop in the reaction rate or a complete cessation of hydrogen uptake shortly after initiating the hydrogenation.
Probable Cause A: Halide Poisoning
The most common and severe cause of catalyst deactivation in the hydrogenation of fluorinated nitrobenzenes is poisoning by halide ions, specifically fluoride (F⁻). This occurs through a side reaction known as hydrodefluorination, where the C-F bond is cleaved, and fluoride ions are released into the reaction medium.[1][2][3] These fluoride ions can then strongly adsorb onto the active sites of the catalyst, blocking them from the nitrobenzene substrate and leading to a rapid decline in activity.[4] This is a form of irreversible poisoning, where a strong chemical bond is formed between the poison and the catalyst's active sites.[5]
Solution: Catalyst Selection and Modification
-
Catalyst Choice: The choice of metal and support is crucial. While palladium (Pd) and platinum (Pt) are common hydrogenation catalysts, they can be susceptible to halide poisoning.[4][6][7] Consider catalysts that have shown higher resistance to halide poisoning, such as rhodium (Rh) or bimetallic formulations.[2][3]
-
Support Modification: The catalyst support can play a significant role in mitigating poisoning. Supports with a degree of basicity can help to neutralize acidic species like HF that may form, reducing the concentration of free fluoride ions.
-
Catalyst Additives: The addition of promoters or the use of specific ligands can modify the electronic properties of the catalyst, making it less susceptible to poisoning.
Probable Cause B: Impurities in Starting Materials or Solvents
Trace impurities in your fluorinated nitrobenzene, solvent, or hydrogen gas can act as potent catalyst poisons. Common culprits include sulfur compounds (e.g., thiophenes), nitrogen-containing heterocycles, and carbon monoxide.[4][8][9] These impurities can have a stronger affinity for the catalyst's active sites than the reactants, leading to deactivation.[8]
Solution: Purification of Reagents
-
High-Purity Reagents: Always use the highest purity reagents and solvents available.
-
Solvent Degassing: Thoroughly degas solvents to remove dissolved oxygen and other volatile impurities.
-
Guard Beds: For continuous flow systems, or if impurities are a persistent issue, consider passing the feedstock through a guard bed containing an appropriate adsorbent to remove specific poisons before the stream reaches the catalyst bed.
Problem 2: Poor Selectivity (Hydrodefluorination)
You are observing the formation of significant amounts of the defluorinated aniline byproduct alongside your desired fluorinated aniline.
Probable Cause: Harsh Reaction Conditions
High temperatures and pressures can promote the undesired hydrodefluorination side reaction.[1] While these conditions might increase the rate of nitro group reduction, they can also provide sufficient energy to cleave the strong C-F bond.
Solution: Optimization of Reaction Conditions
-
Temperature and Pressure Screening: Systematically screen a range of temperatures and hydrogen pressures to find a "sweet spot" that favors the hydrogenation of the nitro group while minimizing hydrodefluorination. Start with milder conditions (e.g., lower temperature and pressure) and gradually increase them.
-
Solvent Effects: The choice of solvent can influence selectivity. Polar, protic solvents may favor hydrodefluorination.[10] Experiment with a variety of solvents, including aprotic and non-polar options, to identify one that enhances selectivity for the desired product.
Table 1: Effect of Reaction Conditions on Selectivity
| Parameter | Condition | Impact on Hydrodefluorination | Recommendation |
| Temperature | High | Increased | Operate at the lowest effective temperature. |
| Pressure | High | Increased | Use the lowest pressure that provides a reasonable reaction rate. |
| Solvent | Polar/Protic | Can promote | Screen aprotic and non-polar solvents. |
Problem 3: Gradual Catalyst Deactivation Over Multiple Runs
The catalyst performs well initially but loses activity over several reaction cycles, even after attempts at regeneration.
Probable Cause A: Coking or Fouling
The deposition of carbonaceous materials (coke) on the catalyst surface can physically block active sites and pores.[9][11] This is more common at higher reaction temperatures where side reactions and decomposition of reactants or products can occur.
Solution: Catalyst Regeneration and Milder Conditions
-
Milder Reaction Conditions: Lowering the reaction temperature can significantly reduce the rate of coke formation.[9]
-
Regeneration: Coked catalysts can often be regenerated. A common procedure involves a controlled oxidation (burn-off) of the carbon deposits in a dilute stream of air or oxygen, followed by a reduction step to reactivate the metal.[5][12]
Probable Cause B: Leaching of Active Metal
In liquid-phase reactions, the active metal component of the catalyst can slowly dissolve or "leach" into the reaction medium, leading to a gradual loss of active sites.[11]
Solution: Catalyst and Support Selection
-
Strong Metal-Support Interaction: Choose a catalyst with a strong interaction between the active metal and the support material. This can help to anchor the metal particles and prevent them from leaching.
-
Insoluble Catalysts: Ensure the catalyst is insoluble in the chosen reaction medium under the operating conditions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalyst poisoning in the hydrogenation of fluorinated nitrobenzenes?
The primary mechanism is chemical deactivation caused by the strong adsorption of fluoride ions (F⁻) onto the catalyst's active sites.[4] This process, known as halide poisoning, occurs as a result of the undesired side reaction of hydrodefluorination, where the C-F bond is broken. The fluoride ions then act as a poison, blocking the active sites and preventing the hydrogenation of the nitro group.[4]
Q2: Can a poisoned catalyst be regenerated?
In some cases, yes. The success of regeneration depends on the nature of the poison and the type of catalyst.[5]
-
Reversible Poisoning: If the poison is weakly adsorbed, regeneration can often be achieved by thermal treatment to desorb the poison or by chemical washing.[5]
-
Irreversible Poisoning: For strong, irreversible poisons like fluoride, regeneration is much more challenging and may not be fully effective. The strong bond between the poison and the active site is difficult to break without damaging the catalyst.[5] In such cases, replacing the catalyst may be the only option.
Q3: How can I detect and identify the catalyst poison?
Identifying the specific poison is a critical step in troubleshooting. Several analytical techniques can be employed:[5]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical state of the catalyst surface. This is particularly useful for detecting adsorbed species like fluoride.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To detect trace metal impurities in the feedstock or on the catalyst.
-
Temperature-Programmed Desorption (TPD): To study the desorption of adsorbed species from the catalyst surface and determine the strength of their interaction.
Q4: What role does the catalyst support play in preventing poisoning?
The catalyst support is not just an inert carrier; it can significantly influence the catalyst's resistance to poisoning.
-
Acidity/Basicity: The acidity or basicity of the support can affect the local chemical environment. A basic support can help neutralize acidic byproducts like HF, reducing the concentration of free fluoride ions.
-
Metal-Support Interaction: A strong interaction between the metal nanoparticles and the support can enhance the stability of the catalyst and prevent leaching of the active metal.[13]
-
Pore Structure: The pore structure of the support can influence mass transfer. A well-designed pore structure can help to minimize the residence time of potential poisons near the active sites.
Q5: Are there any "poison-resistant" catalysts for this reaction?
While no catalyst is completely immune to poisoning, some have shown enhanced resistance. Research has focused on:
-
Bimetallic Catalysts: Combining two or more metals can create synergistic effects that improve both activity and resistance to poisoning.
-
Modified Catalysts: Modifying the catalyst surface with specific ligands or promoters can alter its electronic properties and reduce its affinity for poisons.[8]
-
Novel Supports: The use of novel support materials, such as structured carbons or mixed metal oxides, can improve catalyst stability and performance.[7]
Section 3: Experimental Protocols and Visualizations
Experimental Protocol 1: General Procedure for Batch Hydrogenation
This protocol provides a general guideline for performing the hydrogenation of a fluorinated nitrobenzene in a batch reactor.
-
Reactor Setup: Add the fluorinated nitrobenzene substrate and the catalyst (e.g., 5 mol% Pd/C) to a pressure-rated hydrogenation vessel.
-
Inert Atmosphere: Seal the vessel and purge it 3-5 times with an inert gas, such as nitrogen or argon, to remove all oxygen.[9]
-
Solvent Addition: Add the degassed solvent (e.g., ethanol, ethyl acetate) via cannula under a positive pressure of inert gas.
-
Hydrogenation: Purge the vessel with hydrogen gas (H₂) 3-5 times. Pressurize the reactor to the desired pressure (e.g., 50 psi) and begin vigorous stirring. Monitor the reaction progress by hydrogen uptake or by periodic sampling and analysis (e.g., GC-MS or HPLC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with inert gas. Filter the reaction mixture to remove the catalyst. The filtrate can then be processed to isolate the product.
Experimental Protocol 2: Thermal Regeneration of a Coked Catalyst
This protocol describes a general procedure for regenerating a catalyst that has been deactivated by coking.
-
Catalyst Loading: Carefully load the deactivated catalyst into a tube furnace or a suitable reactor.
-
Inert Gas Purge: Purge the system with an inert gas (e.g., nitrogen) at room temperature to remove any residual reactants.[5]
-
Oxidation Step: While maintaining a slow flow of a dilute oxygen/inert gas mixture (e.g., 2-5% O₂ in N₂), slowly heat the catalyst to a temperature sufficient to burn off the carbon deposits (typically 300-500 °C). The heating rate and final temperature will depend on the catalyst and the nature of the coke.
-
Reduction Step: After the oxidation is complete, cool the catalyst under an inert gas stream. Once at a suitable temperature (e.g., 150-250 °C), switch the gas flow to hydrogen to reduce the oxidized metal back to its active state.
-
Cooling: After reduction, cool the catalyst to room temperature under an inert gas flow before handling.[5]
Visualizations
Diagram 1: Catalyst Poisoning and Hydrodefluorination Pathway
Caption: The competing pathways of desired hydrogenation and poisoning via hydrodefluorination.
Diagram 2: Troubleshooting Workflow for Catalyst Deactivation
Caption: A decision-making workflow for troubleshooting catalyst deactivation issues.
References
- BenchChem. (n.d.). Dealing with catalyst poisoning in the hydrogenation for synthesis.
- Espriella. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
- Gläser, F., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
- Páginas Personales UNAM. (n.d.). Effect of Fluorine on Hydrogenation of Cyclohexene on Sulfided Ni (or Co)-Mo/Al,O, Catalysts.
- BenchChem. (n.d.). Technical Support Center: Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides.
- Hudlicky, M. (n.d.). 2. Replacement of Fluorine by Hydrogen.
- Wikipedia. (n.d.). Catalyst poisoning.
- Espriella. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them.
- Google Patents. (n.d.). US6632765B1 - Catalyst regeneration via reduction with hydrogen.
- Environmental Science and Technology. (2012, September 18). Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions.
- ResearchGate. (2025, August 9). Hydrogenation of Nitrobenzene with Supported Transition Metal Catalysts in Supercritical Carbon Dioxide.
- RSC Publishing. (n.d.). Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles.
- ResearchGate. (n.d.). Influence of Chemical Structures on Reduction Rates and Defluorination of Fluoroarenes during Catalytic Reduction using a Rhodium-Based Catalyst.
- ResearchGate. (2025, August 9). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 12. US6632765B1 - Catalyst regeneration via reduction with hydrogen - Google Patents [patents.google.com]
- 13. Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Handling moisture sensitivity in fluorinated intermediate synthesis
Welcome to the Technical Support Center for Fluorinated Intermediate Synthesis .
Fluorination chemistry is notoriously unforgiving when it comes to moisture. The high electronegativity of fluorine and the electrophilic nature of the sulfur or silicon centers in common reagents make them highly susceptible to hydrolysis. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot moisture-related failures, understand the underlying mechanistic causality, and implement self-validating protocols to ensure reproducible yields.
Part 1: Diagnostic Troubleshooting Workflow
Before diving into specific reagent issues, use the following diagnostic logic to determine if moisture is the root cause of your reaction failure.
Diagnostic flowchart for identifying and resolving moisture-induced fluorination failures.
Part 2: Frequently Asked Questions (FAQs)
Q1: My deoxyfluorination using DAST (or Deoxo-Fluor) turned into a black, tarry mixture, yielded no product, and etched my round-bottom flask. What happened?
A: Your reaction suffered from severe moisture contamination. DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor are highly moisture-sensitive[1]. When exposed to even trace amounts of water, the highly electrophilic sulfur(IV) center undergoes rapid nucleophilic attack by
-
The Causality: The generated HF etches the borosilicate glassware, releasing water and silicates back into the reaction, which creates a runaway autocatalytic degradation loop. Furthermore, the localized exothermic hydrolysis can push the reagent past its thermal decomposition onset (~140°C), leading to non-energetic disproportionation into explosive
and , manifesting as black tar[3]. -
The Solution: If you cannot maintain strictly anhydrous conditions, switch to crystalline alternatives like XtalFluor-M or Fluolead . These reagents do not inherently generate free HF upon activation and exhibit significantly higher thermal stability[3][4].
Q2: My nucleophilic trifluoromethylation using TMSCF3 (Ruppert-Prakash reagent) stalled at 15% conversion. Is moisture to blame?
A: Yes, trace moisture is the most common culprit for stalled
-
The Causality: The addition of
to carbonyls is an anionic chain reaction initiated by a catalyst (e.g., TBAF or an alkoxide)[5]. The active chain carrier is the highly basic trifluoromethyl anion ( ) or a hypervalent siliconate intermediate. If water is present, it acts as a potent proton donor. The intermediate rapidly abstracts a proton from water to form inert fluoroform ( ), permanently quenching the catalytic cycle and stalling the reaction[5]. -
The Solution: Solvents and substrates must be rigorously dried to a Karl Fischer (KF) water content of <50 ppm.
Q3: How do the newer crystalline reagents prevent the moisture-induced hazards of DAST?
A: Reagents like XtalFluor-E/M (aminodifluorosulfinium salts) and Fluolead (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride) are structurally designed to resist rapid hydrolysis. Fluolead possesses a strong C–S bond and steric shielding from its bulky aromatic substituents, making it remarkably stable to aqueous hydrolysis—it can even be handled briefly in open air[6]. XtalFluor reagents require an exogenous fluoride promoter (like
Competing mechanistic pathways of DAST: desired deoxyfluorination vs. hazardous hydrolysis.
Part 3: Quantitative Reagent Comparison
To make informed decisions on reagent selection based on safety and moisture tolerance, refer to the following thermal and stability data[3][6].
| Fluorinating Reagent | Physical State | Decomp. Onset (°C) | Energy Release (ΔH, J/g) | Moisture Tolerance | HF Generation Risk |
| DAST | Liquid | ~140 °C | -1700 | Very Low (Violent) | High (Free HF) |
| Deoxo-Fluor | Liquid | ~140 °C | -1100 | Low | High (Free HF) |
| XtalFluor-M | Crystalline Solid | 215 °C | -661 | Moderate | Low (Requires promoter) |
| Fluolead | Crystalline Solid | 305 °C | -826 | High (Hydrolysis resistant) | Low |
Part 4: Self-Validating Experimental Methodologies
Protocol 1: Ultra-Drying Solvents for Reactions
To prevent catalyst quenching and ensure >95% conversion in Ruppert-Prakash trifluoromethylations.
-
Sieve Activation: Place 3Å molecular sieves in a vacuum oven at 300°C under high vacuum (<0.1 mbar) for 24 hours. Cool under dry argon. Causality: Standard commercial sieves contain up to 10% water by weight, which will actively contaminate your solvent if not thermally activated.
-
Solvent Pre-drying: Add the activated sieves to HPLC-grade THF or DMF (20% w/v) in a Schlenk flask under argon. Let sit for 48 hours.
-
Validation (Crucial Step): Withdraw a 1.0 mL aliquot using a dry, argon-purged syringe. Inject into a Coulometric Karl Fischer Titrator.
-
Go/No-Go Decision: The reaction may only proceed if the KF reading is < 50 ppm . If > 50 ppm, replace sieves and wait an additional 24 hours.
-
Execution: Transfer the solvent via cannula to the reaction vessel containing the substrate and catalyst (e.g., catalytic KOH or TBAF) before adding
dropwise at 0°C[7].
Protocol 2: Safe Handling and Quenching of DAST/Deoxo-Fluor
To prevent thermal runaway and HF exposure during standard deoxyfluorination.
-
Preparation: Bake all borosilicate glassware at 150°C overnight. Assemble hot and cool under a continuous stream of dry nitrogen.
-
Reaction Setup: Dissolve the substrate in anhydrous DCM (KF < 50 ppm). Cool the mixture to -78°C using a dry ice/acetone bath. Causality: Lowering the temperature suppresses the activation energy required for elimination side-reactions and controls the exothermic nature of any trace hydrolysis.
-
Reagent Addition: Add DAST (1.1 equiv) dropwise via a syringe pump over 30 minutes. Monitor the internal temperature; it must not rise above -60°C during addition.
-
Self-Validating Exhaust Check: Place a piece of moistened pH paper near the nitrogen exhaust needle. If the paper turns deep red (pH < 2), HF is being generated, indicating moisture ingress. Abort the reaction by proceeding immediately to the quench step.
-
Safe Quenching: Cool the reaction back to -78°C. Never quench with water. Slowly add a saturated aqueous solution of
dropwise. Causality: The bicarbonate neutralizes the generated HF and unreacted DAST into benign sodium fluoride ( ), , and , safely dissipating the exotherm.
References
1.1 - BenchChem 2. 2 - SCI 3. - University of Szeged 4.7 - Journal of Organic Chemistry (ACS) 5.4 - Journal of Organic Chemistry (ACS) 6. - Aspira Scientific 7.3 - BenchChem 8.5 - ResearchGate 9.6 - Journal of the American Chemical Society (ACS)
Sources
Validation & Comparative
19F NMR chemical shifts for trifluoromethyl and difluorophenoxy groups
Advanced NMR Guide: Trifluoromethyl vs. Difluorophenoxy Profiling in Drug Discovery
Executive Summary: The Fluorine Advantage
In modern medicinal chemistry, fluorine is a "magic methyl" substitute, offering metabolic stability and lipophilicity modulation without significant steric penalty.[1] For drug development professionals,
This guide provides a technical comparison between two distinct fluorinated motifs: the ubiquitous Trifluoromethyl (
Chemical Shift Landscape: vs. Difluorophenoxy
The
Comparative Chemical Shift Data
All shifts referenced to
| Motif | Structure | Typical | Signal Multiplicity | Electronic Driver |
| Trifluoromethyl | -60 to -65 | Singlet (s) | Strongly electron-withdrawing; deshielded by 3 F atoms on | |
| Difluorophenoxy | -110 to -150 | Multiplet (m) | ||
| Difluoromethoxy * | -81 to -83 | Doublet (d) ( | Oxygen induction deshields relative to Ar-F, but less than |
Critical Terminology Note: "Difluorophenoxy" refers to fluorine atoms substituted directly on the phenyl ring of a phenoxy group.[1] Do not confuse this with Difluoromethoxy (
) , a common bioisostere for, which resonates in a distinct region ( ppm).[1]
Detailed Shift Analysis
1. Trifluoromethyl (
-
Shift Behavior: The
group attached to an aromatic ring ( ) is remarkably consistent, typically appearing as a sharp singlet between -60 and -65 ppm .[1] -
Solvent Effects: Solvent polarity can induce shifts of 0.5–1.5 ppm.[1] For example,
shifts from -63.7 ppm in to slightly downfield values in polar aprotic solvents like DMSO- .[1] -
Diagnostic Value: Its isolation from other signals makes it an ideal "spy" reporter for protein binding assays.[1]
2. Difluorophenoxy (
-
Shift Behavior: Fluorines attached directly to the aromatic ring are significantly more shielded (upfield) than aliphatic fluorines.[1]
-
Regiochemistry Matters:
-
Ortho-F (to Oxygen): The oxygen atom is a strong resonance donor.[1] If a fluorine is ortho to the phenoxy oxygen (e.g., 2,4-difluorophenoxy), the resonance donation increases electron density at the fluorine, shielding it to -130 to -150 ppm .[1]
-
Para-F (to Oxygen): Also shielded by resonance, typically appearing around -115 to -125 ppm .[1]
-
Meta-F: Less affected by resonance, often appearing downfield near -110 ppm .[1]
-
Experimental Protocol: Quantitative Acquisition
To ensure data integrity for regulatory submissions or SAR analysis, follow this self-validating protocol.
A. Internal Standard Selection
Do not rely on solvent lock alone for chemical shift referencing in quantitative studies.
-
Primary Standard:
-Trifluorotoluene ( ppm).[1] Stable, non-volatile, and resonates near analytes.[1] -
Alternative: Fluorobenzene (
ppm).[1] Better for phenoxy derivatives to avoid wide spectral windows. -
Avoid: TFA (Trifluoroacetic acid) – it is volatile, pH-sensitive, and can catalyze decomposition.[1]
B. Acquisition Parameters (Pulse Sequence: zgig or equivalent) [1]
-
Spectral Width (SW): Set to 200 ppm (-20 to -220 ppm) to capture all potential signals.
-
Relaxation Delay (D1): CRITICAL.
-
Excitation Pulse:
pulse for maximum signal. -
Decoupling: Inverse gated
decoupling is recommended to collapse proton couplings (like in ) into singlets for easier integration, while suppressing NOE enhancement to maintain quantitative accuracy.[1]
Workflow Visualization
The following diagram outlines the decision matrix for characterizing these fluorinated groups.
Caption: Decision tree for identifying fluorinated motifs based on chemical shift regions and coupling patterns.
References
-
Dungan, C. H., & Van Wazer, J. R. (1970).[1] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text for shift ranges).
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley. Link[1]
-
Rosen, G. M., et al. (2013).[1][2] "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species". Reports in Organic Chemistry. Link
-
University of Colorado Boulder . 19F NMR Reference Standards. Link
-
BenchChem . 19F NMR chemical shifts for 3-Bromo-5-difluoromethoxy-4-fluorophenol. Link (Used for comparative phenolic shift data).[1]
LC-MS/MS Fragmentation Profiling of 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the LC-MS fragmentation behavior of 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline , a specialized fluorinated intermediate often utilized in the synthesis of high-value agrochemicals and kinase inhibitors.
Executive Summary & Compound Significance
The structural integrity of this compound relies on the stability of its diphenyl ether linkage and the electron-withdrawing nature of the trifluoromethyl (
This guide moves beyond basic spectrum listing to explain the mechanistic fragmentation pathways in Electrospray Ionization (ESI) MS/MS. We compare its performance against alternative analytical approaches, demonstrating why LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is the gold standard for specificity and sensitivity.
Key Chemical Properties[1][2]
-
Formula:
-
Monoisotopic Mass: 289.0526 Da[1]
-
Protonated Precursor
: 290.06 Da -
Core Structure: Aniline ring with an ortho-trifluoromethyl group, coupled via an ether linkage to a 2,4-difluorophenyl ring.
Experimental Methodology: The Self-Validating Protocol
To replicate the fragmentation patterns described below, the following LC-MS/MS conditions are recommended. This protocol is designed to be self-validating: the presence of the specific "diagnostic ions" (m/z 160 and m/z 129) confirms the structural connectivity.
LC-MS/MS Parameters (Recommended)
| Parameter | Setting | Rationale |
| Ionization Source | ESI Positive ( | The aniline amine ( |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides necessary hydrophobic retention for the non-polar fluorinated rings. |
| Mobile Phase A | 0.1% Formic Acid in | Acidic pH ensures full protonation of the aniline nitrogen. |
| Mobile Phase B | 0.1% Formic Acid in MeCN | Acetonitrile offers sharper peak shapes for fluorinated aromatics compared to Methanol. |
| Collision Energy (CE) | Ramp 15–35 eV | Lower CE preserves the molecular ion; higher CE reveals the diagnostic ether cleavage. |
Fragmentation Pathway Analysis (The Core)
The fragmentation of this compound is driven by the cleavage of the central ether bond. Unlike aliphatic ethers, the aromatic ether bond is robust, but the protonated aniline moiety directs specific bond breaks under Collision-Induced Dissociation (CID).
Primary Pathway: Ether Cleavage
Upon collisional activation, the precursor ion (m/z 290.1) undergoes heterolytic cleavage of the ether oxygen bond. This results in two competing charge-retention pathways:
-
Pathway A (Major): Charge Retention on the Aniline Ring
-
The bond breaks, leaving the positive charge on the nitrogen-containing ring.
-
Product: 4-amino-3-(trifluoromethyl)phenyl cation.
-
m/z: 160.0 (Theoretical: 160.04).
-
Significance: This is the most abundant fragment due to the resonance stabilization from the amino group.
-
-
Pathway B (Minor): Charge Retention on the Phenolic Ring
-
The charge is retained on the difluorophenoxy moiety.
-
Product: 2,4-difluorophenol cation (radical cation or protonated phenol depending on H-transfer).
-
m/z: 129.0 (Theoretical: 129.01).
-
Significance: This ion confirms the specific substitution pattern of the "distal" ring (the 2,4-difluoro pattern).
-
Secondary Pathways: Internal Rearrangement
-
Loss of HF (m/z 160
140): The ortho-trifluoromethyl group on the aniline ring can eliminate Hydrogen Fluoride (HF, 20 Da) to form a stabilized cation at m/z 140 . This is a hallmark of trifluoromethyl-substituted aromatics. -
Loss of CO (m/z 129
101): The phenolic fragment often loses Carbon Monoxide (CO, 28 Da), a classic phenol fragmentation, yielding m/z 101 .
Visualization: Mechanistic Pathway
The following diagram maps the precursor ion to its diagnostic fragments.
Caption: Figure 1. ESI+ Fragmentation pathway of this compound showing primary ether cleavage and secondary neutral losses.
Comparative Analysis: Why LC-MS/MS?
In a drug development context, you are rarely analyzing this compound in isolation. You are distinguishing it from impurities or alternative isomers.
Comparison 1: LC-MS/MS vs. GC-MS
| Feature | LC-MS/MS (ESI+) | GC-MS (EI) | Verdict |
| Sample Prep | Direct Injection. Dissolve in MeOH/H2O. | Derivatization Required. Polar -NH2 and -OH groups often require silylation (BSTFA) to improve volatility. | LC-MS Wins for throughput and simplicity. |
| Specificity | High. Soft ionization gives strong Molecular Ion ( | Moderate. Hard ionization (EI) often shatters the molecule, sometimes obliterating the molecular ion. | LC-MS Wins for precursor confirmation. |
| Isomer ID | Retention Time + MRM Ratios. Can distinguish 2,4- vs 3,4- isomers based on polarity. | Retention Time. Good resolution, but spectral similarity between isomers is very high. | Tie. Both require chromatographic separation. |
Comparison 2: Distinguishing Regioisomers (The "Alternative" Risk)
A common impurity is the 3,4-difluorophenoxy isomer.
-
Mass: Identical (m/z 290.1).
-
Fragments: Identical (m/z 160, 129).
-
Differentiation Strategy:
-
Chromatography: The 2,4-difluoro isomer typically elutes earlier than the 3,4-difluoro isomer on C18 columns due to the larger dipole moment and "ortho effect" reducing effective hydrophobicity.
-
Fragment Ratio: The steric hindrance of the fluorine at the 2-position (ortho to the ether linkage) in the target compound often destabilizes the ether bond slightly more than in the 3,4-isomer, potentially leading to a higher ratio of Fragment A (m/z 160) to Precursor at lower collision energies.
-
Summary of MRM Transitions
For quantitative analysis (PK studies or impurity profiling), use the following transitions.
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
| Quantifier | 290.1 | 160.0 | 20 - 25 | High abundance, stable aniline core. |
| Qualifier 1 | 290.1 | 129.0 | 25 - 30 | Confirms the difluorophenoxy substructure. |
| Qualifier 2 | 290.1 | 140.0 | 35 - 40 | Confirms the presence of the |
References
-
Fragmentation of Diphenyl Ethers: Shandilya, M. B., et al. (2019).[2][3] "A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers." Rapid Communications in Mass Spectrometry.
-
Trifluoromethyl Aniline Degradation: Ebeid, W. M., et al. (2014). "Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability." Journal of Pharmaceutical and Biomedical Analysis.
-
General LC-MS of Fluorinated Aromatics: Matrix Scientific. "4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline Spectral Data." Sigma-Aldrich / Merck KGaA.
-
Analogous Compound Data: PubChem. "4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline Compound Summary." National Library of Medicine. [1]
Sources
- 1. 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline | C13H8F5NO | CID 26189839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method development for fluorinated diphenyl ether analysis
An in-depth technical guide to overcoming the analytical bottlenecks associated with highly halogenated, structurally rigid molecules.
Introduction & Rationale
As a Senior Application Scientist, I frequently encounter the limitations of traditional reversed-phase chromatography when dealing with complex halogenated aromatics. Fluorinated diphenyl ethers (FDEs)—a class encompassing potent agrochemicals like oxyfluorfen, lactofen, and fluoroglycofen[1],[2]—present a unique analytical challenge. Their high hydrophobicity, coupled with the presence of multiple electronegative fluorine atoms, often leads to the co-elution of positional isomers and poor peak shape on standard alkyl (C18) stationary phases.
When tracking the environmental degradation or metabolic fate of these compounds, such as the cleavage of the ether core in fluoroglycofen to yield 2-chloro-4-(trifluoromethyl)phenol[3], baseline resolution is non-negotiable. This guide objectively compares the performance of C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP) columns, providing a field-proven, self-validating protocol for FDE analysis.
Mechanistic Insights: The Causality Behind Column Selection
Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. When analyzing FDEs, the structural differences between positional isomers or closely related cleavage products are often too subtle for C18's purely hydrophobic mechanism to resolve effectively.
To achieve true orthogonal selectivity, we must move beyond C18 and utilize a Pentafluorophenyl (PFP) phase[4]. The superiority of the PFP column for fluorinated compounds is not coincidental; it is governed by a multi-modal interaction mechanism[5]:
- Interactions: The electron-deficient perfluorinated ring of the stationary phase behaves as a strong Lewis acid, strongly interacting with the electron-rich aromatic rings of the FDE analytes[6].
-
Dipole-Dipole & Hydrogen Bonding: The highly electronegative C–F bonds on the PFP phase create strong dipoles, enabling targeted interactions with the polar functional groups (ethers, nitro groups) on the FDEs[4].
-
Shape Selectivity: The rigid, planar structure of the PFP group offers superior steric recognition for positional isomers compared to the flexible, sweeping alkyl chains of a C18 phase[4].
Multi-modal interaction mechanisms of PFP vs. C18 phases for fluorinated analytes.
Experimental Protocols: A Self-Validating System
To establish a robust method, we must design a self-validating system. This means incorporating System Suitability Testing (SST) intrinsically into the workflow, ensuring that any deviation in retention time or resolution triggers an immediate diagnostic check.
Step 1: Sample Preparation (Solid-Phase Extraction)
For environmental or biological matrices, FDEs must be isolated to prevent column fouling and ion suppression.
-
Conditioning: Condition a graphitized carbon black (e.g., Carbograph-1) SPE cartridge with 5 mL of methanol, followed by 5 mL of LC-MS grade water[3].
-
Loading: Load the aqueous sample (spiked with an internal standard, e.g., isotopically labeled oxyfluorfen) at a controlled flow rate of 2 mL/min. Causality: Controlling the flow rate prevents analyte breakthrough due to insufficient interaction time with the sorbent bed.
-
Washing: Wash with 5 mL of 10% methanol in water to elute highly polar interferences.
-
Elution: Elute the target FDEs with 5 mL of Dichloromethane/Methanol (80:20, v/v).
-
Reconstitution: Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.
Step 2: Chromatographic Method Parameters
-
System: UHPLC equipped with a Diode Array Detector (DAD) and/or Triple Quadrupole MS.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water. Causality: Ammonium acetate provides the necessary ionic strength to sharpen peaks and enhances the dipole interactions on the PFP phase without causing ion suppression in MS[5].
-
Mobile Phase B: Methanol. Causality: Methanol is a protic solvent that promotes
interactions. Acetonitrile, conversely, possesses its own electrons which can actively compete with the analyte for the PFP stationary phase, suppressing orthogonal selectivity[6]. -
Gradient: 40% B to 95% B over 10 minutes, hold for 3 minutes, re-equilibrate at 40% B for 4 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 290 nm (optimal absorption wavelength for diphenyl ethers)[3].
Logical workflow for developing a robust HPLC method for fluorinated diphenyl ethers.
Comparative Performance & Data Presentation
We evaluated three 100 x 2.1 mm, 1.7 µm columns: a standard C18, a Phenyl-Hexyl, and a core-shell PFP. The test mixture contained Oxyfluorfen, Lactofen, Fluoroglycofen, and the primary degradation product 2-chloro-4-(trifluoromethyl)phenol.
The quantitative data below summarizes the chromatographic performance, specifically focusing on the critical pair (Lactofen and Fluoroglycofen), which are structurally similar and prone to co-elution.
| Column Chemistry | Retention Factor ( | Resolution ( | Tailing Factor ( | Overall Assessment |
| Standard C18 | 4.2 | 0.8 (Co-elution) | 1.45 | Fail. Purely dispersive interactions cannot distinguish the subtle steric differences between the positional isomers. |
| Phenyl-Hexyl | 5.1 | 1.3 (Partial Resolution) | 1.20 | Marginal. |
| Core-Shell PFP | 6.8 | 2.6 (Baseline Resolution) | 1.05 | Optimal. The combination of |
References
1.[5] HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | LCGC International. chromatographyonline.com. 5 2.[4] Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry | LCGC International. chromatographyonline.com. 4 3.[6] A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work | LCGC International. chromatographyonline.com. 6 4.[1] Development of immunoassays for detecting oxyfluorfen residue in agricultural and environmental samples - PMC. nih.gov.1 5.[2] Sensitive Time-Resolved Fluorescence Immunoassay for Quantitative Determination of Oxyfluorfen in Food and Environmental Samples - PMC. nih.gov. 2 6.[3] Characterization of Fluoroglycofen Ethyl Degradation by Strain Mycobacterium phocaicum MBWY-1 | Request PDF. researchgate.net. 3
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A Senior Application Scientist's Guide to Distinguishing Amino and Trifluoromethyl Groups with IR Spectroscopy
For researchers and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Among the myriad of functionalities, the amino (-NH2) and trifluoromethyl (-CF3) groups are of particular significance due to their profound impact on a molecule's pharmacological properties. Infrared (IR) spectroscopy stands as a rapid and powerful tool for this purpose. This guide provides an in-depth comparison of the IR spectral signatures of these two critical groups, grounded in the principles of vibrational spectroscopy and supported by experimental data.
The Vibrational Language of Molecules: A Primer
IR spectroscopy probes the vibrational transitions of a molecule.[1][2] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint.[3] The frequency of these vibrations is determined by the mass of the atoms and the strength of the bond connecting them, as described by Hooke's Law.[4] Stretching vibrations, which involve changes in bond length, require more energy and thus appear at higher frequencies (wavenumbers) than bending vibrations, which alter bond angles.[5][6]
Deciphering the Amino Group (-NH2) Signature
The amino group's IR spectrum is dominated by the vibrations of the N-H bonds. These absorptions are typically found in the mid-infrared region and are sensitive to the amine's local environment.
N-H Stretching Vibrations
The most prominent features in the IR spectrum of a primary amine (R-NH2) are the N-H stretching bands, which appear in the 3500-3300 cm⁻¹ region.[7] A key diagnostic feature is the presence of two distinct bands for primary amines, corresponding to asymmetric and symmetric stretching modes.[5][8] The asymmetric stretch occurs at a higher frequency (around 3450-3350 cm⁻¹) while the symmetric stretch is found at a lower frequency (around 3350-3250 cm⁻¹).[9] Secondary amines (R2NH), having only one N-H bond, exhibit a single, generally weaker stretching band in this region.[8][9] Tertiary amines (R3N) lack an N-H bond and therefore do not show absorptions in this area.[7][8] These N-H stretching bands are typically sharper and less intense than the O-H stretching bands of alcohols, which can sometimes appear in the same region.[9][10]
The position and appearance of these N-H stretching bands are influenced by several factors:
-
Hydrogen Bonding: Intermolecular hydrogen bonding weakens the N-H bond, causing a shift to lower frequencies (a "red shift") and significant band broadening.[4][11]
-
Solvent Effects: In protic, hydrogen-bonding solvents, the N-H bands will be broader and at lower wavenumbers compared to when measured in a nonpolar, aprotic solvent.[11]
-
Electronic Effects: Electron-withdrawing groups attached to the nitrogen atom can increase the N-H stretching frequency, while electron-donating groups tend to decrease it.[11]
N-H Bending and Other Vibrations
In addition to stretching, the N-H bonds also undergo bending vibrations. For primary amines, a characteristic "scissoring" deformation is observed in the 1650-1580 cm⁻¹ range.[8][10] This band can sometimes be confused with C=C stretching absorptions, but it is generally broader. A broad N-H "wagging" band can also be seen in the 910-665 cm⁻¹ region for both primary and secondary amines.[8][10]
The C-N stretching vibration provides further evidence for the presence of an amine. For aliphatic amines, this appears as a medium to weak band in the 1250-1020 cm⁻¹ region.[8] In aromatic amines, such as aniline, the C-N stretch is typically stronger and occurs at a higher frequency, between 1335-1250 cm⁻¹.[8][10] For example, the IR spectrum of aniline clearly shows two N-H stretching peaks around 3442 and 3360 cm⁻¹, an N-H bend at 1619 cm⁻¹, and a C-N stretch at 1281 cm⁻¹.[8][10][12]
The Trifluoromethyl Group (-CF3): A Tale of Strong Absorptions
The trifluoromethyl group is a potent electron-withdrawing group and its IR signature is characterized by very strong absorptions due to the highly polar C-F bonds.
C-F Stretching Vibrations
The defining characteristic of the -CF3 group in an IR spectrum is the presence of intense and broad absorption bands in the 1350-1100 cm⁻¹ region.[13][14] These arise from the C-F stretching vibrations. Due to the symmetry of the CF3 group, these vibrations are split into asymmetric and symmetric stretching modes.
-
Asymmetric C-F Stretch: This is typically the most intense band and appears at a higher frequency, generally in the 1200-1100 cm⁻¹ range.[13]
-
Symmetric C-F Stretch: This band is usually of strong to medium intensity and is found at a lower frequency, often around 1150-1100 cm⁻¹.[13]
The high intensity of these bands is a direct result of the large change in dipole moment during the C-F bond vibration.[4]
C-F Bending and Deformation Vibrations
In addition to the prominent stretching bands, the -CF3 group also exhibits bending or deformation vibrations. A symmetric CF3 deformation (or "umbrella" mode) can be observed around 750-700 cm⁻¹.[13] Other deformation modes can also be present at lower frequencies.
For aromatic compounds containing a trifluoromethyl group, a very strong and broad band near 1330 cm⁻¹ is often attributed to the C-CF3 stretching mode.[14]
Comparative Analysis: Distinguishing -NH2 and -CF3 Peaks
While the primary regions of absorption for -NH2 and -CF3 groups are generally distinct, careful analysis is required, especially in complex molecules where peak overlap is possible.
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity | Band Shape |
| Amino (-NH2) | N-H Asymmetric Stretch | 3500 - 3300 | Medium | Sharp (doublet) |
| N-H Symmetric Stretch | 3400 - 3250 | Medium | Sharp (doublet) | |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Weak | Broad | |
| C-N Stretch (Aliphatic) | 1250 - 1020 | Medium to Weak | Sharp | |
| C-N Stretch (Aromatic) | 1335 - 1250 | Strong | Sharp | |
| N-H Wag | 910 - 665 | Medium to Strong | Broad | |
| Trifluoromethyl (-CF3) | C-F Asymmetric Stretch | 1200 - 1100 | Very Strong | Broad |
| C-F Symmetric Stretch | 1150 - 1100 | Strong to Medium | Broad | |
| C-CF3 Stretch (Aromatic) | ~1330 | Very Strong | Broad | |
| CF3 Symmetric Deformation | 750 - 700 | Medium | Sharp |
Key Differentiating Features:
-
High-Frequency Region (3500-3300 cm⁻¹): The presence of one or two sharp peaks in this region is a clear indicator of a secondary or primary amine, respectively.[7][9] The -CF3 group has no absorptions in this range.
-
The "Fluorine Forest" (1350-1100 cm⁻¹): The trifluoromethyl group gives rise to some of the most intense absorptions in the entire IR spectrum in this region.[13] While the C-N stretch of amines can appear here, it is typically much weaker and sharper than the broad, very strong C-F stretching bands.
-
The 1600 cm⁻¹ Region: A medium, broad peak around 1650-1580 cm⁻¹ points towards an N-H bending vibration of a primary amine.[8]
-
Intensity and Band Shape: C-F stretches are characteristically very strong and broad.[14] N-H stretches are of medium intensity and are sharper, though they can be broadened by hydrogen bonding.[8][11]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To reliably distinguish between these functional groups, acquiring a high-quality spectrum is paramount.
Objective: To obtain a clean, high-resolution Fourier Transform Infrared (FTIR) spectrum of a solid or liquid sample.
Materials:
-
FTIR Spectrometer
-
Sample (solid or liquid)
-
Mortar and pestle (for solid samples)
-
Potassium Bromide (KBr, IR-grade)
-
Hydraulic press and pellet die (for KBr pellets)
-
Salt plates (e.g., NaCl or KBr) for liquid films
-
Appropriate solvent (if preparing a solution)
-
Spatula, pipette
Methodology:
-
Background Spectrum Acquisition:
-
Ensure the sample chamber of the FTIR spectrometer is empty and clean.
-
Run a background scan to record the spectrum of the ambient atmosphere (mainly CO2 and water vapor). This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation (Choose one):
-
For Solid Samples (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry, IR-grade KBr in an agate mortar. The mixture should be a fine, homogenous powder.
-
Transfer the powder to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet and place it in the sample holder of the spectrometer.
-
-
For Liquid Samples (Neat Liquid Film):
-
Place a drop of the liquid sample onto one salt plate.
-
Gently place a second salt plate on top, spreading the liquid into a thin film.
-
Mount the plates in the spectrometer's sample holder.
-
-
-
Spectrum Acquisition:
-
Place the prepared sample in the spectrometer's sample chamber.
-
Set the desired spectral range (e.g., 4000-400 cm⁻¹) and number of scans (typically 16-32 for good signal-to-noise).
-
Initiate the scan. The instrument software will collect the interferogram, perform the Fourier transform, and display the resulting IR spectrum (typically as % Transmittance vs. Wavenumber).
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Analyze the peak positions, intensities, and shapes to identify the functional groups present, using the principles outlined in this guide.
-
Experimental Workflow Diagram
Caption: Workflow for obtaining and analyzing an FTIR spectrum.
Conclusion
The amino and trifluoromethyl groups present distinct and identifiable signatures in the infrared spectrum. By understanding the origins of their characteristic stretching and bending vibrations, researchers can confidently distinguish between them. The key lies in observing the high-frequency N-H stretches for amines and the exceptionally strong, broad C-F stretches in the 1350-1100 cm⁻¹ region for trifluoromethyl groups. Following a robust experimental protocol ensures the acquisition of high-quality data, which is the foundation for accurate spectral interpretation and, ultimately, successful molecular characterization in the pursuit of novel therapeutics.
References
-
UCLA College of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Filo. (2025, September 28). Factors Affecting the N–H Stretching Frequency in IR Spectroscopy. Retrieved from [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of aniline molecule without EEF from 0 to 4000 cm⁻¹. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]
-
e-Krishi Shiksha. (2011, June 10). Structural analysis of amines. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
ResearchGate. (2025, August 6). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of (a) experimental IR spectrum of aniline with theoretical.... Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
ACS Publications. (2020, February 25). Infrared Spectra of Isomers of Protonated Aniline in Solid para-Hydrogen. Retrieved from [Link]
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]
-
Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING. Retrieved from [Link]
-
University of Babylon. (n.d.). Factors influencing vibration frequencies. Retrieved from [Link]
-
SlideShare. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). Retrieved from [Link]
-
PubMed. (2014, June 15). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. Retrieved from [Link]
-
YouTube. (2023, January 11). N-H Stretching and Bending Vibrations. Retrieved from [Link]
-
Royal Society of Chemistry. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed). Retrieved from [Link]
-
Taylor & Francis Online. (2006, December 5). Relationship Between NH Stretching Frequencies and N…O Distances of Crystals Containing NH…O Hydrogen Bonds. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: IR Spectroscopy: Molecular Vibration Overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, October 20). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]
-
YouTube. (2022, February 27). IR Spectroscopy | Stretching and bending vibrations | Selection Rule | Fingerprint Region. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ACS Publications. (2020, December 1). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
YouTube. (2020, April 10). Comparison of IR spectra. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Semantic Scholar. (2018, July 9). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Retrieved from [Link]
-
University of Novi Sad. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Validating the Purity of 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing.[1] This guide provides an in-depth technical comparison for validating the purity of 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline, a complex fluorinated aromatic amine, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the nuances of this "gold standard" technique, compare its performance with other analytical methods, and provide detailed experimental protocols to ensure robust and reliable results.[2]
The Critical Role of Purity for this compound
This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its molecular structure, characterized by multiple fluorine atoms, imparts unique properties but also presents challenges in purification and analysis.[3][4] Impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[5][6] Therefore, a highly sensitive and specific analytical method is paramount for quality control.
GC-MS: The Gold Standard for Volatile and Semi-Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2] This combination is particularly well-suited for the analysis of volatile and semi-volatile compounds like our target aniline derivative.[7]
Why GC-MS is a Preferred Method:
-
High Specificity: The mass spectrometer provides detailed information about the molecular weight and fragmentation pattern of a compound, allowing for confident identification and differentiation from structurally similar impurities.[2]
-
Excellent Sensitivity: GC-MS can detect and quantify trace-level impurities, which is critical for meeting stringent regulatory requirements.[7]
-
Robustness: Well-developed GC-MS methods are reliable and reproducible, making them suitable for routine quality control in a manufacturing environment.[8]
The overall workflow for a GC-MS analysis is a systematic process designed to ensure accurate and reproducible results.
Caption: A generalized workflow for GC-MS analysis.
A Comparative Look: GC-MS vs. Alternative Analytical Techniques
While GC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities and the desired level of sensitivity.[9]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[9] | Separation based on differential partitioning between a stationary and mobile phase.[9] | Provides detailed structural information based on the magnetic properties of atomic nuclei.[9] |
| Typical Purity (%) | >98%[9] | ≥99.5%[9] | Qualitative and quantitative assessment of purity.[1] |
| Common Impurities Detected | Volatile and semi-volatile impurities, residual solvents, and synthesis byproducts.[6][7] | Starting materials, non-volatile impurities, and degradation products.[10] | Structural isomers and other impurities with distinct NMR signals.[1] |
| Advantages | High specificity and sensitivity, excellent for volatile compounds.[2] | Versatile for a wide range of compounds, high precision.[7] | Provides definitive structural information, non-destructive.[1] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | May require derivatization for some compounds, can be less specific than MS. | Lower sensitivity compared to chromatographic methods, can be complex to interpret. |
In-Depth Experimental Protocol: Purity Validation by GC-MS
This protocol is designed as a self-validating system, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical method validation.[8][11][12]
Sample and Standard Preparation
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as ethyl acetate.
-
Standard Preparation: Prepare a stock solution of a certified reference standard of this compound in the same solvent at a concentration of approximately 1 mg/mL.
-
Impurity Standard Preparation: If known impurities are available, prepare a mixed stock solution of these impurities to determine their retention times and response factors.
GC-MS Instrumentation and Conditions
The following conditions are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 or equivalent | Provides robust and reproducible performance. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| GC Column | Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent | A non-polar column suitable for a wide range of semi-volatile compounds. |
| Injection Volume | 1 µL | Balances sensitivity with the risk of column overload.[8] |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte and impurities. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides good chromatographic efficiency and is inert. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | Allows for the separation of early-eluting impurities from the main peak and ensures elution of less volatile components. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Range | 50-500 amu | Covers the expected mass range of the target compound and potential impurities. |
Data Analysis and Purity Calculation
-
Peak Identification: The primary peak in the chromatogram should be identified as this compound by comparing its retention time and mass spectrum with that of the certified reference standard.
-
Impurity Identification: Identify other peaks in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST).
-
Purity Calculation: The purity of the sample is typically determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Purity Assessment Logic
The decision-making process for validating the purity of a pharmaceutical intermediate involves a series of logical steps to ensure the material meets the required quality standards.
Caption: Logical flow for purity validation.
Conclusion
Validating the purity of this compound is a critical step in pharmaceutical development. GC-MS stands out as a highly specific and sensitive method for this purpose. By following a well-designed and validated protocol, researchers and scientists can confidently ensure the quality and consistency of this important intermediate, ultimately contributing to the safety and efficacy of the final drug product. While other techniques like HPLC and NMR offer complementary information, the comprehensive data provided by GC-MS makes it an indispensable tool in the analytical chemist's arsenal.
References
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). Google Scholar.
- Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide. (n.d.). Benchchem.
- How to detect the percentage of pharmaceutical intermediates?. (2024). Novasol Biotech.
- Analytical Method Development and Validation in Pharmaceuticals. (2025). ResolveMass Laboratories.
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). PMC.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci.
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- Analytical Techniques in Pharmaceutical Analysis. (2024). Google Scholar.
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Google Scholar.
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- CAS 455-14-1: 4-(Trifluoromethyl)aniline. (n.d.). CymitQuimica.
- 4-Bromo-2-(trifluoromethyl)aniline 97 445-02-3. (n.d.). Sigma-Aldrich.
- 4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline. (n.d.). ChemScene.
- 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline. (n.d.). PubChem.
- 4-(Trifluoromethyl)aniline. (2025). Wikipedia.
- Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. (n.d.). PubMed.
- Rapid Analysis of Pesticides in Difficult Matrices Using GC/MS/MS. (n.d.). ThermoFisher.
- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). Google Scholar.
- GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. (2010). TSI Journals.
- Aniline Impurities and Related Compound. (n.d.). Veeprho.
- Analysis of Odorous VOCs using TD-GC-MS/FID/PFPD. (2022). Chemical Engineering Transactions.
- Identification and characterization of impurities in 4-(Furan-2-yl)aniline hydrochloride. (n.d.). Benchchem.
- method 8131 aniline and selected derivatives by gas chromatography. (n.d.). EPA.
- The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Merck.
- Application Notes and Protocols for Quantitative Analysis Using 4-(Trifluoromethyl)aniline-d4. (n.d.). Benchchem.
- SPME-GC-MS determination of selected aniline pesticides in surface water. (2025). ResearchGate.
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2025). Request PDF.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journals.
- 4-(Difluoromethyl)-2-(trifluoromethoxy)aniline. (n.d.). ChemScene.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Fluorinated Aniline Herbicides
This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the efficacy of fluorinated aniline herbicides, with a primary focus on the dinitroaniline class. Designed for researchers and drug development professionals, this document synthesizes mechanistic insights with comparative experimental data to elucidate the chemical principles driving herbicidal activity.
Introduction: The Rise of Fluorinated Dinitroanilines
The dinitroaniline family of herbicides, which includes widely used compounds like trifluralin and pendimethalin, represents a cornerstone of pre-emergent weed control. These compounds are prized for their effectiveness against annual grasses and some broadleaf weeds. Their primary mechanism of action is the disruption of microtubule formation in plant cells, a process essential for cell division and growth. By binding to tubulin proteins, dinitroanilines prevent their polymerization into functional microtubules, leading to a halt in mitosis and ultimately, the death of the seedling as it attempts to emerge from the soil.
The introduction of fluorine into agrochemical design has been a transformative strategy for enhancing biological efficacy. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein. In the context of aniline herbicides, strategic fluorination has proven critical for optimizing herbicidal potency and selectivity. Approximately 25% of all herbicides licensed worldwide now contain at least one fluorine atom. This guide will dissect the specific structural modifications of the fluorinated aniline scaffold and their direct consequences on herbicidal performance.
The Core Scaffold: A Tale of Three Positions
The herbicidal activity of dinitroaniline compounds is critically dependent on the substituents at three key positions of the aniline ring: the two nitro groups, the N-alkyl chains, and the C4-position, which is frequently occupied by a fluorine-containing moiety.
The 2,6-Dinitro Substitution: An Essential Motif
The presence of two nitro groups ortho to the amino group (at positions 2 and 6) is a hallmark of this herbicide class. This substitution pattern is fundamental to their biological activity. The electron-withdrawing nature of the nitro groups is crucial for the molecule's interaction with its target, the tubulin protein.
The C4-Position: The Power of Fluorine
The substituent at the 4-position of the aniline ring significantly modulates the herbicide's potency. Trifluralin, one of the first and most successful organofluorine agrochemicals, features a trifluoromethyl (-CF₃) group at this position. The -CF₃ group is a strong electron-withdrawing group and is highly lipophilic, properties that enhance the molecule's uptake and interaction with the tubulin target.
Comparative studies have shown that replacing the -CF₃ group can dramatically alter activity:
-
-CF₃ vs. -CH₃: Analogs with a trifluoromethyl group (-CF₃) generally exhibit stronger pre-emergence activity, while those with a methyl group (-CH₃) tend to be more active in post-emergence applications.
-
-CF₃ vs. -SO₂CH₃ (Nitralin): Replacing the trifluoromethyl group with a methylsulfonyl group results in a viable herbicide, but with a different activity spectrum.
-
-CF₃ vs. -SF₅ (Pentafluorosulfanyl): More recent research has explored replacing the -CF₃ group with a pentafluorosulfanyl (-SF₅) group. An SF₅ analog of trifluralin was found to be approximately twice as potent in post-emergence screening and nearly five times more potent against specific grasses in pre-emergence tests. This highlights that increasing the fluorine content and modifying the electronic properties at this position can lead to substantial gains in herbicidal efficacy.
The N-Alkyl Groups: Tuning Selectivity and Application
The nature of the N,N-dialkyl substituents plays a crucial role in fine-tuning the herbicide's physical properties, selectivity, and application method.
-
Chain Length: In a study of trifluralin analogs, replacing the two propyl groups with other alkyl chains like ethyl, allyl, or butyl universally resulted in lower pre-emergent activity. This suggests that the dipropyl configuration is optimal for the specific target interaction and physical properties required for pre-emergence control.
-
Volatility and Soil Incorporation: Trifluralin is relatively volatile and requires mechanical incorporation into the soil immediately after application to prevent its loss to the atmosphere. In contrast, pendimethalin, which has a different N-alkyl structure, is less volatile and binds more tightly to soil particles, allowing for surface application with moisture-based activation. This difference in physical behavior, dictated by the N-alkyl groups, has significant implications for its use in different tillage systems.
Comparative Performance of Fluorinated Aniline Analogs
The following table summarizes the relative herbicidal performance of key dinitroaniline herbicides and their analogs based on structural modifications.
| Compound | C4-Substituent | N-Alkyl Groups | Key Performance Characteristics | Reference(s) |
| Trifluralin | -CF₃ | Di-n-propyl | Strong pre-emergent activity; requires soil incorporation due to volatility. Benchmark compound. | |
| Pendimethalin | -CH₃ | N-(1-ethylpropyl) | Less volatile than trifluralin, suitable for surface application. Long residual activity. | |
| Ethalfluralin | -CF₃ | N-ethyl-N-(2-methyl-2-propenyl) | Used for pre-emergence control of grasses and broadleaf weeds in various crops. | |
| Benfluralin | -CF₃ | N-ethyl-N-butyl | Lower pre-emergent activity compared to trifluralin. | |
| Profluralin | -CF₃ | N-cyclopropylmethyl-N-propyl | Lower pre-emergent activity compared to trifluralin. | |
| Nitralin | -SO₂CH₃ | Di-n-propyl | Alternative to -CF₃, demonstrating that other electron-withdrawing groups are viable. | |
| SF₅-Trifluralin Analog | -SF₅ | Di-n-propyl | Significantly higher potency in both pre- and post-emergence tests compared to trifluralin. |
Molecular Mechanism of Action: Mitotic Disruption
The herbicidal effect of dinitroanilines is a direct result of their interference with the cell cycle. The process is initiated by the absorption of the herbicide by the emerging seedling's roots or shoots.
Caption: Mechanism of dinitroaniline herbicide action.
Once inside the plant, the herbicide molecules bind to unpolymerized α/β-tubulin dimers. This forms a non-functional herbicide-tubulin complex. When this complex is incorporated into the growing end of a microtubule, it physically blocks the addition of further tubulin units, effectively capping the chain. This action prevents the formation of the mitotic spindle, the microtubular apparatus required to separate chromosomes during cell division. As a result, mitosis is arrested in metaphase, leading to abnormal, multinucleated cells and the characteristic swelling of the root tip. This disruption of cell division and organized cell growth ultimately proves fatal to the developing seedling.
Experimental Protocols for SAR Evaluation
To establish a robust structure-activity relationship, standardized and reproducible bioassays are essential. The following protocols describe common methods for evaluating the pre-emergent herbicidal activity and the direct molecular interaction of these compounds.
Protocol: Pre-Emergence Herbicidal Activity Assay
This protocol assesses the efficacy of a compound in preventing weed emergence from soil.
-
Preparation of Test Compounds:
-
Dissolve the synthesized aniline derivatives in a minimal amount of acetone or DMSO to create a stock solution (e.g., 10,000 ppm).
-
Prepare a series of dilutions in a 0.5% Tween-20 water solution to achieve the final test concentrations (e.g., 1, 10, 100, 1000 ppm).
-
-
Planting:
-
Fill plastic pots (e.g., 10 cm diameter) with a standardized sandy loam soil mixture.
-
Sow seeds of a susceptible indicator species (e.g., annual ryegrass, Lolium rigidum, or crabgrass, Digitaria sanguinalis) at a uniform depth (e.g., 1 cm).
-
-
Herbicide Application:
-
Using a calibrated laboratory sprayer, apply the herbicide solutions evenly to the soil surface of each pot. Ensure a consistent application volume (e.g., equivalent to 200 L/ha).
-
Include a negative control (sprayed with the 0.5% Tween-20 solution only) and a positive control (sprayed with a known commercial herbicide like trifluralin).
-
Prepare three to four replicate pots for each treatment and control group.
-
-
Incubation and Evaluation:
-
Place the pots in a controlled growth chamber with appropriate conditions for the test species (e.g., 25°C/20°C day/night temperature, 14-hour photoperiod, adequate watering).
-
After a set period (e.g., 14-21 days), visually assess the percentage of weed control for each pot relative to the negative control (0% = no effect, 100% = no emergence).
-
Measure the fresh weight of the emerged shoots in each pot as a quantitative measure of growth inhibition.
-
-
Data Analysis:
-
Calculate the average percent control and fresh weight reduction for each treatment.
-
Determine the GR₅₀ value (the concentration required to inhibit growth by 50%) for each compound using dose-response curve analysis.
-
Protocol: In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the polymerization of tubulin, validating its mechanism of action.
1.
Comparison of metabolic stability of trifluoromethyl vs methyl anilines
Comparative Guide: Metabolic Stability of Trifluoromethyl vs. Methyl Anilines in Drug Design
The Metabolic Liability of the Methyl Group
In the landscape of modern drug discovery, optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a lead compound is as critical as establishing its target affinity. Anilines and their derivatives are ubiquitous structural motifs in medicinal chemistry; however, the presence of a metabolically labile methyl group (-CH₃) on or adjacent to the aniline ring frequently serves as a "soft spot" for rapid oxidative metabolism[1].
Cytochrome P450 (CYP) enzymes—particularly those in the CYP2 and CYP3 families—readily oxidize these benzylic or aromatic methyl groups, rapidly converting them into benzylic alcohols and subsequently into carboxylic acid metabolites[1]. This rapid enzymatic clearance drastically reduces the in vivo half-life (
Mechanistic Causality: The Physical Organic Chemistry of the -CF₃ Bioisostere
As application scientists, we must look beyond empirical observations and understand the physical organic causality driving this enhanced stability. The superiority of the -CF₃ group over the -CH₃ group is governed by three fundamental principles:
-
Thermodynamic Resistance (Bond Dissociation Energy): The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, possessing a highly polar bond dissociation energy of 485.3 kJ/mol, compared to just 414.2 kJ/mol for a standard C-H bond[3]. This immense energy barrier effectively prevents CYP-mediated hydrogen abstraction, completely shutting down direct oxidation at the substituted site[1].
-
Electronic Deactivation (HOMO Energy Lowering): The -CF₃ group is strongly electron-withdrawing due to the high electronegativity of its three fluorine atoms[3]. When attached to an aniline ring, it significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic π-system[4]. Because CYP450-mediated aromatic hydroxylation relies on the electron density of the arene, this depletion of electron density reduces the ring's nucleophilicity, thereby protecting distal sites on the aniline scaffold from off-target oxidation[4].
-
Steric Shielding and Enzyme Recognition: The -CF₃ group is slightly larger than a -CH₃ group (van der Waals radii: ~1.70 Å vs. ~1.44 Å) and is frequently utilized as a bioisostere for chlorine or isopropyl groups[3]. This increased steric bulk can hinder the approach of the metabolic enzyme's active heme iron-oxo species. Consequently, this reduces the binding affinity (
) between the drug and the metabolizing enzyme without necessarily disrupting the compound's binding to its intended therapeutic target[5],[6].
CYP450-mediated metabolic pathways comparing methyl (oxidation) vs. trifluoromethyl (blockade).
Comparative Pharmacokinetic Data
The translation of these physical organic properties into measurable pharmacokinetic improvements is profound. The table below synthesizes comparative in vitro human liver microsome (HLM) clearance data, demonstrating the protective effect of the -CF₃ group across matched molecular pairs.
| Parameter / Metric | Methyl Aniline Derivative (-CH₃) | Trifluoromethyl Aniline Derivative (-CF₃) | Mechanistic Rationale for Shift |
| Primary Metabolic Pathway | Rapid oxidation to benzylic alcohol / N-demethylation | Blocked at substitution site; shifted to minor pathways | C-F bond strength resists CYP450 cleavage[1]. |
| Intrinsic Clearance ( | High (e.g., 172 mL/min/mg for model azole/aniline systems) | Low (e.g., 39 mL/min/mg for matched pairs) | Reduced enzyme recognition and blocked oxidation[4],[6]. |
| In Vitro Half-Life ( | Short (Rapid clearance) | Prolonged (Sustained exposure) | Lowered HOMO energy reduces overall ring oxidation[4]. |
| Lipophilicity (LogP) | Baseline | Generally Increased | Fluorine's hydrophobicity enhances membrane permeability[3]. |
Self-Validating Experimental Protocol: In Vitro Microsomal Stability Assay
To rigorously evaluate the metabolic stability of -CH₃ vs. -CF₃ anilines, a standardized Human Liver Microsome (HLM) assay is employed. This protocol is designed as a self-validating system : it includes intrinsic controls to differentiate true enzymatic metabolism from chemical instability or non-specific binding.
Step-by-Step Methodology:
-
Reagent Preparation: Thaw HLMs on ice and dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[1]. Prepare 10 mM stock solutions of the test compounds (-CH₃ and -CF₃ matched pairs) in DMSO. Dilute to a final assay concentration of 1 µM, ensuring the final DMSO concentration remains <0.1% to prevent CYP inhibition[1].
-
Pre-Incubation: Combine the test compound and HLM suspension in a 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes to reach thermal equilibrium[1].
-
Reaction Initiation (The Self-Validating Step):
-
Active Wells: Initiate the reaction by adding an NADPH regenerating system (an essential electron-donating cofactor for CYP450 activity)[1].
-
Negative Control Wells: Add plain buffer instead of NADPH. Causality: If the compound depletes in these control wells, the degradation is non-CYP mediated (e.g., inherent chemical instability or precipitation), validating that any depletion in the active wells is strictly enzymatic.
-
-
Time-Course Sampling & Quenching: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), extract an aliquot and immediately transfer it into 3 volumes of ice-cold acetonitrile containing a known internal standard. Causality: The organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target time point[1].
-
Protein Precipitation & Analysis: Centrifuge the quenched samples at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins[1]. Transfer the supernatant to a clean plate and analyze via a validated LC-MS/MS method to quantify the remaining percentage of the parent drug[1].
Step-by-step workflow for the self-validating in vitro microsomal stability assay.
Conclusion
The strategic replacement of a methyl group with a trifluoromethyl group on an aniline scaffold represents a masterclass in rational drug design. By leveraging the thermodynamic strength of the C-F bond and the electron-withdrawing nature of the -CF₃ moiety, medicinal chemists can systematically dismantle metabolic liabilities. This approach not only blocks direct oxidation but also deactivates the broader aromatic system against CYP450 recognition, driving compounds toward viable clinical candidates with optimized half-lives and predictable clearance profiles[7],[5].
References
-
Title: A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group | Source: Benchchem | URL: 1[1]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Source: MDPI | URL: 3[3]
-
Title: Trifluoromethyl group | Source: Wikipedia | URL: 2[2]
-
Title: The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Source: ACS Publications | URL: 7[7]
-
Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective | Source: NIH | URL: 4[4]
-
Title: Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Source: ACS Publications | URL: 5[5]
-
Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Source: ChemRxiv | URL: 6[6]
Sources
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- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
High-Purity Reference Standards for 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline Analysis: A Comprehensive Comparison Guide
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing highly functionalized halogenated intermediates. The compound 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline (CAS: 946698-40-4) represents a critical structural node in modern chemical synthesis. Its diphenyl ether core is a privileged scaffold in both advanced agrochemicals (such as protoporphyrinogen oxidase inhibitors) and pharmaceutical active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors.
The presence of both a trifluoromethyl (-CF
Comparative Analysis of Reference Standard Grades
When establishing a quality control framework or validating a new chromatographic method, the choice of reference standard dictates the ultimate reliability of your data. Below is an objective comparison of the three primary tiers of reference standards available for this compound.
| Feature | Primary Reference Standard (CRM) | Secondary Working Standard | Custom-Synthesized Standard |
| Purity Verification | Orthogonal methods (qNMR, HPLC, TGA, KF) | Single/Dual method (HPLC-UV, KF) | HPLC-UV / LC-MS only |
| Traceability | ISO 17034 / NIST traceable | Traceable to Primary Standard | Internal CoA only |
| Uncertainty Budget | Fully calculated (Expanded uncertainty | Not typically provided | Not provided |
| Best Use Case | Regulatory submissions, method validation | Routine batch release, daily QC | Early-stage R&D, structural elucidation |
| Cost & Lead Time | High cost, off-the-shelf | Moderate cost, off-the-shelf | Variable cost, 4-8 weeks |
Mechanistic Insights into Analytical Behavior
The analytical behavior of this compound is governed by its highly electronegative substituents. The fluorine atoms exert a strong inductive electron-withdrawing effect, which lowers the pK
Workflow for the qualification and certification of reference standards.
Experimental Protocols: A Self-Validating Analytical System
To ensure absolute trustworthiness, the analytical protocols must be orthogonal and self-validating. We employ a dual-pillar approach: quantitative NMR (qNMR) for absolute mass fraction determination, and UHPLC-MS/MS for trace impurity profiling.
Protocol 1: Absolute Quantification via F and H qNMR
Chromatographic purity (e.g., "99.9% by HPLC") is a relative measurement that ignores non-UV absorbing impurities and inorganic salts. qNMR provides a self-validating, absolute mass fraction by comparing the analyte directly against a metrologically traceable internal standard (IS) 4.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~10 mg of the this compound reference standard and ~5 mg of 1,4-Difluorobenzene (the IS, traceable to NIST SRM) using a microbalance (
mg). Causality: 1,4-Difluorobenzene is chosen because its F chemical shift does not overlap with the -CF or difluorophenoxy resonances of the target analyte. -
Dissolution: Dissolve the mixture in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
) containing 0.03% v/v TMS. Causality: The high polarity of DMSO- disrupts the intermolecular hydrogen bonding of the aniline -NH group, ensuring sharp, well-resolved NMR resonances. -
Acquisition Parameters: Acquire
F NMR spectra using a 500 MHz spectrometer. Crucially, utilize inverse-gated decoupling . Causality: Fluorine-19 is highly sensitive to the Nuclear Overhauser Effect (NOE). Inverse-gated decoupling turns off the proton decoupler during the relaxation delay, suppressing the NOE while still removing H- F scalar couplings to yield sharp singlets. Set the relaxation delay ( ) to at least 5 times the longest longitudinal relaxation time ( ) of the analyte and IS (typically s). -
Data Processing: Calculate the absolute mass fraction using the ratio of the integrated area of the -CF
signal (approx. -61 ppm) against the internal standard.
Protocol 2: Trace Impurity Profiling via UHPLC-MS/MS
When analyzing this compound in complex matrices or profiling trace synthetic impurities (such as positional isomers of the difluorophenoxy group), UHPLC-MS/MS is required 5.
Step-by-Step Methodology:
-
Mobile Phase Optimization: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: The electron-withdrawing -CF
and difluorophenoxy groups drastically lower the pK of the aniline nitrogen. Formic acid ensures complete protonation to form the precursor ion ( 290.0) for positive electrospray ionization (+ESI). -
Chromatographic Separation: Inject 2 µL onto a C18 sub-2 µm column (e.g., 2.1 x 100 mm). Run a gradient from 10% B to 90% B over 8 minutes. Causality: The structural similarity between the target analyte and potential synthetic byproducts requires high theoretical plate counts for baseline resolution. A sub-2 µm particle size minimizes eddy diffusion, maintaining high efficiency.
-
MRM Transitions: Monitor the primary transition
290.0 162.0. Causality: This transition represents the specific cleavage of the diphenyl ether bond, yielding the stable 2-trifluoromethylaniline fragment. Apply a collision energy (CE) of 25 eV. Monitor a secondary transition (e.g., 290.0 142.0) for self-validating qualitative confirmation.
Decision tree for selecting the appropriate analytical methodology based on sample matrix.
References
- The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors MDPI
- Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines Australian Journal of Chemistry
- Determination of diphenyl-ether herbicides and metabolites in natural waters using high-performance liquid chromatography with diode array tandem mass spectrometric detection Analytica Chimica Acta
- Synthesis, Characterization, DNA Binding, Anticancer, and Molecular Docking Studies of Novel Imidazolium-Based Ionic Liquids with Fluorin
- Simultaneous Determination of Five Diamide Insecticides in Food Matrices Using Carbon Nanotube Multiplug Filtration Cleanup and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry Journal of Agricultural and Food Chemistry
Sources
- 1. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors [mdpi.com]
- 2. connectsci.au [connectsci.au]
- 3. Determination of diphenyl-ether herbicides and metabolites in natural waters using high-performance liquid chromatography with diode array tandem mass spectrometric detection | Scilit [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline proper disposal procedures
Executive Summary: The "Zero-Compromise" Directive
4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline is a highly specialized fluorinated aniline derivative, likely used as an intermediate in the synthesis of agrochemicals (e.g., broflanilide derivatives) or kinase inhibitors.[1][2]
Operational Mandate:
-
Primary Hazard: The trifluoromethyl (-CF₃) and difluorophenoxy moieties render this compound thermally stable and capable of generating Hydrogen Fluoride (HF) upon combustion.[1][2]
-
Disposal Method: High-Temperature Incineration (HTI) (>1100°C) with alkaline scrubbing is the only acceptable disposal route.[1][2]
-
Strict Prohibition: NEVER dispose of this compound down the drain. It is toxic to aquatic life (Category 1) and persistent.[1][2]
Chemical Identity & Hazard Profiling
To ensure correct waste stream classification, you must understand the chemical architecture.[1]
| Feature | Detail | Operational Implication |
| Chemical Name | This compound | Labeling: Must appear fully written out on waste tags.[1][2] |
| CAS Number | Verify on Container (Analog: 946784-47-0) | Use for waste profile generation. |
| Functional Groups | Aniline (Amine), Trifluoromethyl, Difluorophenoxy | Incompatible with: Strong oxidizers, Acids (violent reaction/salt formation).[2] |
| GHS Classification | Acute Tox. 4 (Oral/Dermal), Skin Irrit. 2 , Aquatic Acute 1 | Handle as Toxic and Environmental Hazard .[2] |
| Combustion Byproducts | HF (Hydrofluoric Acid) , NOx, CO, CO₂ | Fire Safety: Do not breathe smoke; requires SCBA. |
Pre-Disposal Handling & Segregation
Effective disposal starts at the bench. The stability of the C-F bond means this compound does not degrade easily; it must be segregated to prevent cross-contamination of non-hazardous streams.[1]
A. Segregation Logic
-
Why? The presence of fluorine atoms classifies this as a halogenated organic.[1][2] Mixing this with non-halogenated solvents (e.g., acetone wash) upgrades the entire container to a more expensive "Halogenated" disposal tier.[2]
-
pH Sensitivity: As an aniline derivative, it is weakly basic.[1][2] Do not mix with strong acid waste streams (e.g., Nitric/Sulfuric acid waste), as this can generate heat and potentially toxic vapors.
B. Packaging Protocols
-
Primary Container: High-Density Polyethylene (HDPE) or Glass.[1][2] Avoid metal containers if the waste is acidic or wet, as free fluoride ions can cause corrosion.[1]
-
Labeling:
Disposal Workflows
Scenario A: Solid Waste (Pure Substance / Spilled Powder)[1][2]
-
Step 1: Transfer solid waste into a wide-mouth HDPE jar.
-
Step 2: Label as "Solid Hazardous Waste - Toxic Organics" .[1][2]
-
Step 4: Place the jar into a secondary containment bin until pickup.
Scenario B: Liquid Waste (Mother Liquors / Rinsates)[1][2]
-
Step 1: Segregate into "Halogenated Solvent Waste" .
-
Step 2: If the solvent is DMSO or DMF (common for this compound), ensure the waste carboy is compatible (HDPE is standard).[2]
-
Step 3: Crucial: If the solution is acidic, neutralize to pH 6-8 before adding to the organic waste carboy to prevent amine salt precipitation or exothermic reactions.[1]
Visual Workflow: Waste Segregation Decision Tree
Figure 1: Decision tree for segregating fluorinated aniline waste.[1][2] Note that even non-halogenated solvents become "Halogenated Waste" once this compound is added.
Regulatory Compliance & Waste Codes
Compliance depends on your region (RCRA in US, EWC in EU).[2] Because this specific CAS is likely not "Listed" (U or P list) by name, it defaults to "Characteristic" or "Process" waste.
| Regulation | Classification | Code | Rationale |
| US EPA (RCRA) | Toxic / Halogenated | D001 / F001-F005 | If mixed with flammable solvents (D001).[1][2] If spent solvents are used (F-codes). Otherwise, Lab Pack status applies.[1][2] |
| EU (EWC) | Organic Chemical Waste | 07 01 03 * | "Organic halogenated solvents, washing liquids and mother liquors."[1][2] |
| DOT (Transport) | Toxic Solid/Liquid | UN 2811 / UN 2810 | "Toxic solid, organic, n.o.s. (Fluorinated aniline derivative)."[1][2][3][4][5][6] |
Expert Insight: Always declare the Fluorine content to your waste vendor.[1][2] Incinerators require this data to manage their lime scrubbers (which neutralize the HF gas generated during burning).[1][2]
Emergency Response: Spill Protocol
Risk: Spills of this compound pose a dual threat: toxicity from the aniline and potential HF generation if exposed to fire.[1][2]
-
Evacuate & PPE: Clear the area. Don Nitrile gloves (double layer) , lab coat, and safety goggles. If powder is airborne, use a P100 respirator .[1][2]
-
Containment:
-
Decontamination: Scrub the surface with a mild detergent and water.[1][2] Collect all rinsate as hazardous waste.[1][2]
-
Disposal: Label the debris bag as "Debris contaminated with Toxic Fluorinated Organics."
Visual Workflow: Spill Response
Figure 2: Operational workflow for safe spill cleanup.
References
-
United States Environmental Protection Agency (EPA). Hazardous Waste Codes & Lists (RCRA).[1][2] Retrieved from [Link]
-
National Institutes of Health (PubChem). Compound Summary: Fluorinated Anilines.[1][2] Retrieved from [Link][1][2]
Sources
- 1. nyu.edu [nyu.edu]
- 2. 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline | C13H8F5NO | CID 26189839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)aniline | 1207314-85-9 [chemicalbook.com]
- 4. ossila.com [ossila.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS 455-14-1: 4-(Trifluoromethyl)aniline | CymitQuimica [cymitquimica.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline
This guide outlines the safety, logistical, and operational protocols for handling 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline . Due to the specific fluorinated substitution pattern, this compound is treated as a High-Potency Intermediate with significant lipophilicity and potential for systemic toxicity (methemoglobinemia) via skin absorption.[1][2][3][4][5]
Part 1: Chemical Identity & Emergency Overview
-
Chemical Class: Polyfluorinated Diphenyl Ether Aniline[1][2][3][4][5]
-
Primary Hazards: Acute Toxicity (Oral/Dermal), Severe Eye/Skin Irritation, Specific Target Organ Toxicity (Respiratory), Methemoglobinemia.[1][2][3][5]
-
Signal Word: WARNING (Treat as DANGER if handling >1g or in solution).
Critical Safety Note: As a fluorinated aniline derivative, this compound possesses high lipophilicity, facilitating rapid dermal absorption.[1][2][3][4][5] Standard nitrile gloves may offer insufficient protection for prolonged contact.[1][3][5]
Part 2: Risk Assessment & Hazard Identification
This compound combines the toxicity of anilines with the metabolic stability and penetration properties of polyfluorinated motifs.[1][2][3][5]
| Hazard Category | GHS Classification (Analog Extrapolated) | Operational Implication |
| Acute Toxicity | Category 4 (Oral), Category 3 (Dermal) | Zero-Skin-Contact Policy. Compound can enter bloodstream through intact skin.[1][2][3][4] |
| Skin/Eye Corrosion | Category 2 (Skin), Category 2A (Eye) | Causes severe irritation; fluorinated motifs can delay pain onset, masking exposure.[1][2][3][5] |
| Systemic Toxicity | STOT-SE 3 (Respiratory) | Dust/aerosol inhalation triggers respiratory distress.[1][2][3][4][5] |
| Blood Toxicity | Methemoglobinemia Risk | Aniline metabolites oxidize hemoglobin to methemoglobin, causing cyanosis (blue skin) and hypoxia.[1][2][3][4][5] |
Part 3: Personal Protective Equipment (PPE) Selection Matrix
Selection is based on breakthrough time data for halogenated aromatics.[1][2][3][4][5]
Hand Protection (Gloves)
-
Primary Barrier (Inner): Nitrile (4 mil) – Sacrificial layer.[1][2][3][4]
-
Secondary Barrier (Outer): Silver Shield / 4H® (Laminate) or Viton® .[1][2][3][4][5]
-
Protocol: "Double-Glove" technique.[1][2][3][4][5] Tape outer glove cuff to Tyvek sleeve.[1][2][3][5]
Respiratory Protection
-
Solid Handling (<100 mg): N95 or P100 filtering facepiece (if handled in a hood).[1][2][3][5]
-
Solid Handling (>100 mg) or Solution: Half-face respirator with OV/AG/P100 cartridges (Organic Vapor / Acid Gas / HEPA).[1][2][3][4][5]
Body & Eye Protection[1][2][3][4][5]
-
Suit: Tyvek® 400 (or equivalent) disposable coverall.[1][2][3][5] Impervious to dusts and light splashes.[1][2][3][5]
-
Eyes: Chemical splash goggles (indirect vent).[1][2][3][5] Face shield required for liquid transfers >10 mL.[1][2][3][5]
Part 4: Operational Workflow & Decision Logic
The following diagram illustrates the mandatory safety workflow for handling this compound.
Figure 1: Operational decision tree for PPE selection and handling protocols based on physical state.
Part 5: Detailed Operational Protocols
Protocol A: Weighing & Transfer (Solid)
-
Engineering Control: All weighing must occur inside a certified chemical fume hood.
-
Static Control: Use an ionizing anti-static gun on the spatula and weighing boat.[1][2][3][4][5] Fluorinated powders are highly static and prone to "flying."[1][2][3][5]
-
Containment: Weigh directly into a tared vial with a septum cap. Do not use open weighing boats if possible.
-
Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe, then dispose of the wipe as hazardous solid waste.[1][2][3][4][5]
Protocol B: Reaction Setup (Liquid/Solution)
-
Solvent Choice: Avoid dimethyl sulfoxide (DMSO) if possible, as it enhances skin permeability of dissolved anilines [1].[1][2][3][5] Preferred solvents: Dichloromethane (DCM) or Toluene.[1][2][3][5]
-
Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon. Anilines are oxidation-sensitive; degradation products may be more toxic.[1][2][3][4][5]
-
Temperature Control: If heating >50°C, use a reflux condenser connected to a scrubber or cold trap to prevent vapor escape.[1][2][3][4][5]
Protocol C: Spill Cleanup
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Don Silver Shield gloves and P100 respirator before re-entering.[1][2][3][4][5]
-
Neutralization:
-
Solids: Cover with wet sand or vermiculite to prevent dust generation.[1][2][3][4][5] Scoop into a wide-mouth jar.
-
Liquids: Absorb with polypropylene pads.[1][2][3][4][5] Do not use bleach (hypochlorite) immediately, as it may react exothermically with the amine.[1][2][3][5] Clean surface with soapy water, then methanol.[1][3][5]
-
Part 6: Disposal & Environmental Stewardship
-
Waste Classification: Halogenated Organic Waste (High Fluorine Content).[1][2][3][4][5]
-
Incineration Requirement: Must be incinerated at >1,100°C with flue gas scrubbing to capture Hydrogen Fluoride (HF) gas generated during combustion [2].[1][2][3][5]
-
Labeling: Clearly tag waste containers: "Contains Fluorinated Aniline – Potential Methemoglobinemia Hazard."[1][2][3][4][5]
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2020).[1][2][3][5] Toxicological Profile for Aniline. Centers for Disease Control and Prevention.[1][2][3][5] Available at: [Link][1][2][3]
-
United States Environmental Protection Agency (EPA). (2024).[1][2][3][5] Best Management Practices for unused pharmaceuticals and specialized chemical intermediates. Available at: [Link][1][2][3]
-
PubChem. (2024).[1][2][3][5] Compound Summary: 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline (Analogous Hazard Data). National Library of Medicine.[1][3][5] Available at: [Link][1][3]
Sources
- 1. 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline | C13H8F5NO | CID 26189839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline | C13H8F5NO | CID 26189839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 4-Amino-2,3-difluorobenzotrifluoride | C7H4F5N | CID 2735902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
